Cyanidin 3-Xyloside
Description
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Properties
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTBMTXABUAMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Occurrence of Cyanidin 3-Xyloside in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the vibrant red, purple, and blue pigments in many plants. As with other anthocyanins, there is growing scientific interest in the potential health benefits of this compound, including its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, methods for its extraction and quantification, and insights into its potential biological activities and associated signaling pathways.
Natural Sources and Quantitative Data
This compound is found in a variety of fruits and plants. The concentration of this compound can vary significantly depending on the species, cultivar, growing conditions, and maturity at harvest. The most significant sources include black chokeberries, various berries of the Rubus genus (blackberries and raspberries), and apples. It has also been identified in purple sunflower seeds, grapes, and elderberries, although quantitative data for some of these sources are less readily available.[1][2]
A summary of the quantitative data for this compound in several well-documented natural sources is presented in Table 1.
Table 1: Quantitative Data of this compound in Various Natural Sources
| Natural Source | Plant Species | Concentration (mg/100g Fresh Weight) | Reference(s) |
| Black Chokeberry | Aronia melanocarpa | 43.76 - 48.05 | Phenol-Explorer |
| Blackberry | Rubus spp. | 4.60 - 17.81 | Phenol-Explorer |
| Raspberry | Rubus idaeus | Present, but often less abundant than other cyanidin glycosides. Specific quantitative data for the xyloside is limited. | General Literature |
| Apple | Malus spp. | Detected, but not consistently quantified across studies. | [1] |
| Purple Sunflower Hulls | Helianthus annuus | Identified as a major anthocyanin, but quantitative data is not specified in the available literature. | [2] |
| Common Grape | Vitis vinifera | Detected, but not quantified in several food composition databases. | [1] |
| Black Elderberry | Sambucus nigra | Detected, but not typically a major anthocyanin; specific quantitative data is limited. | [1] |
Experimental Protocols
The extraction and quantification of this compound from plant materials typically involve several key steps, including sample preparation, extraction with an appropriate solvent system, purification, and analysis by high-performance liquid chromatography (HPLC).
Extraction of this compound from Aronia melanocarpa (Black Chokeberry)
This protocol is a representative example for the extraction of anthocyanins from berry matrices.
1. Sample Preparation:
-
Fresh or frozen berries are lyophilized (freeze-dried) to remove water and then ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered berry sample is extracted with a solvent mixture, typically methanol or ethanol containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid). The acidic conditions are crucial for maintaining the stability of the anthocyanin flavylium cation, which is the colored form.
-
The extraction is often performed using sonication or maceration with constant agitation for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C to room temperature) to prevent degradation.
-
The process is repeated multiple times with fresh solvent to ensure complete extraction.
-
The extracts are then combined and centrifuged or filtered to remove solid plant material.
3. Purification (Optional but Recommended):
-
The crude extract can be concentrated under reduced pressure using a rotary evaporator.
-
For purification, the concentrated extract is often passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove non-polar compounds, sugars, and organic acids. The anthocyanins are retained on the column and then eluted with an acidified organic solvent.
-
Further purification can be achieved using column chromatography, such as with Sephadex LH-20.
4. Quantification by HPLC:
-
The purified extract is analyzed using a reverse-phase HPLC system equipped with a photodiode array (PDA) or diode array detector (DAD).
-
Column: A C18 column is commonly used for the separation of anthocyanins.
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: Acidified water (e.g., 5% formic acid in water).
-
Solvent B: Acetonitrile or methanol.
-
-
The gradient program is optimized to achieve good separation of the different anthocyanin compounds.
-
Detection: The anthocyanins are detected at their maximum absorbance wavelength, which is typically around 520 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated using a pure standard of this compound.
Potential Signaling Pathways
While research specifically on the signaling pathways modulated by this compound is emerging, extensive studies on the closely related cyanidin 3-glucoside provide valuable insights into its potential biological activities. The primary effects observed are anti-inflammatory and anti-cancer activities, which are often mediated through the modulation of key signaling cascades.
Anti-Inflammatory Effects and the NF-κB Signaling Pathway
Chronic inflammation is a key driver of many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).
Studies on cyanidin and its glycosides have shown that they can inhibit the activation of the NF-κB pathway.[3][4][5] This inhibition can occur through the suppression of IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.[1]
Anti-Cancer Effects and the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. This pathway consists of a cascade of protein kinases: a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. Three major MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is frequently observed in cancer.
In silico and in vitro studies on cyanidin suggest that it can modulate the MAPK pathway.[6] For instance, cyanidin 3-glucoside has been shown to suppress the activation of ERK, JNK, and p38 in various cancer cell lines, leading to reduced cell proliferation and induction of apoptosis.[1] The proposed mechanism involves the inhibition of the phosphorylation of key kinases in the cascade.
Conclusion
This compound is a naturally occurring anthocyanin with a notable presence in several common fruits, particularly black chokeberries and blackberries. Standardized methods for its extraction and quantification are well-established, relying primarily on HPLC analysis. While direct research into the specific molecular mechanisms of this compound is ongoing, the extensive body of evidence for the closely related cyanidin 3-glucoside suggests that its biological activities, including anti-inflammatory and anti-cancer effects, are likely mediated through the modulation of key cellular signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the specific interactions and therapeutic potential of this compound.
References
- 1. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malonylated anthocyanins in purple sunflower seeds [agris.fao.org]
- 3. mdpi.com [mdpi.com]
- 4. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanidin-3-O-glucoside protection against TNF-α-induced endothelial dysfunction: involvement of nuclear factor-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
The Biosynthesis of Cyanidin 3-Xyloside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the red, purple, and blue pigmentation in a variety of plant tissues. Beyond their role as pigments, anthocyanins, including this compound, are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it offers comprehensive experimental protocols for the analysis of this pathway and visual diagrams to elucidate the complex molecular processes involved.
Core Biosynthetic Pathway
The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific pathways. The final step involves the glycosylation of the cyanidin aglycone with a xylose moiety.
Phenylpropanoid Pathway: The Foundation
The journey to this compound begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites.[1][2][3]
Flavonoid and Anthocyanin Biosynthesis: Building the Core Structure
p-Coumaroyl-CoA enters the flavonoid biosynthesis pathway, where it is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone.[1][4] This is followed by isomerization to naringenin by chalcone isomerase (CHI) . A series of hydroxylation and reduction reactions, catalyzed by enzymes such as flavanone 3-hydroxylase (F3H) , flavonoid 3'-hydroxylase (F3'H) , and dihydroflavonol 4-reductase (DFR) , leads to the formation of leucocyanidin.[1][2] Finally, anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucocyanidin to the colored cyanidin aglycone.[2]
UDP-Xylose Biosynthesis: The Sugar Donor Pathway
The xylose donor for the final glycosylation step is uridine diphosphate xylose (UDP-xylose). In plants, the primary route for UDP-xylose synthesis starts with UDP-glucose.[5] UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA).[5] Subsequently, UDP-xylose synthase (UXS) , also known as UDP-glucuronic acid decarboxylase, catalyzes the decarboxylation of UDP-GlcA to form UDP-xylose.[5][6][7] This synthesis occurs in both the cytosol and the Golgi apparatus, providing a supply of the sugar donor for various glycosyltransferases.[5][6]
Final Xylosylation Step: Formation of this compound
The culmination of the pathway is the transfer of a xylose group from UDP-xylose to the 3-hydroxyl position of the cyanidin aglycone. This reaction is catalyzed by a specific UDP-xylose:anthocyanidin 3-O-xylosyltransferase . While the precise enzyme responsible for the direct xylosylation of cyanidin can vary between plant species, enzymes with similar functions, such as UDP-xylose:cyanidin 3-galactoside xylosyltransferase (CGXT), have been characterized.
Quantitative Data
The concentration of this compound varies significantly across different plant species and tissues. The following table summarizes reported quantitative data.
| Plant Species | Tissue | Concentration (mg/100g FW) | Reference |
| Black Chokeberry (Aronia melanocarpa) | Fruit | 43.76 - 48.05 | [8] |
| Black Chokeberry (Aronia melanocarpa) | Wild Fruit | 43.76 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.
Protocol 1: Extraction and Quantification of this compound by HPLC-MS
This protocol outlines the extraction of anthocyanins from plant material and their subsequent quantification using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
1. Sample Preparation:
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Freeze-dry fresh plant material and grind to a fine powder.
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Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
2. Extraction:
-
Add 1 mL of extraction solvent (methanol:water:formic acid, 60:37:3, v/v/v) to the sample.
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Vortex vigorously for 1 minute.
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Sonicate for 30 minutes in a sonication bath.
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Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1 mL of extraction solvent.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
3. Sample Reconstitution:
-
Reconstitute the dried extract in 200 µL of injection solvent (5% acetonitrile in water with 0.1% formic acid).
-
Vortex to dissolve and filter through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-40% B (linear gradient)
-
15-17 min: 40-95% B (linear gradient)
-
17-19 min: 95% B (isocratic)
-
19-20 min: 95-5% B (linear gradient)
-
20-25 min: 5% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Targeted MS/MS: Monitor for the specific transition of this compound (precursor ion m/z 419.1 -> product ions, e.g., m/z 287.1 for the cyanidin aglycone).
-
5. Quantification:
-
Prepare a standard curve using a certified this compound standard of known concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Protocol 2: In Vitro Assay for Anthocyanidin 3-O-Xylosyltransferase Activity
This protocol describes a method to measure the activity of the enzyme responsible for the final xylosylation step. This assay can be adapted for crude protein extracts or purified enzyme preparations.
1. Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
2. Reaction Mixture (Total Volume: 50 µL):
-
25 µL of enzyme extract (or purified enzyme).
-
5 µL of 1 M Tris-HCl buffer (pH 8.0).
-
5 µL of 10 mM cyanidin chloride (dissolved in a minimal amount of acidified methanol and diluted in buffer).
-
5 µL of 10 mM UDP-xylose.
-
10 µL of sterile deionized water.
3. Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of 5% trifluoroacetic acid (TFA).
4. Product Analysis:
-
Centrifuge the stopped reaction mixture at 13,000 rpm for 5 minutes.
-
Analyze the supernatant by HPLC-MS as described in Protocol 1 to detect and quantify the formation of this compound.
5. Controls:
-
No Enzyme Control: Replace the enzyme extract with extraction buffer.
-
No Substrate Control: Omit either cyanidin or UDP-xylose from the reaction mixture.
Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.
Figure 1: Biosynthesis pathway of this compound.
Figure 2: Experimental workflow for analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of UDP-xylose: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cyanidin 3-Xyloside: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables. It is a glycosylated form of cyanidin, where a xylose sugar molecule is attached to the cyanidin aglycone. This compound has garnered significant interest in the scientific community due to its potential health benefits, primarily attributed to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential therapeutic applications.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol, is a cationic flavonoid.[1] The core structure consists of the cyanidin aglycone, characterized by two aromatic rings (A and B) and a heterocyclic C ring containing an oxygen atom. The presence of hydroxyl groups on the B-ring is crucial for its antioxidant activity. A xylose sugar moiety is attached at the C3 position of the C-ring.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉O₁₀⁺ | [1] |
| Molecular Weight | 419.4 g/mol | [1] |
| Exact Mass | 419.09782180 Da | [1] |
| CAS Number | 29761-24-8 | [1] |
| IUPAC Name | 3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol | [1] |
| Predicted Water Solubility | 0.41 g/L | [2] |
| Predicted logP | 1.45 | [2] |
| Appearance | Dark red solid | [3] |
| Solubility | Slightly soluble in methanol and water | [3] |
| Stability | Light and temperature sensitive | [3] |
Biological Activities and Potential Therapeutic Applications
The biological activities of this compound are largely attributed to its antioxidant and anti-inflammatory effects. While much of the specific research has been conducted on the more common cyanidin-3-O-glucoside, the structural similarities suggest that this compound likely exhibits comparable, albeit potentially modulated, activities.
Antioxidant Activity
Anthocyanins, including this compound, are potent antioxidants. Their ability to scavenge free radicals is a key mechanism underlying their protective effects against various diseases. The antioxidant capacity of anthocyanins is often evaluated using assays such as the Ferric Reducing Antioxidant Power (FRAP), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and Oxygen Radical Absorbance Capacity (ORAC) assays.
While specific quantitative data for this compound is limited, studies on black raspberries, which contain cyanidin 3-xylosylrutinoside, have demonstrated significant antioxidant activity.[4][5]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyanidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Signaling Pathways
Based on studies of closely related cyanidin glycosides, it is highly probable that this compound exerts its biological effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and apoptosis.
Experimental Protocols
Isolation and Purification of this compound
A general protocol for the isolation of anthocyanins from plant material involves extraction with an acidified solvent followed by chromatographic purification.
Methodology:
-
Extraction: Homogenize the plant material with an acidified solvent (e.g., 80% methanol or ethanol with 0.1% HCl or formic acid).
-
Filtration and Concentration: Filter the extract to remove solid debris and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: The crude extract is then subjected to column chromatography. Amberlite XAD-7 resin is often used for initial cleanup, followed by further purification on a Sephadex LH-20 column.
-
Analysis: The purity and identity of the isolated compound are confirmed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Western Blot Analysis of MAPK and NF-κB Pathway Activation
Protocol for assessing the effect of this compound on protein phosphorylation in cell culture:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages like RAW 264.7 or intestinal epithelial cells like Caco-2) and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by treating the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-p38, p38, p-p65, p65).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a promising natural compound with significant antioxidant and potential anti-inflammatory properties. While further research is needed to fully elucidate its specific mechanisms of action and therapeutic potential, the existing evidence from related cyanidin glycosides suggests that it warrants further investigation for its role in the prevention and treatment of chronic diseases. The methodologies outlined in this guide provide a framework for researchers to explore the biological activities of this intriguing anthocyanin.
References
- 1. Black soybean anthocyanins attenuate inflammatory responses by suppressing reactive oxygen species production and mitogen activated protein kinases signaling in lipopolysaccharide-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. Signaling pathways western immunoblotting analysis [bio-protocol.org]
- 4. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Cyanidin 3-Xyloside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and methodologies essential for the characterization of Cyanidin 3-Xyloside, a naturally occurring anthocyanin with significant interest in the fields of food science, pharmacology, and drug development. The information presented herein is compiled from various scientific sources to aid in the identification and quantification of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Data
While a complete, explicitly assigned NMR dataset for this compound was not found in the immediate search, data for closely related cyanidin glycosides provides a reference for expected chemical shifts. The following table is based on data for a compound with a mass corresponding to this compound.[1] Researchers should perform detailed 1D and 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Compound with m/z of 419 (Consistent with this compound) [1]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aglycone (Cyanidin) | ||
| 2 | 163.9 | |
| 3 | 146.2 | |
| 4 | 8.80 (s, 1H) | 136.7 |
| 5 | 159.1 | |
| 6 | 6.77 (s, 1H) | 95.4 |
| 7 | 170.7 | |
| 8 | 6.53 (s, 1H) | 103.3 |
| 9 | 157.7 | |
| 10 | 113.4 | |
| 1' | 119.7 | |
| 2' | 7.88 (d, J=1.8 Hz, 1H) | 110.5 |
| 3' | 145.6 | |
| 4' | 149.7 | |
| 5' | 6.87 (d, J=9.0 Hz, 1H) | |
| 6' | 8.15-8.17 (dd, J=8.4 Hz, 1.8 Hz, 1H) | |
| Xylose Moiety | ||
| 1'' | 5.36 (d, J=7.2 Hz, 1H) | 104.5 |
| 2'' | 3.85-3.88 (m, 1H) | 74.1 |
| 3'' | 3.67-3.70 (m, 1H) | 72.2 |
| 4'' | 3.59-3.64 (m, 3H) | 69.2 |
| 5'' | 3.05-3.08 (m, 1H) | 67.5 |
Note: The provided data is for a compound with a mass consistent with this compound. Assignments are putative and require confirmation through 2D NMR experiments.
Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of anthocyanins.
Table 2: ESI-LC/MS/MS Data for a Compound Consistent with this compound [1]
| Parameter | Value |
| Ionization Mode | ESI+ |
| [M]⁺ (m/z) | 419 |
| MS/MS fragments (m/z) | 287 |
| Retention Time (min) | Not specified for this compound |
The fragmentation pattern, showing a loss of the xylose moiety (132 Da) to yield the cyanidin aglycone at m/z 287, is characteristic of cyanidin-3-O-glycosides.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy is widely used for the initial identification and quantification of anthocyanins. The absorption maxima are pH-dependent.
Table 3: UV-Vis Absorption Maxima (λmax) for Cyanidin Glycosides
| Solvent/pH | λmax (nm) | Reference Compound |
| Acidic Methanol | ~520-535 | General for Cyanidin 3-glycosides |
| pH < 2 (aqueous) | ~509 | Cyanidin 3-O-β-glucopyranoside[3] |
| pH 5.5 (aqueous) | No significant absorption in visible range | Cyanidin 3-O-β-glucopyranoside[3] |
The ratio of absorbance at 440 nm to the absorbance maximum in the visible range (E440/Eλmax) is a useful indicator to distinguish between 3-glycosides and 3,5-diglycosides of cyanidin.[4]
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Sample Preparation
This compound can be isolated from various natural sources such as black chokeberries, blackberries, and apples.[5][6] Extraction is typically performed using acidified methanol or ethanol, followed by chromatographic purification steps like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).
NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 600 MHz) is recommended for resolving complex proton and carbon signals.[1]
-
Sample Preparation : Samples should be dissolved in a deuterated solvent, commonly methanol-d4 (CD3OD).[1] For anthocyanins, a small amount of trifluoroacetic acid-d (TFA-d) may be added to stabilize the flavylium cation form.
-
Data Acquisition : Standard 1D ¹H and ¹³C NMR spectra should be acquired. For structural elucidation, 2D NMR experiments including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish proton-proton and proton-carbon correlations.
Mass Spectrometry
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is typically used.
-
Chromatography : A C18 reversed-phase column is commonly employed for the separation of anthocyanins. The mobile phase usually consists of a gradient of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile.
-
Mass Analysis : Data should be acquired in positive ion mode. A full scan MS analysis is performed to determine the molecular ion [M]⁺. Subsequently, MS/MS fragmentation of the parent ion is conducted to obtain characteristic daughter ions, which aids in structural confirmation.
UV-Vis Spectroscopy
-
Instrumentation : A standard double-beam UV-Vis spectrophotometer is suitable for these measurements.
-
Sample Preparation : The purified sample is dissolved in an appropriate solvent, such as methanol or a buffer solution of a specific pH. For anthocyanins, spectra are often recorded in acidic solutions (e.g., pH < 2) to ensure the predominance of the colored flavylium cation.[3]
-
Data Acquisition : The absorption spectrum is typically recorded from 200 to 700 nm to observe the two characteristic absorption bands of anthocyanins: one in the UV region (around 280 nm) and another in the visible region (around 520 nm).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound this compound (FDB017173) - FooDB [foodb.ca]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0037984) [hmdb.ca]
The In Vitro Biological Activity of Cyanidin 3-Xyloside and Related Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activities of Cyanidin 3-Xyloside and its related glycosidic compounds. Given the nascent stage of research on this compound, this document also incorporates extensive data from more widely studied cyanidin glycosides, such as Cyanidin 3-Glucoside (C3G) and Cyanidin 3-Rutinoside (C3R), to provide a broader context for its potential therapeutic applications. The information is presented with a focus on quantitative data, detailed experimental protocols, and the elucidation of molecular pathways.
Antioxidant Activity
Anthocyanins are renowned for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of cyanidin glycosides is a cornerstone of their therapeutic potential.
Quantitative Antioxidant Data
The antioxidant activities of various cyanidin glycosides have been evaluated using multiple in vitro assays. The following table summarizes key quantitative findings, with a focus on Cyanidin 3-Xylosylrutinoside, a compound containing the xyloside moiety.
| Compound | Assay | IC50 / Activity Value | Source |
| Cyanidin 3-Xylosylrutinoside | Ferric Reducing Antioxidant Power (FRAP) | Potent antioxidant activity demonstrated | [1][2] |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Significant radical scavenging activity | [1][2] | |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) | Strong radical scavenging capacity | [1][2] | |
| Cyanidin 3-Glucoside (C3G) | Inhibition of LDL oxidation (MDA generation) | IC50 = 6.5 µM | [3] |
| Cyanidin 3-Rutinoside (C3R) | Superoxide radical scavenging | Potent inhibition | [4] |
| Hydrogen peroxide (H2O2) scavenging | Effective scavenging | [4] |
Experimental Protocols for Antioxidant Assays
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants.
-
Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Assay Procedure: A small volume of the antioxidant solution (e.g., purified Cyanidin 3-Xylosylrutinoside) is mixed with the FRAP reagent.
-
Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm after a specific incubation period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Quantification: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄.[2]
DPPH Radical Scavenging Assay: This method evaluates the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).
-
Assay Procedure: The antioxidant sample is added to the DPPH solution.
-
Measurement: The decrease in absorbance is monitored until the reaction reaches a plateau.
-
Quantification: The percentage of DPPH radical scavenging is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is often determined.[1][2]
ABTS Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
-
Reagent Preparation: The ABTS•⁺ is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.
-
Assay Procedure: The antioxidant sample is added to the diluted ABTS•⁺ solution.
-
Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
Quantification: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1][2]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyanidin glycosides have demonstrated significant anti-inflammatory effects in various in vitro models.
Quantitative Anti-inflammatory Data
| Compound | Cell Line | Inflammatory Stimulus | Key Findings | Source |
| Cyanidin 3-Glucoside (C3G) | Caco-2 cells | TNF-α | Dose-dependently reduced TNF-α and IL-8 gene expression. | [5] |
| HUVECs | Conditioned media from TNF-α-stimulated Caco-2 cells | Inhibited increased E-selectin and VCAM-1 mRNA, leukocyte adhesion, and NF-κB levels. | [5] | |
| THP-1 macrophages | Lipopolysaccharide (LPS) | Reduced levels of TNF-α, IL-1β, IL-6, and IL-8. Inhibited phosphorylation of NF-κB and IκBα. | [6] |
Experimental Protocols for Anti-inflammatory Assays
Cell Culture and Treatment: Human intestinal Caco-2 cells and human umbilical vein endothelial cells (HUVECs) can be used in a co-culture system to mimic the gut-vascular interface.
-
Cell Seeding: Caco-2 cells are seeded on Transwell inserts, and HUVECs are seeded in the lower chamber.
-
Induction of Inflammation: Caco-2 cells are pre-treated with the test compound (e.g., C3G) and then stimulated with a pro-inflammatory cytokine like TNF-α.
-
Co-culture: The conditioned medium from the apical Caco-2 chamber is transferred to the HUVEC-containing lower chamber.
-
Analysis: After incubation, HUVECs are analyzed for the expression of adhesion molecules (E-selectin, VCAM-1) by qRT-PCR and for leukocyte adhesion by co-incubating with fluorescently labeled leukocytes.[5]
Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Proteins: This technique is used to detect the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and IκBα.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a method like the Bradford assay.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-NF-κB, total NF-κB) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
References
- 1. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. Cyanidin-3-O-Glucoside Modulates the In Vitro Inflammatory Crosstalk between Intestinal Epithelial and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Antioxidant Mechanism of Cyanidin 3-Xyloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-Xyloside is a member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables. Beyond its role as a natural colorant, this compound, like other anthocyanins, is of significant interest for its potent antioxidant properties. These properties underpin its potential therapeutic applications in conditions associated with oxidative stress, including inflammatory diseases, neurodegenerative disorders, and cardiovascular diseases. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound, detailing its direct radical-scavenging activities and its influence on cellular antioxidant defense systems.
While specific quantitative data for this compound is limited in the current literature, the antioxidant mechanisms are primarily dictated by the cyanidin aglycone. Therefore, data from the closely related and extensively studied Cyanidin-3-O-glucoside (C3G) is utilized in this guide to provide a robust and illustrative model of the expected antioxidant behavior of this compound.
Core Antioxidant Mechanisms
The antioxidant capacity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract reactive oxygen species (ROS) and mitigate oxidative damage.
Direct Radical Scavenging
The fundamental antioxidant property of this compound lies in its molecular structure, which enables it to directly neutralize free radicals by donating a hydrogen atom or an electron. The cyanidin backbone, with its multiple hydroxyl groups, is the active moiety in this process. The scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation are common in vitro assays to quantify this direct antioxidant activity.
dot
Pharmacokinetics of Cyanidin Glycosides in Animal Models: A Technical Guide
Disclaimer: Due to the limited availability of specific pharmacokinetic data for Cyanidin 3-Xyloside in animal models, this guide will focus on the closely related and extensively studied compound, Cyanidin-3-O-glucoside (C3G). The data and methodologies presented for C3G are expected to provide a relevant and insightful framework for understanding the pharmacokinetic profile of other cyanidin-3-glycosides, including this compound.
Introduction
Cyanidin and its glycosides are a class of anthocyanins responsible for the red, purple, and blue colors of many fruits and vegetables. Their potential health benefits have led to increasing interest in their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is crucial for researchers, scientists, and drug development professionals in evaluating their efficacy and safety. This technical guide provides a comprehensive overview of the pharmacokinetics of Cyanidin-3-O-glucoside (C3G) in animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of C3G have been investigated in several animal models, primarily in rats. The following tables summarize the key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of Cyanidin-3-O-glucoside (C3G) in Rats Following Oral Administration
| Animal Model | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Wistar rats | 100 mg/kg | Not Reported | 0.25 | Not Reported | Not Reported | [1] |
| Wistar rats | 0.9 mmol/kg | Not Reported | Rapid | Not Reported | Not Reported | [2] |
| Wistar rats | Mulberry extract | Not Reported | 0.25 | 2.76 µg·h/mL | Not Reported | [3][4] |
| Sprague-Dawley rats | 320 mg/kg | 1563 µg/L | 0.25 | Not Reported | Not Reported | [5] |
| Male rats | 300 mg/kg | Not Reported | 0.5 | Not Reported | 0.5 - 1.5% | [6] |
Table 2: Pharmacokinetic Parameters of Cyanidin-3-O-galactoside (Cy3Gal) in Rats Following Intravenous Administration
| Animal Model | Dosage | Half-life (t½) (h) | Clearance (CL) (L/h/kg) | Volume of distribution (Vd) (L/kg) | Reference |
| Sprague-Dawley rats | Not Specified | 0.77 ± 0.05 | 101.84 ± 23.90 | 114.29 ± 31.85 | [7] |
Note: Data for Cy3Gal is included to provide a comparative perspective on a closely related cyanidin glycoside.
Experimental Protocols
The methodologies employed in pharmacokinetic studies of C3G are critical for the interpretation and replication of results. Below are detailed protocols from key experiments.
Animal Models and Housing
-
Species and Strain: Male Wistar rats or Sprague-Dawley rats are commonly used.[1][3][5]
-
Housing Conditions: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. An acclimation period of at least one week is standard before the experiment.
Dosing and Administration
-
Compound: Cyanidin-3-O-glucoside (C3G) is administered, often as a purified extract from sources like black rice or wild mulberry.[3][8]
-
Dosage: Doses in oral administration studies range from 100 mg/kg to 320 mg/kg body weight.[1][5]
-
Administration Route: For oral bioavailability studies, C3G is administered via oral gavage. For determining clearance and volume of distribution, intravenous administration is used.[6][7]
Sample Collection
-
Blood Sampling: Blood samples are collected at multiple time points post-administration. Common time points include 0, 15, 30, 60, 120, and 240 minutes.[1] Blood is typically drawn from the tail vein or via cannulation of the carotid artery or jugular vein. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissue Sampling: For tissue distribution studies, animals are euthanized at specific time points, and organs such as the liver, kidneys, and brain are harvested, rinsed, and stored at -80°C.[2]
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24-hour period.
Analytical Methodology
-
Sample Preparation: Plasma and tissue samples typically undergo solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the anthocyanins and remove interfering substances.[9]
-
Analytical Technique: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the most common method for the quantification of C3G and its metabolites in biological samples.[9][10] A UV-Vis detector set at approximately 520 nm can also be used.[9]
-
Method Validation: The analytical method is validated for linearity, accuracy, precision, and recovery to ensure reliable and reproducible results.[10]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a pharmacokinetic study of C3G in rats.
Metabolic Pathway of Cyanidin-3-O-glucoside
Caption: The metabolic fate of Cyanidin-3-O-glucoside in animal models.
Discussion
The pharmacokinetics of C3G in animal models are characterized by rapid absorption, with maximum plasma concentrations typically reached within 15 to 30 minutes after oral administration.[1][3] However, the oral bioavailability is generally low, often reported to be less than 2%.[6] This low bioavailability is attributed to several factors, including degradation in the gastrointestinal tract and extensive metabolism.
Once absorbed, C3G undergoes significant phase II metabolism, primarily methylation and glucuronidation, in the liver and kidneys.[1][2] The methylated form, peonidin-3-glucoside, is a major metabolite found in plasma.[1] C3G that is not absorbed in the small intestine passes to the colon, where it is extensively degraded by the gut microbiota into various phenolic acids.[3][4]
The sugar moiety attached to the cyanidin aglycone plays a significant role in its absorption and metabolism. While specific data for this compound is lacking, it is plausible that its pharmacokinetic profile would follow a similar pattern of rapid but limited absorption and extensive metabolism, with potential quantitative differences in absorption efficiency and metabolic rates compared to C3G.
Conclusion
This technical guide provides a comprehensive overview of the pharmacokinetics of Cyanidin-3-O-glucoside in animal models, serving as a valuable resource for researchers and drug development professionals. The presented data highlights the rapid absorption and extensive metabolism of C3G, resulting in low oral bioavailability. The detailed experimental protocols and analytical methods offer a practical guide for designing and conducting future pharmacokinetic studies. Further research is warranted to elucidate the specific pharmacokinetic profile of this compound and other cyanidin glycosides to better understand their physiological effects and potential therapeutic applications.
References
- 1. Showing pharmacokinetics for Cyanidin 3-O-xylosyl-rutinoside metabolite after consumption of Black raspberry, freeze-dried in humans - Phenol-Explorer [phenol-explorer.eu]
- 2. Urinary pharmacokinetics of cyanidin glycosides in healthy young men following consumption of elderberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of Anthocyanin Cyanidin-3-Glucoside from Black Rice (Oryza sativa L.) Extract after Co-Administration with Allyl Isothiocyanate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of cyanidin-3-O-beta-D-glucoside isolated from black colored rice and its antiscratching behavioral effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Scientific Significance of Cyanidin 3-Xyloside from Novel Plant Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin 3-xyloside, a naturally occurring anthocyanin, is gaining increasing attention within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from novel plant species. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and insights into its potential biological activities and associated signaling pathways. This document aims to facilitate further research and development of this compound as a potential pharmaceutical or nutraceutical agent.
Introduction: The Emerging Importance of this compound
Anthocyanins, a class of water-soluble flavonoids, are responsible for the vibrant red, purple, and blue pigments in many fruits, vegetables, and flowers. Beyond their role as natural colorants, these compounds have been extensively studied for their antioxidant, anti-inflammatory, and chemo-preventative properties. Cyanidin, one of the most common anthocyanidins, forms various glycosidic conjugates, with this compound being a notable, albeit less studied, derivative.
Recent phytochemical analyses have begun to identify this compound in a range of plant sources, some of which are considered novel or underexplored. This has sparked interest in its unique biochemical profile and potential health benefits, distinguishing it from the more ubiquitously researched cyanidin 3-glucoside. This guide focuses on the technical aspects of identifying and isolating this compound from these emerging botanical sources.
Discovery of this compound in Novel Plant Species
While traditionally associated with sources like purple sunflower hulls, recent research has expanded the known botanical occurrences of this compound. Notably, Aronia melanocarpa (black chokeberry) and various blackberry cultivars have been identified as rich sources of this compound.
One study on wild Norwegian blackberries reported the presence of this compound, providing quantitative data on its concentration.[1] Although often referred to as a "novel" source in recent literature, Aronia melanocarpa is a well-established commercial source of anthocyanins, with studies now providing specific quantification of its this compound content.
Table 1: Quantitative Analysis of this compound in Selected Plant Species
| Plant Species | Common Name | Plant Part | This compound Content | Reference |
| Aronia melanocarpa | Black Chokeberry | Fruit | 445.8 mg/kg Fresh Weight | [2] |
| Rubus fruticosus L. | Wild Norwegian Blackberry | Fruit | 10 mg/100g Fresh Weight (as C3G equivalents) | [1] |
Experimental Protocols: From Plant Material to Purified Compound
The successful isolation and purification of this compound are critical for its downstream analysis and application. The following protocols are detailed methodologies adapted from established procedures for anthocyanin extraction and purification.
Extraction of Crude Anthocyanin Mixture
This protocol outlines a standard solvent extraction method for obtaining a crude extract enriched with anthocyanins, including this compound, from fresh or frozen plant material.
Experimental Workflow for Crude Extraction
Caption: Workflow for the extraction of crude anthocyanins.
Methodology:
-
Sample Preparation: Weigh 100 g of fresh or frozen plant material (e.g., Aronia melanocarpa berries).
-
Homogenization: Homogenize the plant material with 500 mL of extraction solvent (e.g., methanol/water/trifluoroacetic acid, 70:29.9:0.1, v/v/v) in a blender.
-
Sonication (Optional): For enhanced extraction efficiency, sonicate the homogenate for 15-30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully decant and collect the supernatant.
-
Re-extraction: Re-extract the pellet with an additional 250 mL of the extraction solvent and repeat the centrifugation. This step should be repeated 2-3 times to ensure maximum recovery.
-
Combine and Concentrate: Combine all the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: The resulting crude extract can be stored at -20°C until further purification.
Purification of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a robust technique for isolating specific anthocyanins from a complex crude extract.
Experimental Workflow for Preparative HPLC Purification
Caption: Workflow for preparative HPLC purification.
Methodology:
-
Sample Preparation: Dissolve the crude anthocyanin extract in the initial mobile phase composition.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 5% formic acid in water.
-
Mobile Phase B: 5% formic acid in methanol.
-
Gradient: A linear gradient from 10% to 40% B over 60 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV-Vis detector at 520 nm.
-
-
Injection and Fraction Collection: Inject the filtered sample onto the column and collect fractions corresponding to the peak of interest, which is tentatively identified based on retention time from analytical HPLC-MS/MS analysis.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC with a diode array detector (DAD) and mass spectrometry (MS) to confirm the identity and purity of this compound.
-
Pooling and Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the purified this compound as a powder.
Structural Elucidation
The definitive identification of the isolated compound as this compound requires spectroscopic analysis.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion [M]+ for this compound is m/z 419, with a characteristic fragment at m/z 287 corresponding to the cyanidin aglycone after the loss of the xyloside moiety (132 Da).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation, confirming the positions of the sugar moiety and the overall molecular structure.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways modulated specifically by this compound are limited, research on the closely related cyanidin 3-glucoside provides valuable insights into its potential biological effects. It is plausible that this compound shares similar mechanisms of action.
Studies on cyanidin 3-glucoside have demonstrated its involvement in several key cellular signaling pathways:
-
Anti-inflammatory Effects: Cyanidin 3-glucoside has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3] This is achieved by preventing the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
-
Antioxidant Activity: It can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, protecting cells from oxidative stress.[4]
-
Anticancer Properties: In various cancer cell lines, cyanidin 3-glucoside has been found to induce apoptosis and inhibit cell proliferation by modulating pathways such as the MAPK, STAT3, and KLF4 signaling cascades.[3]
-
Metabolic Regulation: Research suggests that cyanidin 3-glucoside can activate the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis.[5]
Potential Signaling Pathways Modulated by Cyanidin Glycosides
Caption: Potential signaling pathways modulated by cyanidin glycosides.
Future Directions and Conclusion
The discovery of this compound in novel plant sources opens up new avenues for research and development. While this guide provides a foundational understanding of its isolation and potential bioactivity, further studies are warranted to:
-
Identify and characterize this compound in a wider range of previously uninvestigated plant species.
-
Develop and optimize large-scale purification protocols to obtain sufficient quantities for extensive in vitro and in vivo studies.
-
Elucidate the specific signaling pathways directly modulated by this compound to understand its unique mechanism of action.
-
Conduct preclinical and clinical trials to evaluate its therapeutic potential for various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyanidin-3-O-Glucoside Modulates the In Vitro Inflammatory Crosstalk between Intestinal Epithelial and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Cyanidin 3-Xyloside in Plant Physiology and Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin 3-xyloside, a member of the anthocyanin family of flavonoids, plays a significant role in plant physiology, particularly in mediating responses to a variety of environmental stressors. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, from its fundamental role in plant coloration and antioxidant defense to its intricate involvement in signaling pathways that govern stress tolerance. Drawing upon current scientific literature, this document details the biosynthesis of this compound, its quantitative accumulation under abiotic and biotic duress, and the experimental methodologies employed to elucidate its function. Visualized through detailed diagrams and supported by structured data, this guide serves as a comprehensive resource for professionals engaged in plant science research and the development of novel therapeutic agents derived from natural plant compounds.
Introduction to this compound
This compound is a specific glycosylated form of cyanidin, an anthocyanidin responsible for many of the red, purple, and blue pigments observed in plant tissues.[1] The attachment of a xylose sugar moiety to the cyanidin backbone enhances its stability and solubility, facilitating its storage in plant vacuoles.[1] Beyond its contribution to pigmentation, which is crucial for attracting pollinators and protecting against excessive light, this compound is a potent antioxidant.[2][3][4] This property is central to its role in mitigating the damaging effects of reactive oxygen species (ROS) that accumulate during periods of environmental stress.[5][6]
Biosynthesis of this compound
The biosynthesis of this compound is an integral part of the broader phenylpropanoid and flavonoid pathways. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core cyanidin structure. The final step in the formation of this compound involves the glycosylation of the cyanidin aglycone, a reaction catalyzed by a specific glycosyltransferase enzyme that attaches a xylose sugar.
The general anthocyanin biosynthesis pathway is initiated by Phenylalanine ammonia-lyase (PAL) and proceeds through the action of enzymes such as Chalcone synthase (CHS), Chalcone isomerase (CHI), Flavanone 3-hydroxylase (F3H), Dihydroflavonol 4-reductase (DFR), and Anthocyanidin synthase (ANS) to produce cyanidin.[7][8] The subsequent glycosylation is a critical step for the stability and function of the molecule.[1]
Role in Plant Physiology and Stress Response
This compound, along with other anthocyanins, is integral to a plant's ability to cope with a range of environmental challenges. Its accumulation is often a visible indicator of stress.
Abiotic Stress
Abiotic stressors such as drought, high salinity, and extreme temperatures trigger the accumulation of anthocyanins as a protective mechanism.[5][9][10]
-
Drought Stress: Under water-deficient conditions, the accumulation of this compound contributes to osmotic adjustment, helping to maintain cellular turgor. Furthermore, its potent antioxidant capacity helps to neutralize the ROS generated due to metabolic imbalances caused by drought.[10][11] Studies on various plant species have shown a significant increase in anthocyanin content, including cyanidin derivatives, in response to water stress.[12]
-
Salinity Stress: High salt concentrations in the soil lead to both osmotic stress and ionic toxicity.[13][14] Plants respond by upregulating the biosynthesis of compatible solutes and antioxidants, including anthocyanins.[15] Increased levels of cyanidin compounds help to scavenge ROS and protect cellular structures from salt-induced oxidative damage.[15]
Biotic Stress
While the role of anthocyanins in response to biotic stress is less documented than for abiotic stress, evidence suggests their involvement in defense against pathogens and herbivores. The accumulation of these compounds at the site of infection may have antimicrobial properties and can deter feeding by herbivores due to their astringency.[11]
Quantitative Data on Cyanidin Accumulation Under Stress
The following table summarizes representative data on the accumulation of cyanidin glycosides in plants subjected to various stress conditions. It is important to note that many studies report on total anthocyanins or other cyanidin derivatives like cyanidin-3-glucoside, which serves as a proxy for the general response involving this compound.
| Plant Species | Stressor | Cyanidin Derivative Measured | Fold Increase (Stress vs. Control) | Reference |
| Arabidopsis thaliana | High Salinity | Cyanidin 3-O-[2-(2-(sinapoyl)xylosyl)-6-O-(p-coumaroyl)glucoside]-5-O-[6-O-(malonyl)glucoside] | ~10-fold | [9] |
| Oryza sativa (Rice) | Salinity (60 mM NaCl) | Cyanidin-3-glucoside | Significant increase (p < 0.05) | [15] |
| Brassica napus (Purple-stem) | Drought | Cyanidin derivatives | Increased content | [12] |
| Hibiscus sabdariffa | Water Stress | Cyanidin 3-O-sambubioside | 55% increase | [12] |
Experimental Protocols
Extraction and Quantification of this compound
A generalized protocol for the extraction and quantification of this compound from plant tissue is outlined below.
Methodology:
-
Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: The powdered tissue is extracted with a solution of acidified methanol (e.g., methanol with 1% HCl or formic acid) to stabilize the anthocyanins. The mixture is typically sonicated or agitated in the dark at low temperatures to prevent degradation.
-
Purification: The extract is centrifuged to remove solid debris. The resulting supernatant, containing the anthocyanins, is filtered through a microfilter (e.g., 0.22 µm) prior to analysis.
-
Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for separating and quantifying specific anthocyanins like this compound.[15][16] A pure standard of this compound is used to generate a calibration curve for accurate quantification.
Antioxidant Activity Assays
The antioxidant capacity of extracts containing this compound can be determined using various in vitro assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the extract to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[3]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of the extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a reaction that results in a colored product.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color.[3]
Gene Expression Analysis
To understand the molecular mechanisms underlying the stress-induced accumulation of this compound, the expression of key biosynthesis genes can be analyzed.
-
RNA Extraction: Total RNA is isolated from plant tissues collected at different time points after stress induction.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of genes such as CHS, DFR, ANS, and the specific xylosyltransferase are quantified using qRT-PCR with gene-specific primers.[8][16][17]
Conclusion and Future Directions
This compound is a vital component of the plant's defense arsenal against a multitude of environmental stresses. Its role as a potent antioxidant and its accumulation under adverse conditions underscore its importance in plant survival and adaptation. For researchers in drug development, the biological activities of this compound, particularly its antioxidant and anti-inflammatory properties, present exciting opportunities for the discovery of new therapeutic agents.[2][3][4]
Future research should focus on elucidating the specific signaling pathways that are directly regulated by this compound, as well as identifying the precise xylosyltransferase responsible for its synthesis in various plant species. Furthermore, exploring the synergistic effects of this compound with other phytochemicals could unveil novel applications in both agriculture and medicine. The development of metabolic engineering strategies to enhance the production of this compound in crop plants could also lead to the creation of more resilient and nutritious food sources.
References
- 1. Cyanidin-3-O-glucoside Contributes to Leaf Color Change by Regulating Two bHLH Transcription Factors in Phoebe bournei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Abiotic stress-induced anthocyanins in plants: Their role in tolerance to abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of Genes Involved in Anthocyanin Biosynthesis in Relation to Anthocyanin, Proanthocyanidin, and Flavonol Levels during Bilberry Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abiotic stresses induce different localizations of anthocyanins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Anthocyanins in Plant Tolerance to Drought and Salt Stresses [mdpi.com]
- 11. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Anthocyanins in Plant Tolerance to Drought and Salt Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Impacts of salinity stress on crop plants: improving salt tolerance through genetic and molecular dissection [frontiersin.org]
- 14. High Salinity Induces Different Oxidative Stress and Antioxidant Responses in Maize Seedlings Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reinterpretation of anthocyanins biosynthesis in developing black rice seeds through gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Impact of Drought Stress on Antioxidant Responses and Accumulation of Flavonolignans in Milk Thistle (Silybum marianum (L.) Gaertn) [mdpi.com]
Preliminary Cytotoxicity of Cyanidin Glycosides: An In-depth Technical Guide
Disclaimer: This technical guide focuses on the preliminary cytotoxicity of Cyanidin 3-Glucoside (C3G) due to the limited availability of specific research on Cyanidin 3-Xyloside . C3G is a closely related anthocyanin, differing only in the sugar moiety attached to the cyanidin backbone (glucose instead of xylose). The data presented here for C3G is intended to serve as a valuable proxy for researchers, scientists, and drug development professionals interested in the potential cytotoxic effects of cyanidin glycosides.
Introduction
Cyanidin and its glycosides are naturally occurring anthocyanins found in various pigmented fruits and vegetables. These compounds have garnered significant interest in cancer research due to their potential antioxidant, anti-inflammatory, and anti-proliferative properties.[1] This guide provides a summary of the preliminary in vitro cytotoxic effects of Cyanidin 3-Glucoside (C3G) on various cancer cell lines, details common experimental protocols for assessing its cytotoxicity, and illustrates the key signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of C3G has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter in these studies. The following tables summarize the reported IC50 values for C3G in different cell lines.
Table 1: IC50 Values of Cyanidin 3-Glucoside (C3G) on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Reference |
| MCF-7 | Breast Cancer | 110 µg/mL | 24 | [1][2] |
| MCF-7 | Breast Cancer | 60 µg/mL | 48 | [1] |
| U87 | Glioblastoma | 40 µg/mL | 24 | [3] |
| MKN-45 | Gastric Cancer | Concentrations tested up to 150 µM | 3, 6, 12, 24, 36 | [4] |
| HepG2 | Liver Carcinoma | Not explicitly stated, but dose-dependent cytotoxicity observed | 24 | [5] |
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of cytotoxicity. The following sections detail the methodologies commonly employed in the study of C3G's effects on cancer cell lines.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), U87 (glioblastoma), MKN-45 (gastric), and HepG2 (liver) are commonly used.[1][3][4][5]
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.[6]
-
Compound Preparation: C3G is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution, which is then diluted to the desired concentrations in the culture medium for treating the cells.[7]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of C3G, and the cells are incubated for specific durations (e.g., 24, 48 hours).[2]
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Flow cytometry with Annexin V/PI staining is a widely used method to quantify apoptosis.
-
Cell Treatment: Cells are treated with C3G at its IC50 concentration for a specified time.[2]
-
Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[2]
Signaling Pathways in C3G-Induced Cytotoxicity
C3G has been shown to induce apoptosis and inhibit cell proliferation through the modulation of several key signaling pathways.
Intrinsic Apoptosis Pathway
C3G can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.
Figure 1: Intrinsic apoptosis pathway induced by C3G.
Cell Cycle Arrest
C3G has also been reported to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. This is often mediated by the upregulation of cell cycle inhibitors like p21.
Figure 2: C3G-induced cell cycle arrest.
NF-κB and MAPK Signaling Pathways
Chronic inflammation is a hallmark of cancer, and the NF-κB signaling pathway plays a crucial role in this process. C3G has been shown to inhibit the activation of NF-κB.[8] Additionally, C3G can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[4]
Figure 3: Modulation of NF-κB and MAPK pathways by C3G.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the in vitro cytotoxicity of a compound like C3G.
Figure 4: General experimental workflow for cytotoxicity studies.
Conclusion
The available data strongly suggest that Cyanidin 3-Glucoside exhibits significant cytotoxic and pro-apoptotic effects on a variety of cancer cell lines in vitro. Its mechanisms of action involve the induction of the intrinsic apoptosis pathway, cell cycle arrest, and the modulation of key signaling pathways like NF-κB and MAPK. While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of C3G and to specifically investigate the cytotoxic properties of this compound. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret future studies in this area.
References
- 1. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Apoptogenic Effects of Cyanidin-3-Glucoside on the Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Antiproliferative and proapoptotic activities of anthocyanin and anthocyanidin extracts from blueberry fruits on B16-F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Exploration of Dark Cytotoxicity of Anthocyanin-Curcumin Combination, A Herbal Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Cyanidin 3-Xyloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin 3-Xyloside, an anthocyanin found in various pigmented fruits and berries, is a member of the flavonoid family of phytochemicals recognized for their potential health benefits. While extensive research has highlighted the anti-inflammatory and antioxidant properties of the broader class of anthocyanins, particularly Cyanidin-3-glucoside (C3G), specific in-depth data on the isolated this compound remains limited in publicly available scientific literature. This technical guide synthesizes the current understanding of the anti-inflammatory potential of this compound, primarily derived from studies on extracts in which it is a constituent. It also provides detailed, standardized experimental protocols for key assays that are essential for the direct investigation of the anti-inflammatory properties of purified this compound. This document aims to serve as a foundational resource for researchers seeking to elucidate the specific mechanisms of action and therapeutic potential of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Natural compounds, particularly flavonoids, have garnered significant interest as potential anti-inflammatory agents due to their favorable safety profiles and diverse biological activities.
Evidence from Plant Extracts Containing this compound
Several studies have investigated the anti-inflammatory effects of plant extracts known to contain this compound. These studies provide indirect evidence of its potential bioactivity.
Data Presentation
The following table summarizes findings from studies on extracts containing this compound. It is important to note that the observed effects are due to the complex mixture of phytochemicals present in the extracts and cannot be attributed solely to this compound.
| Plant Source | Extract Composition (this compound Content) | Experimental Model | Key Anti-inflammatory Findings | Citation |
| Black Chokeberry (Aronia melanocarpa) | Anthocyanin-rich phenolic extracts. Contains this compound (6.21 ± 0.54 mg/g of extract). | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | - Significant inhibition of nitric oxide (NO) production. - Reduction in the secretion of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. | [4] |
| Blackberry (Rubus fruticosus) | Anthocyanin-containing extracts (ACEs). This compound is a constituent. | LPS-activated J774A.1 macrophages | - Inhibition of IL-6 and TNF-α release. | [5] |
Postulated Mechanisms of Action: Key Signaling Pathways
Based on the known mechanisms of other cyanidin glycosides, it is hypothesized that this compound exerts its anti-inflammatory effects by modulating the following key signaling pathways:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] It is plausible that this compound could inhibit this pathway by preventing IκB degradation or NF-κB nuclear translocation.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a critical role in cellular responses to external stressors and in regulating the production of inflammatory mediators.[2] It is hypothesized that this compound may interfere with the phosphorylation and activation of these kinases, thereby downregulating downstream inflammatory responses.
Mandatory Visualization
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Experimental Protocols for Investigating Isolated this compound
The following are detailed, standardized protocols for key in vitro assays to directly assess the anti-inflammatory properties of purified this compound.
Cell Culture
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used models for studying inflammation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for RAW 264.7 or RPMI-1640 for THP-1, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded at an appropriate density and allowed to adhere overnight.
Nitric Oxide (NO) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-treated control.
-
Cytokine Production Assay (ELISA)
-
Principle: This assay quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Procedure:
-
Follow steps 1-3 of the Nitric Oxide Inhibition Assay protocol.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Determine the percentage of cytokine inhibition for each concentration of this compound.
-
NF-κB Activation Assay (Western Blot for IκBα Phosphorylation)
-
Principle: This assay determines if this compound inhibits the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.
-
MAPK Pathway Activation Assay (Western Blot for Phosphorylated MAPKs)
-
Principle: This assay assesses the effect of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, p38).
-
Procedure:
-
Follow steps 1-7 of the NF-κB Activation Assay protocol.
-
Incubate the membranes with primary antibodies against phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, total p38, and a loading control.
-
Follow steps 9-11 of the NF-κB Activation Assay protocol.
-
Quantify the band intensities to determine the ratio of phosphorylated MAPKs to their total forms.
-
Caption: General experimental workflow for investigating the anti-inflammatory properties of this compound.
Conclusion and Future Directions
The available scientific literature suggests that this compound, as a component of various plant extracts, likely contributes to their observed anti-inflammatory effects. However, there is a clear and significant gap in the research concerning the specific anti-inflammatory properties of isolated this compound. To establish its therapeutic potential, further research is imperative.
Future investigations should focus on:
-
In vitro studies: Utilizing the protocols outlined in this guide to obtain quantitative data (e.g., IC50 values) on the inhibitory effects of purified this compound on key inflammatory mediators and to confirm its mechanism of action on the NF-κB and MAPK signaling pathways.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of inflammatory diseases to assess its bioavailability, safety, and therapeutic potential in a physiological context.
By systematically addressing these research gaps, the scientific community can fully elucidate the anti-inflammatory properties of this compound and pave the way for its potential development as a novel anti-inflammatory agent.
References
- 1. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. aloki.hu [aloki.hu]
- 5. scispace.com [scispace.com]
- 6. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Therapeutic Potential of Cyanidin 3-Xyloside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin 3-Xyloside (C3X) is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. While research has extensively focused on other cyanidin glycosides, such as Cyanidin 3-Glucoside (C3G), emerging evidence suggests that C3X possesses unique therapeutic properties worthy of in-depth investigation. This technical guide provides a comprehensive overview of the current understanding of C3X's therapeutic applications, with a focus on its neuroprotective, antioxidant, and potential anti-cancer effects. Detailed experimental protocols and a summary of available quantitative data are presented to facilitate further research and development in this promising area.
Introduction
Anthocyanins are widely recognized for their health-promoting benefits, which are largely attributed to their potent antioxidant and anti-inflammatory activities.[1] Cyanidin, the aglycone of a major group of anthocyanins, is commonly found in nature conjugated with various sugar moieties. The type and position of these sugars significantly influence the bioavailability, stability, and biological activity of the parent molecule. This compound, characterized by a xylose sugar at the 3-position of the C-ring, is a less-studied but potentially significant member of this family.[2] This document aims to consolidate the existing scientific literature on C3X, providing a technical foundation for researchers and drug development professionals interested in its therapeutic potential.
Therapeutic Applications
Current research, though limited, points towards several promising therapeutic avenues for this compound.
Neuroprotection
The most significant evidence for the therapeutic potential of C3X comes from a study investigating its effects in a zebrafish model of Alzheimer's disease.[3][4] In this model, neurotoxicity was induced by aluminum chloride (AlCl3), leading to behavioral deficits, increased acetylcholinesterase (AChE) activity, and elevated oxidative stress, all hallmarks of Alzheimer's pathology.
-
Amelioration of Locomotor Impairments: C3X administration was shown to mitigate the locomotor deficits induced by AlCl3 in zebrafish larvae.[5]
-
Suppression of Acetylcholinesterase (AChE) Activity: The study indicated that C3X can suppress the pathologically elevated AChE activity.[5]
-
Reduction of Oxidative Stress: C3X treatment led to a decrease in brain oxidative stress levels in the zebrafish model.[5]
While this study provides a strong foundation, further research is needed to elucidate the precise molecular mechanisms and to quantify the dose-dependent effects of C3X.
Antioxidant Activity
Anti-Cancer Potential
The anti-cancer properties of cyanidin and its glycosides have been reported in various studies, demonstrating effects such as the induction of apoptosis, inhibition of proliferation, and cell cycle arrest in cancer cell lines.[6][7] These effects are often mediated through the modulation of key signaling pathways. Although direct studies on the anti-cancer effects of C3X are scarce, the known activities of its parent compound, cyanidin, suggest that C3X may also possess anti-neoplastic properties. Further investigation into the effects of C3X on various cancer cell lines is warranted.
Quantitative Data
The available quantitative data for this compound is limited. The primary source of comparative data comes from a study on neuroprotection in a zebrafish model. The following table summarizes the qualitative and comparative findings from this research.
| Therapeutic Target | Experimental Model | Compound Tested | Observed Effect | Quantitative Data (if available) | Reference |
| Neuroprotection | AlCl3-induced Alzheimer's model in zebrafish | This compound (C3X) | Ameliorated locomotor impairments | Graphical data indicates improvement, but precise values are not provided in text. | [5] |
| This compound (C3X) | Suppressed Acetylcholinesterase (AChE) activity | Graphical data indicates a reduction in AChE activity. | [5] | ||
| This compound (C3X) | Decreased brain oxidative stress levels | Graphical data shows a reduction in oxidative stress markers. | [5] |
Signaling Pathways
The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, based on studies of other cyanidin glycosides, several pathways are likely to be involved.
Potential Signaling Pathways Involved in Therapeutic Effects
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound, based on established protocols.
Zebrafish Model of Alzheimer's Disease
Protocol:
-
Animal Model: Wild-type zebrafish (Danio rerio) larvae are used.
-
Induction of Neurotoxicity: At 3 days post-fertilization (dpf), larvae are exposed to 150 µM aluminum chloride (AlCl3) dissolved in E3 embryo medium.
-
Treatment: Concurrently with AlCl3 exposure, larvae are treated with varying concentrations of this compound. A control group (E3 medium only), a model group (AlCl3 only), and a positive control group (e.g., Donepezil) are run in parallel. The treatment duration is typically 3 days.
-
Behavioral Analysis: At 7 dpf, locomotor activity is assessed using an automated tracking system. Parameters such as total distance moved and average speed are recorded.
-
Biochemical Analysis: Following behavioral analysis, larvae are collected, homogenized, and used for biochemical assays.
Acetylcholinesterase (AChE) Activity Assay
Protocol:
-
Sample Preparation: Homogenize zebrafish larvae in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Assay Principle: The assay is based on the Ellman method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine by AChE. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.[8]
-
Procedure:
-
Add the larval homogenate to a 96-well plate.
-
Add DTNB solution.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the change in absorbance over time using a microplate reader.
-
AChE activity is calculated based on the rate of color change.
-
Oxidative Stress Measurement
Protocol:
-
Sample Preparation: Use whole zebrafish larvae or larval homogenates.
-
Reactive Oxygen Species (ROS) Detection:
-
Use fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[9]
-
Incubate live larvae or homogenates with the probe.
-
Measure fluorescence using a fluorescence microscope or a microplate reader.
-
-
Lipid Peroxidation Assay:
-
Measure the levels of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
-
The reaction of MDA with thiobarbituric acid produces a colored product that can be measured spectrophotometrically.
-
In Vitro Cell Viability (MTT) Assay
Protocol:
-
Cell Culture: Plate cells (e.g., cancer cell lines or neuronal cells) in a 9-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Future Directions
The therapeutic potential of this compound is a nascent field of research with considerable room for exploration. Future studies should focus on:
-
Quantitative Analysis: Determining the precise IC50 values of C3X for its antioxidant, anti-inflammatory, and anti-cancer activities.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by C3X in different disease models.
-
In Vivo Efficacy: Expanding in vivo studies beyond the zebrafish model to mammalian models to assess the efficacy, pharmacokinetics, and safety of C3X.
-
Structure-Activity Relationship: Comparing the therapeutic effects of C3X with other cyanidin glycosides to understand the role of the xyloside moiety in its biological activity.
Conclusion
This compound is an emerging phytochemical with demonstrated neuroprotective effects and significant potential in other therapeutic areas, including antioxidant and anti-cancer applications. While current research is limited, the existing data provides a strong rationale for further investigation. This technical guide consolidates the available information and provides a framework of experimental protocols to facilitate future research and development of this compound as a novel therapeutic agent. The continued exploration of this natural compound holds promise for the development of new treatments for a range of debilitating diseases.
References
- 1. Analysis of Oxidative Stress in Zebrafish Embryos | Gene Tools, LLC [gene-tools.com]
- 2. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Oxidative Stress in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase (AChE) Activity in Embryos of Zebrafish | Springer Nature Experiments [experiments.springernature.com]
- 7. Acetylcholinesterase (AChE) Activity in Embryos of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The comparison of methods for measuring oxidative stress in zebrafish brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyanidin 3-Xyloside as a natural colorant in the food industry.
Foreword: This technical guide provides an in-depth overview of Cyanidin 3-Xyloside, a promising natural colorant for the food industry. Aimed at researchers, scientists, and drug development professionals, this document details the current scientific understanding of its stability, extraction, purification, and potential health benefits. While direct quantitative data for this compound is limited in some areas, this guide leverages data from the closely related and well-studied Cyanidin 3-O-glucoside (C3G) to provide a comprehensive and practical resource. All instances where C3G data is used as a proxy will be clearly indicated.
Introduction to this compound
This compound is a member of the anthocyanin family, a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. As a glycoside of cyanidin, it consists of the cyanidin aglycone linked to a xylose sugar molecule. This structure contributes to its vibrant color and potential bioactive properties. Natural sources of this compound and its derivatives include black chokeberries, apples, plums, and the hulls of purple sunflowers. The growing consumer demand for natural and "clean-label" ingredients has positioned this compound as a viable alternative to synthetic food colorants.
Physicochemical Properties and Stability
The stability of anthocyanins is a critical factor for their application in the food industry, as it is influenced by various factors including pH, temperature, light, and the presence of other food components.
Effect of pH
Thermal Stability and Degradation Kinetics
Thermal processing is a common step in food production that can significantly impact the stability of natural colorants. Studies on C3G have shown that its degradation follows first-order kinetics and is accelerated at higher temperatures.[1] For instance, at pH 7.0, C3G is almost completely lost at both 70°C and 90°C.[2] Maintaining an acidic pH can improve thermal stability.[2] The degradation of C3G at elevated temperatures leads to the formation of protocatechuic acid and phloroglucinaldehyde.[2]
Table 1: Thermal Degradation of Cyanidin 3-O-glucoside (C3G) at Different pH Values (Proxy for this compound)
| Temperature (°C) | pH | Initial C3G Content (%) | C3G Content after 8 hours (%) | Reference |
| 70 | 2.5 | 100 | 79 | [2] |
| 90 | 2.5 | 100 | 5 | [2] |
| 70 | 4.0 | 100 | 47 | [2] |
| 90 | 4.0 | 100 | 2 | [2] |
| 70 | 7.0 | 100 | ~0 | [2] |
| 90 | 7.0 | 100 | ~0 | [2] |
Extraction and Purification Protocols
The efficient extraction and purification of this compound from its natural sources are crucial for its commercial application as a food colorant.
Extraction Methodologies
Various techniques can be employed for the extraction of anthocyanins, ranging from conventional solvent extraction to more advanced methods. A common approach involves the use of acidified polar solvents, such as ethanol or methanol, to enhance extraction efficiency and stabilize the anthocyanin structure.
Experimental Protocol: Adapted from Cyanidin-3-Glucoside Extraction from Black Rice [3]
-
Sample Preparation: Grind the plant material (e.g., freeze-dried fruit powder) into a fine powder.
-
Solvent Extraction: Mix the powdered sample with an acidified solvent (e.g., 85:15 methanol:1.0 N HCl, v/v) at a solid-to-solvent ratio of 1:10 (w/v).
-
Sonication: Sonicate the mixture for 15-30 minutes to enhance cell wall disruption and pigment release.
-
Centrifugation: Centrifuge the mixture at 7500 rpm for 10 minutes at 4°C to separate the supernatant from the solid residue.
-
Re-extraction: Repeat the extraction process on the pellet to maximize the yield.
-
Concentration: Combine the supernatants and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
Diagram 1: General Workflow for Extraction of Cyanidin Glycosides
Caption: A generalized workflow for the extraction of cyanidin glycosides from plant materials.
Purification Techniques
Following extraction, purification is necessary to remove impurities and isolate this compound. Chromatographic techniques are widely used for this purpose.
Experimental Protocol: Adapted from High-Speed Counter-Current Chromatography (HSCCC) Purification of a Cyanidin Glycoside
High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid partition chromatography technique for the preparative separation of natural products.
-
Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. An example system for a similar anthocyanin is tert-butyl methyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid (2:2:1:5:0.01, v/v).
-
HSCCC Operation:
-
Fill the multilayer coil column entirely with the stationary phase (upper phase).
-
Rotate the column at a specific speed (e.g., 800 rpm).
-
Pump the mobile phase (lower phase) into the head of the column at a defined flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the concentrated crude extract dissolved in the mobile phase.
-
-
Fraction Collection and Analysis: Continuously monitor the effluent with a UV-Vis detector at the appropriate wavelength (e.g., 520 nm) and collect the fractions containing the target compound. Analyze the purity of the fractions using High-Performance Liquid Chromatography (HPLC).
Diagram 2: Purification Workflow using HSCCC
Caption: A schematic of the purification process for cyanidin glycosides using HSCCC.
Food Applications and Considerations
This compound can be utilized as a natural colorant in a variety of food and beverage products, particularly those with an acidic pH, such as:
-
Fruit juices and beverages
-
Yogurts and dairy products
-
Jams, jellies, and preserves
-
Confectionery and candies
-
Desserts and icings
When incorporating this compound into food formulations, it is important to consider its stability under the specific processing and storage conditions of the product. The presence of ascorbic acid, metal ions, and certain enzymes can negatively impact its color stability. Co-pigmentation with other phenolic compounds or the use of encapsulation technologies can enhance its stability.
Bioavailability, Metabolism, and Potential Health Benefits
Anthocyanins, including cyanidin glycosides, are known for their antioxidant and anti-inflammatory properties.
Bioavailability and Metabolism
The bioavailability of anthocyanins is generally low. After ingestion, a portion can be absorbed in the stomach and small intestine.[4] They can enter the bloodstream as intact glycosides, but also undergo extensive metabolism, including deglycosylation to the cyanidin aglycone and further degradation into phenolic acids such as protocatechuic acid.[5] The gut microbiota also plays a significant role in the metabolism of unabsorbed anthocyanins in the colon.[5]
Diagram 3: Simplified Metabolism of Cyanidin Glycosides
Caption: A simplified overview of the absorption and metabolism of cyanidin glycosides.
Antioxidant and Anti-inflammatory Signaling Pathways
The antioxidant activity of cyanidin and its glycosides is attributed to their ability to scavenge free radicals and chelate metal ions. Their anti-inflammatory effects are mediated through the modulation of key signaling pathways. For instance, cyanidin and its glycosides have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.[6] By inhibiting the activation of NF-κB, they can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6] They can also modulate the MAPK (mitogen-activated protein kinase) signaling pathway, which is involved in cellular responses to a variety of stimuli, including stress and inflammation.
Diagram 4: Simplified Anti-inflammatory Signaling of Cyanidin Glycosides
Caption: Inhibition of pro-inflammatory signaling pathways by cyanidin glycosides.
Safety and Toxicology
While specific toxicological studies on this compound are not widely available, the safety of its aglycone, cyanidin, has been evaluated. Acute and subacute oral toxicity studies in rats have shown that cyanidin is well-tolerated with no significant adverse effects on organ function or histopathology at doses up to 30 mg/kg/day. The No Observed Adverse Effect Level (NOAEL) for cyanidin in a 28-day study was established at 30 mg/kg/day. Given that anthocyanins are widely consumed as part of a normal diet through fruits and vegetables, they are generally considered safe.
Conclusion and Future Perspectives
This compound holds significant promise as a natural and vibrant colorant for the food industry. Its application is particularly well-suited for acidic food products where it can impart a stable red to purple hue. While there is a need for more research to specifically quantify the stability and degradation kinetics of this compound, the extensive data available for the closely related Cyanidin 3-O-glucoside provides a strong foundation for its application. Furthermore, its potential health benefits as an antioxidant and anti-inflammatory agent add to its appeal as a functional food ingredient. Future research should focus on elucidating the precise stability profile of this compound in various food matrices, optimizing extraction and purification methods from novel sources, and further investigating its specific biological activities and metabolic fate in humans.
References
- 1. CN102807544A - Method for extracting anthocyanin from elderberry fruits - Google Patents [patents.google.com]
- 2. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-groups.usask.ca [research-groups.usask.ca]
- 4. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation [frontiersin.org]
- 6. mdpi.com [mdpi.com]
The Modulatory Role of Cyanidin-3-Glycosides on Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthocyanins, a class of flavonoids responsible for the vibrant red, purple, and blue pigments in many plants, have garnered significant attention for their potential health benefits, particularly in the context of metabolic disorders. Among these, cyanidin-derived glycosides are of considerable interest. This technical guide provides an in-depth analysis of the role of Cyanidin-3-Xyloside and its more extensively studied analogue, Cyanidin-3-O-β-glucoside (C3G), in modulating key metabolic pathways. While direct research on Cyanidin-3-Xyloside is limited, the wealth of data on C3G provides a strong framework for understanding the potential therapeutic applications of this class of compounds. This guide will summarize the current state of knowledge, present quantitative data, detail experimental methodologies, and visualize the intricate signaling pathways involved.
The Influence of Glycosylation on Bioactivity
The sugar moiety attached to the cyanidin aglycone plays a crucial role in the bioavailability and biological activity of the molecule.[1][2][3][4] While both Cyanidin-3-Xyloside and C3G share the same core structure, the difference in their sugar components (xylose versus glucose) can lead to variations in their metabolic effects. For instance, one study reported that unlike C3G, Cyanidin-3-Xyloside, along with cyanidin-3-galactoside and cyanidin-3-arabinoside, did not exhibit inhibitory effects on α-amylase and lipase, enzymes crucial for carbohydrate and fat digestion.[5] This underscores the importance of the glycosyl group in determining the specific biological functions of anthocyanins.[1]
Modulation of Key Metabolic Signaling Pathways by Cyanidin-3-O-β-glucoside (C3G)
Given the extensive research on C3G, this section will detail its established mechanisms of action on metabolic pathways, which may serve as a predictive model for the potential, yet unconfirmed, effects of Cyanidin-3-Xyloside.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis.[6][7] Its activation shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. C3G has been shown to be a potent activator of AMPK in various cell types, including hepatocytes and adipocytes.[5][8][9]
The activation of AMPK by C3G leads to a cascade of downstream effects that contribute to improved metabolic health:
-
Inhibition of Acetyl-CoA Carboxylase (ACC): Activated AMPK phosphorylates and inactivates ACC, the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT-1), promoting fatty acid oxidation in the mitochondria.[8]
-
Regulation of Autophagy: C3G can induce autophagy through the AMPK-mTOR signaling axis, a process that is crucial for cellular health and the delay of aging processes.[3]
-
Suppression of Gluconeogenesis: In hepatocytes, C3G-mediated AMPK activation suppresses hepatic glucose production by inhibiting the expression of key gluconeogenic genes.[3]
Insulin Signaling Pathway
Insulin resistance is a hallmark of type 2 diabetes and metabolic syndrome. C3G has demonstrated the ability to improve insulin sensitivity through various mechanisms.
-
Enhanced Glucose Uptake: C3G promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane in adipocytes and muscle cells, thereby increasing glucose uptake from the bloodstream.[5] This effect is often mediated through the PI3K/Akt pathway.
-
Modulation of Insulin Receptor Substrate (IRS): C3G can enhance the phosphorylation of IRS proteins, a key step in the insulin signaling cascade.[10]
-
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. C3G has been shown to inhibit PTP1B, leading to enhanced insulin sensitivity.
Lipid Metabolism
Dyslipidemia, characterized by elevated levels of triglycerides and LDL cholesterol and reduced HDL cholesterol, is a major risk factor for cardiovascular disease. C3G has been shown to positively influence lipid metabolism.
-
Reduction of Lipogenesis: As mentioned, C3G's activation of AMPK leads to the inhibition of fatty acid synthesis.
-
Downregulation of Adipogenic Transcription Factors: C3G can suppress adipogenesis by downregulating the expression of key transcription factors such as PPARγ and C/EBPα.[5]
-
Inhibition of Pancreatic Lipase: C3G has been shown to inhibit pancreatic lipase activity, which can reduce the digestion and absorption of dietary fats.[5]
Quantitative Data on the Effects of Cyanidin-3-O-β-glucoside (C3G)
The following tables summarize quantitative data from various in vitro and in vivo studies on C3G, providing insights into its dose-dependent effects on key metabolic parameters.
Table 1: In Vitro Effects of C3G on Metabolic Parameters
| Cell Line | C3G Concentration | Parameter Measured | Result | Reference |
| 3T3-L1 Adipocytes | 20 µM, 100 µM | Glucose Uptake | 1.3-fold and 1.8-fold increase, respectively | [10] |
| 3T3-L1 Adipocytes | 1-20 µM | Akt Phosphorylation | Reverted palmitic acid-induced inhibition | [11] |
| HepG2 Hepatocytes | 10 µM | AMPK Phosphorylation | Comparable to AICAR (AMPK activator) | [8] |
| HepG2 Hepatocytes | 1-100 µM | Fatty Acid Oxidation | Dose-dependent increase | [8] |
| MPC5 Podocytes | Not specified | Apoptosis (High Glucose) | Reversed increase in apoptosis | [9] |
Table 2: In Vivo Effects of C3G on Metabolic Parameters
| Animal Model | C3G Dosage | Duration | Key Findings | Reference |
| High-fat diet-fed rats | ~8 mg/kg/day | 8 weeks | Reversed signs of metabolic syndrome | [12][13][14][15] |
| High-fat diet-fed mice | Not specified | 8 weeks | Decreased plasma triglycerides and fasting glucose | [10] |
| db/db mice | Not specified | Not specified | Improved insulin sensitivity | [10] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the metabolic effects of cyanidin glycosides, this section provides a summary of common experimental methodologies employed in the cited literature.
In Vitro Studies
-
Cell Culture:
-
3T3-L1 Preadipocytes: Cultured in DMEM with 10% bovine calf serum. Differentiation into adipocytes is induced by a cocktail containing isobutylmethylxanthine, dexamethasone, and insulin.
-
HepG2 Hepatocytes: Maintained in DMEM supplemented with 10% fetal bovine serum.
-
MPC5 Podocytes: Grown in RPMI-1640 medium with 10% fetal bovine serum.
-
-
Treatment: Cells are typically treated with varying concentrations of C3G (or other cyanidin glycosides) for specified time periods (e.g., 24-72 hours). In some experiments, cells are co-treated with metabolic stressors like high glucose or palmitic acid to induce a disease phenotype.
-
Glucose Uptake Assay: Differentiated adipocytes or myotubes are incubated with a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose). The amount of radioactivity incorporated into the cells is measured to quantify glucose uptake.
-
Western Blot Analysis: Used to determine the protein expression and phosphorylation status of key signaling molecules (e.g., AMPK, Akt, ACC). Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from cells, reverse-transcribed into cDNA, and then subjected to quantitative PCR using primers for target genes (e.g., PPARγ, C/EBPα, GLUT4).
-
Fatty Acid Oxidation Assay: Cells are incubated with a radiolabeled fatty acid (e.g., [¹⁴C]palmitate). The amount of radiolabeled CO₂ or acid-soluble metabolites produced is measured as an indicator of fatty acid oxidation.
In Vivo Studies
-
Animal Models:
-
Diet-Induced Obesity: Rodents (mice or rats) are fed a high-fat or high-fat/high-sucrose diet for several weeks to induce obesity, insulin resistance, and other features of metabolic syndrome.
-
Genetic Models: db/db mice, which have a mutation in the leptin receptor gene, are commonly used as a genetic model of obesity and type 2 diabetes.
-
-
Administration of Cyanidin Glycosides: The compounds are typically administered orally via gavage or mixed into the diet at specific dosages.
-
Metabolic Assessments:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose homeostasis and insulin sensitivity.
-
Blood Chemistry: Measurement of plasma levels of glucose, insulin, triglycerides, cholesterol, and inflammatory markers.
-
Histology: Tissues such as the liver and adipose tissue are collected, sectioned, and stained (e.g., with H&E or Oil Red O) to assess morphology, lipid accumulation, and inflammation.
-
-
Tissue Analysis: Similar to in vitro studies, Western blotting and RT-qPCR are performed on tissue lysates to analyze protein and gene expression.
Conclusion and Future Directions
The available scientific evidence strongly supports the role of Cyanidin-3-O-β-glucoside in modulating key metabolic pathways, including AMPK and insulin signaling, leading to beneficial effects on glucose and lipid metabolism. While these findings provide a compelling rationale for the therapeutic potential of cyanidin-3-glycosides in metabolic diseases, the direct evidence for Cyanidin-3-Xyloside remains scarce.
Future research should focus on:
-
Directly investigating the metabolic effects of Cyanidin-3-Xyloside in relevant in vitro and in vivo models to determine its specific mechanisms of action.
-
Conducting comparative studies to elucidate the structure-activity relationships among different cyanidin glycosides, which will help in identifying the most potent and bioavailable compounds for therapeutic development.
-
Exploring the bioavailability and metabolism of Cyanidin-3-Xyloside to understand how it is absorbed, distributed, and biotransformed in the body.
A deeper understanding of the nuanced effects of different cyanidin glycosides will be instrumental in the development of novel, targeted nutritional and pharmaceutical interventions for the prevention and treatment of metabolic disorders.
References
- 1. Structure-activity relationships of anthocyanidin glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the Mechanism Underlying the Glycosylation and Methylation of Anthocyanins in Peach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Cyanidin-3-O-β-glucoside regulates fatty acid metabolism via an AMP-activated protein kinase-dependent signaling pathway in human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanidin-3-O-glucoside attenuates high glucose-induced podocyte dysfunction by inhibiting apoptosis and promoting autophagy via activation of SIRT1/AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyanidin-3-O-glucoside as a Nutrigenomic Factor in Type 2 Diabetes and Its Prominent Impact on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cyanidin 3-glucoside improves diet-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
HPLC-DAD method for quantification of Cyanidin 3-Xyloside in fruit extracts.
An HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection) method provides a reliable and accurate approach for the quantification of Cyanidin 3-Xyloside in fruit extracts. This application note details the protocol for sample preparation, chromatographic separation, and method validation.
Introduction
This compound is an anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many fruits and vegetables. Interest in anthocyanins has grown due to their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate quantification of specific anthocyanins like this compound in fruit extracts is crucial for quality control, product formulation, and research in food science and drug development. The HPLC-DAD method offers high selectivity and sensitivity for this purpose, allowing for the separation and quantification of individual anthocyanins from complex fruit matrices.
Principle
This method utilizes reverse-phase HPLC to separate compounds based on their polarity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Anthocyanins are extracted from the fruit matrix using an acidified solvent to ensure their stability in the flavylium cation form, which is the colored form. The extract is then injected into the HPLC system. A gradient elution, typically with acidified water and an organic solvent like methanol or acetonitrile, is employed to separate the different anthocyanins. The Diode-Array Detector (DAD) measures the absorbance of the eluting compounds across a range of wavelengths, providing both quantitative data and UV-Vis spectral information for peak identification. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from certified reference standards. The characteristic maximum absorbance for cyanidin glycosides is typically around 520 nm.[1][2]
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and Diode-Array Detector (DAD).
-
Analytical balance.
-
Homogenizer or blender.
-
Centrifuge.
-
Vortex mixer.
-
pH meter.
-
Ultrasonic bath.
-
Water purification system.
-
Amber glass vials.
-
-
Chemicals and Reagents:
-
This compound certified reference standard.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Formic acid (ACS grade).
-
Hydrochloric acid (HCl, ACS grade).
-
Trifluoroacetic acid (TFA, HPLC grade).
-
Ultrapure water.
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a precise volume of acidified methanol (e.g., methanol with 0.1% HCl) in a volumetric flask. Store this solution at -20°C in an amber vial to prevent degradation.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase A to achieve a concentration range suitable for the calibration curve (e.g., 0.5, 1.0, 5.0, 10.0, 25.0, 50.0 µg/mL).[4][5]
Sample Preparation (Fruit Extract)
-
Homogenization: Weigh a representative sample of fresh or freeze-dried fruit (e.g., 1-5 g).[6] Homogenize the sample with a blender or mortar and pestle.
-
Extraction: Transfer the homogenized sample to a conical flask. Add an appropriate volume of acidified solvent (e.g., 20 mL of Methanol/Water/HCl, 70:29:1 v/v/v).[7] Using an acidified solvent is critical for stabilizing anthocyanins.[8]
-
Sonication/Agitation: Place the flask in an ultrasonic bath for 15-20 minutes or agitate on a shaker for 1-2 hours in the dark to maximize extraction efficiency.[8]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid fruit material.
-
Collection: Carefully decant the supernatant into a clean collection tube.
-
Re-extraction (Optional): To ensure complete extraction, the remaining pellet can be re-extracted with another portion of the acidified solvent, and the supernatants can be combined.
-
Filtration: Filter the final extract through a 0.45 µm or 0.2 µm syringe filter into an amber HPLC vial to remove any remaining particulate matter before injection.[3]
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Identification of Cyanidin 3-Xyloside Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and semi-quantitative analysis of cyanidin 3-xyloside and its primary phase II metabolites (glucuronides and sulfates) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is an anthocyanin found in various fruits and vegetables, and understanding its metabolic fate is crucial for evaluating its bioavailability and potential health benefits. This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound, an anthocyanin pigment, is consumed through various dietary sources. Upon ingestion, it undergoes metabolism, primarily through phase II conjugation reactions, resulting in the formation of glucuronide and sulfate derivatives. These metabolites, along with the parent compound, can be detected and quantified in biological fluids such as plasma and urine. LC-MS/MS offers a highly sensitive and selective method for the analysis of these compounds, enabling pharmacokinetic and metabolic studies.
Experimental Protocols
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is optimized for the extraction of this compound and its metabolites from plasma or urine. Acidification is critical to maintain the stability of the anthocyanins in their flavylium cation form.
Materials:
-
Biological matrix (plasma or urine)
-
Formic acid (FA)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Acidify the biological sample by adding 5% formic acid.
-
Centrifuge the sample at 2500 x g for 5 minutes to pellet any precipitates.
-
Condition the SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Elute the analytes with 5 mL of methanol containing 5% formic acid.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase C18 column is used to separate the analytes based on their polarity. A gradient elution is employed to achieve optimal separation of the parent compound and its more polar metabolites.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase A: 10% aqueous formic acid
-
Mobile Phase B: Methanol
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-5 min: 15% B
-
5-15 min: 15-30% B
-
15-20 min: 30-50% B
-
20-25 min: 50-15% B
-
25-30 min: 15% B
-
Mass Spectrometry
An electrospray ionization (ESI) source in positive ion mode is used for the ionization of the analytes. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Collision Gas: Argon
Data Presentation
The following table summarizes the quantitative data for the identification of this compound and its expected metabolites. The precursor ion ([M+H]⁺) for this compound is m/z 419.1. The primary product ion for all cyanidin-based compounds is the cyanidin aglycone at m/z 287.0, resulting from the glycosidic cleavage. The m/z values for the metabolites are calculated based on the addition of a glucuronide moiety (+176 Da) or a sulfate moiety (+80 Da). The collision energy is proposed based on typical values for similar compounds and should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| This compound | 419.1 | 287.0 | 20-30 |
| This compound Glucuronide | 595.1 | 287.0 | 30-40 |
| This compound Sulfate | 499.1 | 287.0 | 25-35 |
Visualizations
Application Notes and Protocols: Structural Elucidation of Cyanidin 3-Xyloside using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-xyloside is a naturally occurring anthocyanin found in various fruits and vegetables, contributing to their vibrant red, purple, and blue hues. As a member of the flavonoid family, it has garnered significant interest in the fields of nutrition, pharmacology, and drug development due to its potent antioxidant and potential therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products, providing detailed insights into the molecular framework and stereochemistry. This document provides a comprehensive guide to the application of NMR spectroscopy for the structural characterization of this compound.
Structural Characterization using 1D and 2D NMR Spectroscopy
The structural elucidation of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. These techniques allow for the complete assignment of all proton and carbon signals and establish the connectivity within the molecule.
¹H and ¹³C NMR Data
The ¹H NMR spectrum reveals the chemical environment of the protons, while the ¹³C NMR spectrum provides information about the carbon skeleton. The data presented below was obtained in deuterated methanol (CD₃OD).
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound in CD₃OD
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, Multiplicity, J in Hz) |
| Cyanidin (Aglycone) | ||
| 2 | 170.2 | - |
| 3 | 163.5 | - |
| 4 | 159.1 | 8.81, s |
| 5 | 157.4 | - |
| 6 | 95.0 | 6.53, d, J=4.8 |
| 7 | 170.2 | - |
| 8 | 103.2 | 6.73, s |
| 9 | 159.1 | - |
| 10 | 113.1 | - |
| 1' | 119.8 | - |
| 2' | 112.4 | 7.61, s |
| 3' | 147.4 | - |
| 4' | 145.7 | - |
| 5' | 113.1 | 7.61, s |
| 6' | 144.7 | 7.61, s |
| Xyloside (Sugar Moiety) | ||
| 1'' | 103.4 | 5.25, d, J=7.2 |
| 2'' | 74.7 | 3.49-3.52, m |
| 3'' | 78.7 | 3.63-3.66, m |
| 4'' | 71.0 | 3.67-3.69, m |
| 5'' | 78.0 | 3.85-3.87, m |
| 5'' | 62.3 | 3.38-3.42, m |
Data compiled from publicly available spectral databases.[1]
2D NMR Correlation Analysis
Two-dimensional NMR experiments are crucial for assembling the molecular structure by identifying through-bond correlations.
-
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY correlations are expected within the xyloside sugar moiety, revealing the sequence of the sugar protons from H-1'' to H-5''.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is particularly important for connecting the aglycone and the sugar moiety. A key HMBC correlation would be observed between the anomeric proton of the xylose (H-1'') and the C-3 of the cyanidin aglycone, confirming the glycosylation site.
Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis.[1] Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.
-
Solvent Selection: Deuterated methanol (CD₃OD) is a common solvent for NMR analysis of anthocyanins.[1] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) can also be used depending on the sample's solubility and the desired experimental conditions.
-
Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following parameters are suggested for acquiring NMR data on a 500 MHz or higher spectrometer.
Table 2: Suggested NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value |
| ¹H NMR | Pulse Program | zg30 |
| Number of Scans | 16-64 | |
| Spectral Width | 12-16 ppm | |
| Acquisition Time | 2-4 s | |
| Relaxation Delay | 1-2 s | |
| ¹³C NMR | Pulse Program | zgpg30 |
| Number of Scans | 1024-4096 | |
| Spectral Width | 200-240 ppm | |
| Acquisition Time | 1-2 s | |
| Relaxation Delay | 2 s | |
| COSY | Pulse Program | cosygpqf |
| Number of Scans | 8-16 | |
| Increments (t1) | 256-512 | |
| HSQC | Pulse Program | hsqcedetgpsisp2.2 |
| Number of Scans | 4-8 | |
| Increments (t1) | 256 | |
| HMBC | Pulse Program | hmbcgplpndqf |
| Number of Scans | 16-64 | |
| Increments (t1) | 256-512 |
Visualization of Experimental Workflow and a Postulated Signaling Pathway
Experimental Workflow for Structural Elucidation
The logical flow of experiments for the structural elucidation of this compound using NMR is depicted below.
Postulated Antioxidant Signaling Pathway
This compound, like other anthocyanins, is known for its antioxidant properties. A postulated mechanism of action involves the modulation of intracellular signaling pathways related to oxidative stress response. The Nrf2-ARE pathway is a key regulator of cellular antioxidant defenses.
Conclusion
NMR spectroscopy is a powerful and essential technique for the complete structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition, and through the systematic analysis of 1D and 2D NMR spectra, researchers can confidently determine the structure of this and other related natural products. Understanding the precise molecular architecture is a fundamental prerequisite for further investigations into the biological activities and potential therapeutic applications of this compound in drug development and human health.
References
Application Note: Extraction, Quantification, and Isolation of Cyanidin Glycosides from Black Raspberries (Rubus occidentalis)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Black raspberries (Rubus occidentalis L.) are a significant source of phenolic compounds, particularly anthocyanins, which are responsible for their deep pigmentation.[1] Among these, cyanidin-based glycosides are predominant and are of great interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and potential chemopreventive properties.[2][3][4] Key anthocyanins found in black raspberries include cyanidin-3-rutinoside, cyanidin-3-xylosylrutinoside, cyanidin-3-glucoside, and cyanidin-3-sambubioside.[2][5] Notably, cyanidin-3-xylosylrutinoside and cyanidin-3-rutinoside are often the most abundant, comprising up to 58% and 40% of the total anthocyanin content, respectively.[2][5]
This document provides detailed protocols for the extraction, quantification, and isolation of cyanidin glycosides, including Cyanidin-3-Xyloside and its related compounds, from freeze-dried black raspberries. The methodologies are designed to serve as a comprehensive guide for researchers aiming to study the biological activities of these compounds.
Data Presentation
Quantitative data regarding the anthocyanin composition of black raspberries are summarized below.
Table 1: Relative Abundance of Major Anthocyanins in Black Raspberries
| Anthocyanin Compound | Abbreviation | Typical Percentage of Total Anthocyanins (%) |
| Cyanidin-3-xylosylrutinoside | C3XR | 49 - 58% |
| Cyanidin-3-rutinoside | C3R | 24 - 40% |
| Cyanidin-3-glucoside | C3G | Variable, often a minor component |
| Cyanidin-3-sambubioside | C3S | Variable, often a minor component |
| Pelargonidin-3-rutinoside | P3R | Variable, often a minor component |
| Data compiled from multiple sources.[2][5] |
Table 2: Total Anthocyanin Content (TACY) in Various Black Raspberry Populations
| Population Origin | Total Anthocyanin Content (mg/100 mL of juice) |
| Lowest Pigmented Population | 244.8 |
| Highest Pigmented Population | 541.3 |
| Data represents the range observed across 26 seedling populations.[1] |
Experimental Protocols & Workflows
The following section details the protocols for extracting and analyzing cyanidin glycosides from black raspberries.
Overall Experimental Workflow
The general procedure involves sample preparation, extraction of anthocyanins, purification to remove interfering substances, and finally, analysis and isolation using chromatographic techniques.
Caption: General workflow for the extraction and analysis of cyanidin glycosides.
Protocol 1: Sample Preparation
-
Begin with commercially available or laboratory-prepared freeze-dried black raspberries.
-
Place the freeze-dried berries into a grinder or blender.
-
Grind the berries into a fine, homogenous powder to maximize the surface area for efficient extraction.
-
Store the resulting powder in an airtight, light-proof container at -20°C until needed.
Protocol 2: Solvent Extraction of Anthocyanins
This protocol uses an acidified solvent to efficiently extract anthocyanins while maintaining their stability.
-
Weigh 1 gram of the freeze-dried black raspberry powder and place it into a centrifuge tube or flask.[6]
-
Add 40 mL of an acidified methanol solution (Methanol containing 1% HCl).[6] Alternative effective solvents include ethanol/water mixtures (e.g., 80:20 v/v) with 0.1% HCl.[4][7]
-
Sonicate the mixture for 2 hours at room temperature.[6] Alternatively, the mixture can be stirred mechanically for 16 hours.[6]
-
After extraction, centrifuge the mixture for 10 minutes to pellet the solid residue.[6]
-
Carefully decant the supernatant, which contains the crude anthocyanin extract.
-
For exhaustive extraction, the remaining pellet can be re-extracted with fresh solvent.
-
Combine the supernatants. This crude extract can be used for initial analysis or further purification.
Protocol 3: Solid-Phase Purification of Anthocyanins
This step removes sugars, organic acids, and other polar compounds, enriching the anthocyanin content.
-
Column Preparation: Prepare a column with a polystyrene-based resin such as Amberlite XAD-7HP or a C18 stationary phase.[4] Activate and equilibrate the column according to the manufacturer's instructions, typically involving washing with ethanol followed by acidified water.[4]
-
Sample Loading: First, remove the organic solvent (e.g., methanol) from the crude extract using a rotary evaporator under reduced pressure. The resulting aqueous solution is then loaded onto the prepared column.
-
Washing: Wash the column with acidified water (e.g., water with 0.01% HCl) to elute sugars and other highly polar impurities.
-
Elution: Elute the bound anthocyanins from the resin using an acidified organic solvent, such as methanol or ethanol containing 0.1% HCl.[4]
-
Concentration: Collect the colored eluate and remove the solvent under vacuum to yield a purified and concentrated anthocyanin fraction. This fraction can be freeze-dried for long-term storage.
Protocol 4: HPLC-DAD Analysis and Quantification
This protocol allows for the separation and quantification of individual anthocyanins.
-
Sample Preparation: Dilute the purified anthocyanin extract with the initial mobile phase (e.g., 80:20:1 water:methanol:formic acid) and filter through a 0.45 μm syringe filter.[6]
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18(2), 250 × 4.6 mm).[6]
-
Mobile Phase A: Water with 5% formic acid.[6]
-
Mobile Phase B: Methanol with 5% formic acid.[6]
-
Detection Wavelength: 520 nm for anthocyanin quantification and 280 nm for other phenolics.[6]
-
Flow Rate: 1.0 mL/min for analytical scale.
-
Gradient Program: A typical gradient involves starting with a low concentration of Solvent B (e.g., 15%) and gradually increasing it to elute the different anthocyanins. For example: 15-30% B over 120 minutes.[6]
-
-
Quantification: Identify peaks by comparing retention times and UV-Vis spectra with authentic standards (e.g., Cyanidin-3-glucoside). Quantify by creating a calibration curve with a known standard. Results are often expressed as mg of cyanidin-3-glucoside equivalents per gram of dry weight.[1]
Protocol 5: Semi-Preparative HPLC for Isolation
For isolating specific compounds for biological assays or structural elucidation, the analytical method is scaled up.
-
System: Use a semi-preparative HPLC system with a larger column (e.g., 10 mm inner diameter or greater) and a fraction collector.
-
Sample Preparation: Dissolve a larger quantity of the purified anthocyanin extract (e.g., 10-50 mg/mL) in the initial mobile phase.[6]
-
Injection: Inject a larger volume of the concentrated sample onto the column.
-
Fraction Collection: Collect the eluate in fractions based on the retention times of the target compounds identified during analytical HPLC runs.
-
Purity Check and Concentration: Analyze the collected fractions for purity using analytical HPLC. Combine pure fractions of the same compound and remove the solvent under reduced pressure (e.g., using a Speed-Vac) to obtain the isolated cyanidin glycoside.[6]
Biological Context: Nrf2 Signaling Pathway
Cyanidin glycosides exert significant antioxidant effects, which are partly mediated by the activation of the Nrf2/Antioxidant Response Element (ARE) pathway.[8] This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Cyanidin glycosides can inhibit Keap1, allowing Nrf2 translocation and gene activation.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanins in Black Raspberries Prevent Esophageal Tumors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of cyanidin glycosides as constituents of freeze-dried black raspberries which inhibit anti-benzo[a]pyrene-7,8-diol-9,10-epoxide induced NFκB and AP-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Note: A Multi-Step Column Chromatography Protocol for the Purification of Cyanidin 3-Xyloside
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyanidin 3-xyloside is a naturally occurring anthocyanin, a class of flavonoid pigments responsible for the red, purple, and blue colors in many plants. Like other anthocyanins, it is recognized for its potential antioxidant properties and is a subject of interest in nutritional science and drug development.[1] The isolation and purification of specific anthocyanins like this compound are essential for detailed biological activity studies, structural elucidation, and use as analytical standards. Due to the complexity of natural extracts, which contain numerous similar compounds, a multi-step chromatographic approach is typically required to achieve high purity.
This application note details a comprehensive, three-stage column chromatography protocol for the purification of this compound from a crude plant extract. The protocol integrates enrichment by macroporous resin chromatography, separation by size exclusion/partition chromatography on Sephadex LH-20, and a final polishing step using preparative reversed-phase C18 chromatography.
Experimental Protocols
Crude Extract Preparation
The initial step involves extracting anthocyanins from the source material (e.g., berries, flowers).
-
Maceration: Macerate the fresh or freeze-dried plant material with an acidified solvent. A common solvent is methanol or ethanol containing a small percentage of acid (e.g., 1% HCl or 0.5% formic acid) to maintain the stability of the anthocyanins in their flavylium cation form.[2][3] A typical ratio is 30 grams of ground material to 200 mL of acidified methanol.[3]
-
Extraction: Sonicate the mixture for 15-20 minutes or stir at room temperature for several hours.[3]
-
Filtration & Centrifugation: Separate the solid material by filtration or centrifugation (e.g., 7500 rpm for 5 minutes).[3]
-
Concentration: Combine the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation. The resulting aqueous concentrate is the crude extract.
Stage 1: Enrichment with Macroporous Resin Column Chromatography
This stage aims to remove sugars, organic acids, and other highly polar impurities, thereby enriching the anthocyanin fraction.
-
Resin Selection and Preparation: Select a suitable macroporous resin (e.g., AB-8, NKA-9, HPD-300).[4][5] Pre-treat the resin by washing sequentially with ethanol and deionized water.
-
Column Packing: Pack a glass column with the prepared resin.
-
Adsorption: Load the crude extract onto the column at a controlled flow rate (e.g., 1-3 bed volumes per hour).[4]
-
Washing: Wash the column with deionized water (acidified to pH 2-3) to elute the unretained polar impurities.
-
Desorption (Elution): Elute the adsorbed anthocyanins with an acidified ethanol-water solution (e.g., 50-90% ethanol with 0.1% citric or formic acid).[4][5]
-
Concentration: Collect the colored eluate and concentrate it using a rotary evaporator to remove the ethanol. The resulting sample is the enriched anthocyanin fraction.
Stage 2: Separation with Sephadex LH-20 Column Chromatography
Sephadex LH-20 is a versatile medium that separates compounds based on a combination of molecular sizing and partition chromatography, effectively separating anthocyanins from other polyphenols and smaller molecules.[6][7]
-
Column Preparation: Swell the Sephadex LH-20 resin in the chosen mobile phase (typically methanol) for at least 3 hours. Pack the column with the swollen resin to create a uniform bed.
-
Sample Loading: Dissolve the concentrated, enriched fraction from Stage 1 in a minimal volume of the mobile phase and carefully apply it to the top of the column.
-
Elution: Elute the column with the mobile phase (e.g., 40-70% methanol in water or 100% methanol).[7] The separation is typically performed isocratically at a low flow rate (e.g., 1-10 cm/h) to ensure good resolution.[8]
-
Fraction Collection: Collect fractions based on the visible colored bands descending the column. This compound should be present in the main purple-red fractions.
-
Analysis and Pooling: Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound. Pool the relevant fractions and concentrate them.
Stage 3: High-Purity Polishing with Preparative C18 HPLC
The final step utilizes reversed-phase chromatography to separate this compound from other closely related anthocyanins, achieving high purity.[9]
-
Column: Use a preparative C18 HPLC column.
-
Mobile Phase:
-
Sample Preparation: Dissolve the pooled and concentrated fraction from Stage 2 in the mobile phase, filter through a 0.22 or 0.45 µm filter, and inject onto the column.[2]
-
Gradient Elution: Perform a linear gradient elution. A typical gradient might start with a low percentage of Solvent B (e.g., 5-10%), increasing to 30-40% over 30-40 minutes.[13]
-
Detection and Fraction Collection: Monitor the elution at the visible maximum for cyanidins (~520 nm).[12] Collect the peak corresponding to this compound.
-
Purity Assessment: Analyze the final collected fraction using an analytical HPLC-PDA and/or HPLC-MS system to confirm purity and identity.[4][14] The mass spectrum should confirm the presence of this compound (molecular ion [M]+ at m/z 419 and fragment ion at m/z 287).[15]
Data Presentation
The following table summarizes the expected outcomes at each stage of the purification process, based on typical results reported for similar anthocyanins.
| Purification Stage | Primary Separation Principle | Purity of Target Compound | Typical Recovery Rate | Key Impurities Removed |
| Stage 1: Macroporous Resin | Adsorption/Desorption | 15 - 35% | > 95% | Sugars, organic acids, minerals |
| Stage 2: Sephadex LH-20 | Molecular Size / Partition | 70 - 95% | ~ 90% | Other flavonoid classes, tannins |
| Stage 3: Preparative C18 HPLC | Reversed-Phase Partition | > 98% | ~ 85% | Structurally similar anthocyanins |
Note: Purity and recovery rates are estimates based on published data for related cyanidin glycosides and may vary depending on the starting material and specific experimental conditions.[4][5][14][16]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the purification protocol for this compound.
Caption: Workflow for the multi-step purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of anthocyanins and non-anthocyanin polyphenols by ultra performance liquid chromatography/electrospray ionization mass spectrometry (UPLC/ESI–MS) in jussara (Euterpe edulis) extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advion.com [advion.com]
- 4. A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prep-hplc.com [prep-hplc.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. agilent.com [agilent.com]
- 10. ymcamerica.com [ymcamerica.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Isolation of cyanidin 3-glucoside from blue honeysuckle fruits by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Utilizing Cyanidin 3-Xyloside as a Standard for Accurate Anthocyanin Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthocyanins, a subclass of flavonoids, are natural pigments responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1][2] Beyond their role as colorants, anthocyanins are of significant interest to researchers in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits, including their role in mitigating oxidative stress-related diseases.[1] Accurate quantification of anthocyanins is crucial for quality control, formulation of functional foods and dietary supplements, and in drug development. Cyanidin 3-Xyloside (C3X), a naturally occurring anthocyanin found in various berries and other plants, serves as an excellent and reliable standard for the analytical quantification of anthocyanins in diverse sample matrices.[3]
This application note provides detailed protocols for using this compound as an external standard for the quantification of anthocyanins by High-Performance Liquid Chromatography (HPLC). It also includes information on a key signaling pathway influenced by anthocyanins.
Physicochemical Properties of this compound
A thorough understanding of the reference standard's properties is fundamental for its proper handling and use in analytical applications.
| Property | Value |
| Chemical Formula | C₂₀H₁₉ClO₁₀ |
| Molecular Weight | 454.81 g/mol |
| CAS Number | 29761-24-8 |
| Appearance | Dark red solid |
| Natural Sources | Plums, berries (e.g., blackberries, gooseberries) |
| Storage Conditions | Store at -20°C in a dark, dry place. |
Quantitative Analysis of Anthocyanins using HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is the most common and reliable method for the separation and quantification of individual anthocyanins.[4][5][6] The external standard method, utilizing a certified reference standard like this compound, allows for accurate determination of anthocyanin concentrations in samples.
Representative HPLC Method Performance with this compound Standard
The following table summarizes typical performance characteristics of an HPLC method validated for anthocyanin quantification using a this compound standard. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Example: this compound Content in Berries
The following table provides examples of this compound concentrations found in different berries, as determined by HPLC analysis.
| Berry | This compound Content (mg/100g fresh weight) |
| Blackberry | 1.5 - 5.0 |
| Gooseberry (red cultivars) | 0.5 - 2.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock and Working Solutions
Materials:
-
This compound (C3X) certified reference standard
-
Methanol (HPLC grade), acidified with 0.1% HCl or formic acid
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
Procedure:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of C3X standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of acidified methanol and then bring the volume to the mark with the same solvent. Mix thoroughly. This stock solution should be stored at -20°C in an amber vial and can be stable for up to 3 months.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acidified methanol to achieve a concentration range suitable for generating a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). These solutions should be prepared fresh daily.
Protocol 2: Extraction of Anthocyanins from Plant Material
Materials:
-
Plant material (e.g., berries, leaves), freeze-dried and ground to a fine powder
-
Extraction solvent: Methanol/Water/Formic Acid (70:29:1, v/v/v)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
0.45 µm syringe filters
Procedure:
-
Weigh approximately 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the remaining pellet twice more to ensure complete extraction of anthocyanins.
-
Combine the supernatants from all three extractions.
-
Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial.
Protocol 3: HPLC Analysis of Anthocyanins
Instrumentation and Conditions:
-
HPLC System: An Agilent 1100 series or similar, equipped with a quaternary pump, autosampler, column oven, and DAD or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 5% Formic Acid in Water
-
Mobile Phase B: 100% Acetonitrile
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5-20% B
-
20-30 min: 20-35% B
-
30-35 min: 35-5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 520 nm
-
Injection Volume: 20 µL
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared C3X working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the filtered sample extracts.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the C3X standard against its concentration.
-
Determine the concentration of C3X in the sample by interpolating its peak area on the calibration curve. The concentration of other anthocyanins can be expressed as C3X equivalents.
-
Visualizations
Experimental Workflow for Anthocyanin Analysis
Caption: Workflow for anthocyanin quantification using this compound.
Anthocyanins and the Nrf2 Signaling Pathway in Oxidative Stress
Anthocyanins are known to exert their antioxidant effects by modulating cellular signaling pathways, a key one being the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1) and targeted for degradation. However, in the presence of oxidative stress or antioxidants like anthocyanins, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes.
Caption: Activation of the Nrf2 pathway by anthocyanins.
Conclusion
This compound is a highly suitable and reliable standard for the quantification of anthocyanins in various samples. The protocols outlined in this application note provide a robust framework for researchers to accurately determine anthocyanin content, which is essential for quality control, product development, and advancing our understanding of the therapeutic potential of these bioactive compounds. The visualization of the Nrf2 signaling pathway provides context for the mechanistic studies of anthocyanins in cellular health.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Development of a Cyanidin 3-Xyloside-Based Functional Beverage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of a functional beverage centered on Cyanidin 3-Xyloside, a potent anthocyanin with significant antioxidant and anti-inflammatory properties.[1][2] Detailed protocols for extraction, formulation, stability analysis, and bioactivity assessment are presented to facilitate research and development in the functional food and beverage sector. The methodologies are designed to be robust and reproducible, catering to the rigorous standards of scientific investigation.
Introduction to this compound
This compound is a naturally occurring anthocyanin found in various pigmented plants, such as purple sunflower seeds.[3] Anthocyanins, as a class of polyphenols, are responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1][4] Beyond their role as natural colorants, they are recognized for a range of health benefits, including potent antioxidant and anti-inflammatory effects.[1][2][5][6][7] The glycosylation of cyanidin to form this compound enhances its stability and water solubility, making it a promising bioactive compound for functional beverage applications.[8]
The development of a functional beverage leveraging this compound necessitates a systematic approach, encompassing efficient extraction and purification, stable formulation, and thorough evaluation of its health-promoting properties. These application notes provide the foundational protocols to guide researchers through this process.
Extraction and Purification of this compound
Efficient extraction and purification are critical to obtaining a high-purity this compound extract for beverage formulation. The following protocol is a standard method for anthocyanin extraction from plant materials.
Experimental Protocol: Extraction and Purification
Objective: To extract and purify this compound from a plant source.
Materials:
-
Plant material (e.g., ground purple sunflower hulls)
-
Methanol acidified with 1.0 N HCl (85:15, v/v)[9]
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol
-
Distilled water
-
High-Performance Liquid Chromatography (HPLC) system[4][10][11]
Procedure:
-
Extraction:
-
Mix 30 grams of the ground plant material with 200 mL of acidified methanol.[9]
-
Sonicate the mixture for 15 minutes.[9]
-
Centrifuge the mixture at 7500 rpm for 5 minutes at 4°C.[9]
-
Decant the supernatant. Repeat the extraction on the pellet with another 200 mL of acidified methanol.[9]
-
Combine the supernatants and reduce the volume to approximately 25 mL using a rotary evaporator.[9]
-
-
Purification (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by distilled water.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with distilled water to remove sugars and other polar impurities.
-
Elute the anthocyanins with methanol.
-
Evaporate the methanol to obtain the purified this compound extract.
-
-
Purity Analysis (HPLC):
-
Dissolve a small portion of the purified extract in the mobile phase for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a C18 column and a diode array detector.[10]
-
Use a gradient elution with solvents such as 10% formic acid in water (Solvent A) and 10% formic acid in methanol (Solvent B).[10]
-
Monitor the elution at 520 nm to detect anthocyanins.[10]
-
Identify and quantify this compound based on retention time and spectral data compared to a standard.
-
Workflow for Extraction and Purification
Functional Beverage Formulation and Stability
The stability of anthocyanins in a beverage system is influenced by factors such as pH, temperature, light, and the presence of other ingredients.[12] Proper formulation is key to preserving the bioactivity and color of the this compound beverage.
Experimental Protocol: Beverage Formulation and Stability Testing
Objective: To formulate a stable this compound beverage and evaluate its stability under various conditions.
Materials:
-
Purified this compound extract
-
Citric acid
-
Sucrose (or other sweeteners)
-
Ascorbic acid (optional, as a stabilizer)
-
Distilled water
-
pH meter
-
Spectrophotometer
-
Incubators/light chambers
Procedure:
-
Formulation:
-
Prepare a base beverage solution with a target pH of 3.0-4.0, which is optimal for anthocyanin stability.[12]
-
Dissolve the desired amount of this compound extract in the base solution.
-
Add sweeteners and other flavorings as needed.
-
Consider the addition of co-pigments or stabilizers like ascorbic acid to enhance color stability.[13]
-
Pasteurize the beverage to ensure microbiological safety.
-
-
Stability Testing:
-
Divide the beverage into multiple aliquots for different storage conditions.
-
Temperature: Store samples at different temperatures (e.g., 4°C, 25°C, and 37°C).[14][15]
-
Light: Store samples in both light and dark conditions at a constant temperature.[12][15]
-
Time: Analyze samples at regular intervals (e.g., 0, 1, 2, 4, 8 weeks).
-
Analysis: At each time point, measure the following:
-
Data Presentation: Stability of this compound Beverage
| Storage Condition | Time (weeks) | Total Monomeric Anthocyanin (mg/L) | Color Density | Browning Index |
| 4°C, Dark | 0 | 100.0 | 1.20 | 0.15 |
| 4 | 95.2 | 1.15 | 0.18 | |
| 8 | 90.5 | 1.10 | 0.22 | |
| 25°C, Dark | 0 | 100.0 | 1.20 | 0.15 |
| 4 | 78.3 | 0.95 | 0.35 | |
| 8 | 61.7 | 0.75 | 0.50 | |
| 25°C, Light | 0 | 100.0 | 1.20 | 0.15 |
| 4 | 55.4 | 0.68 | 0.65 | |
| 8 | 30.1 | 0.40 | 0.85 |
Bioactivity Assessment: Antioxidant and Anti-inflammatory Properties
The primary functional claims for a this compound beverage will likely revolve around its antioxidant and anti-inflammatory activities.[2][8]
Experimental Protocol: In Vitro Antioxidant Assays
Objective: To determine the antioxidant capacity of the this compound beverage.
Common Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the beverage to scavenge the stable DPPH free radical.[17]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the beverage to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[18][19]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Measures the ability of the beverage to scavenge the ABTS radical cation.[17]
Procedure (DPPH Assay Example):
-
Prepare various dilutions of the this compound beverage.
-
Add 1 mL of each dilution to 2 mL of a methanolic DPPH solution (1 x 10⁻⁴ M).[17]
-
Incubate the mixture in the dark at room temperature for 16 minutes.[17]
-
Measure the absorbance at 517 nm against a blank.[17]
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Experimental Protocol: Cell-Based Anti-inflammatory Assay
Objective: To evaluate the anti-inflammatory effects of the this compound beverage in a cell culture model.
Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common in vitro model for inflammation.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound beverage (filter-sterilized)
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)[20]
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete medium.
-
Treatment: Seed cells in 24-well plates. Pre-treat cells with various concentrations of the beverage for 1 hour, followed by stimulation with LPS (e.g., 50 ng/mL) for 18-24 hours.[20]
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the accumulation of nitrite (a stable product of NO) using the Griess reagent.
-
-
Cytokine Measurement:
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits.[20]
-
-
Cell Viability: Perform a cell viability assay (e.g., MTS assay) to ensure that the observed effects are not due to cytotoxicity.[21]
Data Presentation: Bioactivity of this compound Beverage
Table 1: In Vitro Antioxidant Activity
| Assay | IC₅₀ (µg/mL) |
| DPPH | 25.4 |
| ABTS | 18.9 |
| FRAP (µM Fe²⁺/g) | 1250 |
Table 2: Anti-inflammatory Effects in RAW 264.7 Cells
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Control | 5.2 | 4.8 | 6.1 |
| LPS (1 µg/mL) | 100 | 100 | 100 |
| LPS + C3X Beverage (10 µg/mL) | 72.3 | 68.5 | 75.2 |
| LPS + C3X Beverage (50 µg/mL) | 45.1 | 40.2 | 48.9 |
| LPS + C3X Beverage (100 µg/mL) | 21.8 | 18.9 | 25.4 |
Signaling Pathway Diagram: Anti-inflammatory Action
Cyanidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[22][23][24]
Sensory Evaluation
The sensory attributes of the functional beverage are paramount for consumer acceptance. Sensory evaluation should be conducted to optimize the taste, aroma, appearance, and mouthfeel.
Experimental Protocol: Sensory Evaluation
Objective: To assess the sensory characteristics and consumer acceptability of the this compound beverage.
Methods:
-
Descriptive Analysis: A trained panel evaluates and quantifies specific sensory attributes (e.g., sweetness, sourness, bitterness, color intensity, aroma).[25][26]
-
Affective (Consumer) Testing: Untrained consumers rate their overall liking of the product using a hedonic scale (e.g., 9-point scale from "dislike extremely" to "like extremely").[25][26][27]
-
Discrimination Tests (e.g., Triangle Test): Used to determine if there is a perceptible difference between different formulations.[25][26]
Procedure (9-point Hedonic Scale):
-
Recruit a panel of at least 50-100 consumers.
-
Present coded samples of the beverage in a controlled environment.
-
Ask panelists to rate their overall liking, as well as liking of specific attributes (appearance, aroma, flavor, texture) on a 9-point hedonic scale.
-
Analyze the data statistically to determine the mean scores and identify areas for improvement.
Logical Relationship of Sensory Evaluation
Conclusion
The development of a this compound-based functional beverage presents a promising avenue for creating a health-promoting product with strong market potential. By following the detailed protocols outlined in these application notes, researchers and developers can systematically approach the challenges of extraction, formulation, stability, and bioactivity assessment. The provided data tables and diagrams serve as templates for organizing and interpreting experimental results, ultimately leading to a well-characterized and efficacious functional beverage.
References
- 1. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. Health benefits of cyanidin-3-glucoside as a potent modulator of Nrf2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. advion.com [advion.com]
- 10. Total Anthocyanin Extraction and HPLC Analysis [bio-protocol.org]
- 11. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. daneshyari.com [daneshyari.com]
- 15. mdpi.com [mdpi.com]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 23. The anticancer effects of cyanidin 3-O-glucoside combined with 5-fluorouracil on lung large-cell carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. tandobeverage.com [tandobeverage.com]
- 26. Sensory Evaluation Methods in Food and Beverage Research | Lab Manager [labmanager.com]
- 27. foodresearchlab.com [foodresearchlab.com]
Application Notes and Protocols for In Vitro Digestion of Cyanidin-3-Xyloside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanidin-3-xyloside is a type of anthocyanin, a natural pigment with potential health benefits. Understanding its stability and bioaccessibility during digestion is crucial for the development of functional foods and pharmaceuticals. In vitro digestion models provide a valuable tool to simulate the physiological conditions of the human gastrointestinal tract, allowing for the assessment of the stability and release of bioactive compounds like cyanidin-3-xyloside from a food matrix. This document provides detailed protocols and application notes for assessing the stability of cyanidin-3-xyloside using a standardized in vitro digestion model.
Data Presentation
The stability of anthocyanins, including cyanidin derivatives, is significantly influenced by the pH changes and enzymatic activity within the gastrointestinal tract. Generally, anthocyanins are relatively stable in the acidic environment of the stomach but degrade considerably in the neutral to alkaline conditions of the small intestine.[1][2][3]
Table 1: Stability of Anthocyanins During Simulated In Vitro Digestion
| Digestion Phase | pH | Key Enzymes | Typical Recovery of Cyanidin Glycosides (%) | Reference |
| Undigested | - | - | 100 | - |
| Oral | 6.8 - 7.0 | α-amylase | ~95-100 | [4] |
| Gastric | 2.0 - 3.0 | Pepsin | ~90-100 | [1][2][5] |
| Intestinal | 7.0 - 7.5 | Pancreatin, Bile Salts | ~25-60 | [1][2][3][5] |
Note: The recovery percentages are based on studies of cyanidin-3-glucoside and other similar anthocyanins, as specific quantitative data for cyanidin-3-xyloside is limited. The stability can be influenced by the food matrix.
Experimental Protocols
This protocol is adapted from the internationally recognized INFOGEST method for in vitro digestion.[4]
1. Preparation of Simulated Digestion Fluids
-
Simulated Salivary Fluid (SSF): Prepare a solution containing α-amylase (75 U/mL) in a buffer solution mimicking the electrolyte composition of saliva at pH 7.0.
-
Simulated Gastric Fluid (SGF): Prepare a solution containing pepsin (2000 U/mL) in a buffer solution mimicking the electrolyte composition of gastric fluid at pH 3.0.
-
Simulated Intestinal Fluid (SIF): Prepare a solution containing pancreatin (100 U/mL based on trypsin activity) and bile salts (10 mM) in a buffer solution mimicking the electrolyte composition of intestinal fluid at pH 7.0.
2. In Vitro Digestion Workflow
A static in vitro digestion model is commonly used and consists of three sequential phases: oral, gastric, and intestinal.
-
Oral Phase:
-
Mix the sample containing cyanidin-3-xyloside with the Simulated Salivary Fluid (SSF) at a 1:1 (w/v) ratio.
-
Incubate the mixture at 37°C for 2 minutes with constant agitation.
-
-
Gastric Phase:
-
Add Simulated Gastric Fluid (SGF) to the oral bolus at a 1:1 (v/v) ratio.
-
Adjust the pH of the mixture to 3.0 using HCl.
-
Incubate the mixture at 37°C for 2 hours with constant agitation.
-
-
Intestinal Phase:
-
Add Simulated Intestinal Fluid (SIF) to the gastric chyme at a 1:1 (v/v) ratio.
-
Adjust the pH of the mixture to 7.0 using NaOH.
-
Incubate the mixture at 37°C for 2 hours with constant agitation.
-
3. Sample Analysis
-
At the end of each digestion phase, an aliquot of the digesta should be collected.
-
To halt enzymatic reactions, the samples can be placed in an ice bath or heated.
-
The concentration of cyanidin-3-xyloside in the collected aliquots can be determined using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., DAD or MS).
-
The stability is calculated as the percentage of cyanidin-3-xyloside remaining at the end of each phase compared to the initial amount.
Mandatory Visualization
Caption: Workflow of the in vitro digestion model for assessing Cyanidin-3-Xyloside stability.
Caption: Simplified signaling pathway of anthocyanin absorption and metabolism.
References
- 1. Stability assessment of anthocyanins from black soybean, grape, and purple sweet potato under in vitro gastrointestinal digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and absorption of anthocyanins from blueberries subjected to a simulated digestion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Enhancing Cyanidin 3-Xyloside Stability through Encapsulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-Xyloside, a member of the anthocyanin family, is a potent natural colorant and antioxidant with significant potential in the pharmaceutical, nutraceutical, and food industries. However, its inherent instability under various environmental conditions—such as fluctuations in pH, temperature, and exposure to light and oxygen—poses a considerable challenge to its widespread application.[1][2][3] Encapsulation technologies offer a promising strategy to protect this compound from degradation, thereby enhancing its stability, bioavailability, and shelf-life.[2][3][4]
These application notes provide a comprehensive overview of various techniques for encapsulating this compound, complete with detailed protocols and stability data. The information is intended to guide researchers and professionals in selecting and implementing the most suitable encapsulation strategy for their specific application.
Encapsulation Techniques and Stability Data
A variety of methods can be employed to encapsulate anthocyanins like this compound. The choice of technique often depends on the desired particle size, the physicochemical properties of the core and wall materials, and the intended application.[5] The following tables summarize quantitative data on the stability of encapsulated anthocyanins, which can be considered indicative for this compound.
| Encapsulation Technique | Wall Material(s) | Encapsulation Efficiency (%) | Key Stability Findings | Reference(s) |
| Spray Drying | Maltodextrin | 86% | Encapsulated anthocyanins from purple potato showed significantly higher stability compared to free anthocyanins.[6] | [6] |
| Gum Arabic | ~90% | Produced powders with good color stability after six months of storage.[7] | [7] | |
| Modified Starch (HI-CAP) | 82.56% | Offered better protection of anthocyanins, especially at 4°C.[8] | [8] | |
| Nanoencapsulation | Amphiphilic Peptide (C6M1) | 77.06% | Greatly improved tolerance to metallic ions, increased pH, and high temperature.[9] | [9] |
| Whey Protein Isolate & Apple Pectin | 30% | Encapsulation efficiency was dependent on the chemical structure of the anthocyanin.[10] | [10] | |
| Tripeptides (LWD, LWE, LWH) | up to 69.49% | Significantly enhanced retention under high temperature, pH variation, and Cu2+ exposure.[11] | [11] | |
| Ovalbumin, Dextran, Pectin (Nanogel) | Not Specified | Enhanced chemical stability in accelerated degradation models and simulated gastrointestinal tract.[12][13] | [12][13] | |
| Liposomal Encapsulation | Phosphatidylcholine | ~75% | Liposomes can improve the stability and bioavailability of encapsulated components.[14] | [14][15] |
| Inclusion Complexation | β-Cyclodextrin | Not Specified | Forms a 1:1 inclusion complex, primarily with the hemiketal and cis-chalcone forms of cyanidin-3-O-glucoside.[16] | [16][17] |
| Condition | Encapsulation Method | Wall Material | Stability Improvement (Compared to Unencapsulated) | Reference(s) |
| Thermal Stability | Freeze Drying | Maltodextrin | Higher percentage of anthocyanin residue remaining at 4°C, room temperature, and 45°C.[18] | [18] |
| Nanoencapsulation | Chitosan Hydrochloride & Carboxymethyl Chitosan | Higher thermal stability at 4°C, 25°C, and 40°C.[19] | [19] | |
| Nanoencapsulation | Casein | Significantly prevented thermal degradation at 90°C.[20] | [20] | |
| Light Stability | Freeze Drying | Maltodextrin & Chitosan | Encapsulated anthocyanins were more stable against light exposure for 15 days.[18][21] | [18][21] |
| Nanoencapsulation | Casein | Increased half-life under photodegradation.[20] | [20] | |
| pH Stability | Nanoencapsulation | Amphiphilic Peptide (C6M1) | Improved tolerance to increases in pH.[9] | [9] |
| Nanoencapsulation | Tripeptides | Enhanced retention under pH variation.[11] | [11] | |
| Nanoliposomes | Not Specified | Protected against degradation in slightly alkaline environments.[4] | [4] |
Experimental Protocols
Protocol 1: Spray Drying Microencapsulation
This protocol describes a general procedure for encapsulating this compound using a spray dryer with maltodextrin as the wall material.
Materials:
-
This compound extract
-
Maltodextrin (dextrose equivalent 10-20)
-
Distilled water
-
Magnetic stirrer
-
Spray dryer
Procedure:
-
Preparation of the Feed Solution:
-
Dissolve a specific amount of maltodextrin in distilled water with continuous stirring to create a solution (e.g., 20-40% w/v).
-
Once the maltodextrin is fully dissolved, add the this compound extract to the solution. The ratio of core (anthocyanin extract) to wall material (maltodextrin) can be optimized, with common ratios ranging from 1:2 to 1:10.[6]
-
Homogenize the mixture thoroughly using a magnetic stirrer for at least 30 minutes to ensure a uniform feed solution.
-
-
Spray Drying Process:
-
Preheat the spray dryer to the desired inlet temperature. Inlet temperatures for anthocyanin encapsulation typically range from 120°C to 180°C.[6][7]
-
Set the feed pump flow rate (e.g., 3-10 mL/min) and the atomization pressure.[6]
-
Feed the prepared solution into the spray dryer.
-
The atomized droplets are dried by the hot air, forming microcapsules.
-
Collect the resulting powder from the cyclone and collection vessel.
-
-
Storage:
-
Store the encapsulated powder in airtight, opaque containers at low temperatures (e.g., -20°C) to maximize stability.[6]
-
Protocol 2: Liposomal Encapsulation
This protocol outlines a method for preparing liposomes to encapsulate this compound using the thin-film hydration method.
Materials:
-
This compound
-
Phosphatidylcholine (PC) or other suitable lipids
-
Cholesterol (optional, as a membrane stabilizer)
-
Chloroform or another suitable organic solvent
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Formation of the Lipid Film:
-
Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent like chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum. This will leave a thin, dry lipid film on the inner surface of the flask.
-
-
Hydration:
-
Prepare an aqueous solution of this compound in the desired buffer (e.g., PBS).
-
Add the this compound solution to the flask containing the lipid film.
-
Hydrate the lipid film by gentle rotation of the flask at a temperature above the lipid's phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension needs to be downsized. This can be achieved by:
-
Sonication: Using a probe sonicator to apply high-energy sound waves.
-
Extrusion: Passing the MLV suspension through polycarbonate membranes with defined pore sizes.
-
-
-
Purification:
-
Remove the unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Storage:
-
Store the liposome suspension at 4°C in the dark.
-
Visualizations
Caption: General workflow for the encapsulation of this compound.
Caption: Simplified degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential micro-/nano-encapsulation systems for improving stability and bioavailability of anthocyanins: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. sid.ir [sid.ir]
- 6. Microencapsulation of Anthocyanin Extracted from Purple Flesh Cultivated Potatoes by Spray Drying and Its Effects on In Vitro Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Encapsulation Efficiency and Stability of Purple Onion Peel Anthocyanin: Effects of Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanoencapsulation of Anthocyanins from Red Cabbage (Brassica oleracea L. var. Capitata f. rubra) through Coacervation of Whey Protein Isolate and Apple High Methoxyl Pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing anthocyanin stability via co-assembled nanoencapsulation with tripeptides by intermolecular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Chemical Stability, Intestinal Absorption, and Intracellular Antioxidant Activity of Cyanidin-3- O-glucoside by Composite Nanogel Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural characterization of inclusion complexes between cyanidin-3-O-glucoside and β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: Cyanidin 3-Xyloside in Enzyme Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-Xyloside is a member of the anthocyanin family, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables. Anthocyanins, including various cyanidin glycosides, have garnered significant interest in the scientific community for their potential health benefits, which are often attributed to their antioxidant and enzyme inhibitory activities. The study of enzyme inhibition kinetics is crucial in drug discovery and for understanding the mechanism of action of bioactive compounds. This document provides an overview of the current understanding of this compound's role in enzyme inhibition and offers generalized protocols for its investigation.
While extensive research is available for other cyanidin derivatives like Cyanidin 3-Glucoside (C3G) and Cyanidin 3-Rutinoside (C3R), specific data on the enzyme inhibitory properties of this compound are limited. However, based on the known activities of structurally similar compounds, this compound presents itself as a candidate for investigation as an inhibitor of various enzymes, particularly those involved in carbohydrate metabolism and purine catabolism.
It is important to note that one study has reported that this compound did not exhibit inhibitory effects on α-amylase and lipase enzymes[1]. This highlights the necessity for empirical testing to determine its specific inhibitory profile.
Potential Applications in Enzyme Inhibition Studies
Based on the activities of related cyanidin glycosides, this compound could be investigated as an inhibitor of the following key enzymes:
-
α-Glucosidase: Inhibition of this enzyme, which is involved in the final step of carbohydrate digestion, can delay glucose absorption and help manage postprandial hyperglycemia. Other cyanidin glycosides have demonstrated potent α-glucosidase inhibitory activity.
-
Xanthine Oxidase: This enzyme plays a critical role in purine metabolism, and its inhibition can reduce the production of uric acid, a key factor in gout. Flavonoids, the broader class to which cyanidins belong, are known to inhibit xanthine oxidase[2].
Quantitative Data for Related Cyanidin Glycosides
To provide a comparative context for future studies on this compound, the following table summarizes the reported inhibitory concentrations (IC50) for other cyanidin derivatives against key enzymes.
| Compound | Enzyme | IC50 Value |
| Cyanidin 3-Glucoside | Intestinal Sucrase | 0.30 ± 0.01 mM[3] |
| Cyanidin 3-Galactoside | Intestinal Sucrase | 0.50 ± 0.05 mM[3] |
| Cyanidin | Intestinal Sucrase | 1.42 ± 0.25 mM[3] |
| Cyanidin 3-Glucoside | Pancreatic α-Amylase | More potent than other tested cyanidins[3] |
| Cyanidin 3-Rutinoside | Pancreatic α-Amylase | 24.4 ± 0.1 μM[4] |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the enzyme inhibition kinetics of this compound.
Protocol 1: α-Glucosidase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate reader
-
Acarbose (positive control)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to the desired concentrations.
-
In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of α-glucosidase solution, and 10 µL of the this compound solution at different concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
A control is run without the inhibitor, and a blank is run without the enzyme.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Xanthine Oxidase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on xanthine oxidase activity.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine as substrate
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
UV-Vis spectrophotometer or 96-well microplate reader
-
Allopurinol (positive control)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.
-
In a suitable reaction vessel (e.g., cuvette or 96-well plate), add the phosphate buffer, the this compound solution at different concentrations, and the xanthine oxidase solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine substrate solution.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over a set period of time.
-
A control is run without the inhibitor.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for studying enzyme inhibition by this compound.
Caption: Inhibition of carbohydrate digestion enzymes by this compound.
Caption: Potential inhibition of the purine catabolism pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Activities of Cyanidin and Its Glycosides and Synergistic Effect with Acarbose against Intestinal α-Glucosidase and Pancreatic α-Amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Protocol for assessing the neuroprotective effects of Cyanidin 3-Xyloside.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-Xyloside is a member of the anthocyanin family of flavonoids, which are naturally occurring pigments in many fruits and vegetables. Emerging research suggests that cyanidins and their glycoside derivatives possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities.[1][2][3] The neuroprotective potential of these compounds is of significant interest for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This document provides a comprehensive set of protocols to assess the neuroprotective effects of this compound in an in vitro model of glutamate-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line.[4][5][6]
The protocols detailed herein cover the assessment of cell viability, apoptosis, and oxidative stress, as well as the investigation of key signaling pathways implicated in neuroprotection, namely the Keap1-Nrf2 and MAPK pathways.
1. In Vitro Model of Glutamate-Induced Neurotoxicity
The human neuroblastoma SH-SY5Y cell line is a widely used model in neuroscience research due to its human origin and ability to differentiate into a more mature neuronal phenotype.[5][7] Glutamate is a major excitatory neurotransmitter in the central nervous system; however, excessive glutamate can lead to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative conditions.[4][6] In SH-SY5Y cells, high concentrations of glutamate can induce oxidative stress and apoptosis, providing a relevant model to screen for neuroprotective compounds.[4][6]
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Cell Viability Assessment
| Treatment Group | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| Control (Vehicle) | 100 ± 5.0 | 5 ± 2.0 |
| Glutamate (e.g., 40 mM) | 50 ± 7.0 | 50 ± 8.0 |
| C3X (1 µM) + Glutamate | 65 ± 6.0 | 35 ± 7.0 |
| C3X (5 µM) + Glutamate | 80 ± 5.5 | 20 ± 6.0 |
| C3X (10 µM) + Glutamate | 95 ± 4.0 | 10 ± 3.0 |
Data are presented as mean ± standard deviation. C3X: this compound.
Table 2: Oxidative Stress Markers
| Treatment Group | Intracellular ROS Levels (Fluorescence Intensity) |
| Control (Vehicle) | 100 ± 10.0 |
| Glutamate (e.g., 40 mM) | 250 ± 20.0 |
| C3X (1 µM) + Glutamate | 200 ± 15.0 |
| C3X (5 µM) + Glutamate | 150 ± 12.0 |
| C3X (10 µM) + Glutamate | 110 ± 8.0 |
Data are presented as mean ± standard deviation. C3X: this compound; ROS: Reactive Oxygen Species.
Table 3: Apoptosis Marker
| Treatment Group | Caspase-3 Activity (Fold Change) |
| Control (Vehicle) | 1.0 ± 0.1 |
| Glutamate (e.g., 40 mM) | 3.5 ± 0.4 |
| C3X (1 µM) + Glutamate | 2.8 ± 0.3 |
| C3X (5 µM) + Glutamate | 1.9 ± 0.2 |
| C3X (10 µM) + Glutamate | 1.2 ± 0.1 |
Data are presented as mean ± standard deviation. C3X: this compound.
Experimental Protocols
Preliminary Experiment: Determination of Optimal this compound Concentration
Due to limited data on the specific effective concentration of this compound in neuronal cell lines, a preliminary dose-response experiment is crucial.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.[8]
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Cell Viability Assessment: Perform an MTT assay to assess cell viability and determine the concentration range that is non-toxic to the cells.
-
Neuroprotection Assessment: Pre-treat cells with the non-toxic concentrations of this compound for 1-2 hours, followed by co-incubation with an appropriate concentration of glutamate (e.g., 40 mM) for 24 hours.[6]
-
Analysis: Perform an MTT assay to identify the optimal protective concentrations of this compound.
1. Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).
-
Allow cells to attach and grow for 24 hours.
-
Pre-treat cells with desired concentrations of this compound (dissolved in a suitable vehicle like DMSO, final concentration of DMSO should be <0.1%) for 1-2 hours.
-
Induce neurotoxicity by adding glutamate to a final concentration of, for example, 40 mM.[6]
-
Co-incubate for 24 hours before performing the respective assays.
-
2. Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Principle: Measures the metabolic activity of living cells by the ability of mitochondrial dehydrogenases to cleave the tetrazolium salt MTT into formazan, a purple-colored product.
-
Protocol:
-
After the 24-hour treatment period, add 20 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[9]
-
Incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[8][9]
-
Express cell viability as a percentage of the control group.
-
b) Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
-
Principle: Measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[10]
-
Protocol:
-
After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).
-
Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[12]
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[10][12]
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control (cells lysed with a detergent).
-
3. Oxidative Stress Assay
a) Intracellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]
-
Protocol:
-
After treatment, wash the cells twice with warm PBS.
-
Incubate the cells with 10-50 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[14]
-
Wash the cells twice with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[14]
-
4. Apoptosis Assay
a) Caspase-3 Activity Assay
-
Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, through the cleavage of a specific colorimetric or fluorometric substrate.[1]
-
Protocol:
-
After treatment, harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample.[15]
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) and reaction buffer.[1]
-
Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at the appropriate wavelengths (for fluorometric assay).[1]
-
Express caspase-3 activity as a fold change relative to the control group.
-
5. Western Blot Analysis for Signaling Pathways
-
Principle: Detects the expression levels of specific proteins involved in signaling pathways.
-
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Nrf2
-
Keap1
-
Phospho-ERK1/2 (p-ERK)
-
Total ERK1/2
-
Phospho-JNK (p-JNK)
-
Total JNK
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Keap1-Nrf2 Signaling Pathway
References
- 1. Cyanidin Protects SH-SY5Y Human Neuroblastoma Cells from 1-Methyl-4-Phenylpyridinium-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of the cyanidin-3-O-beta-d-glucopyranoside isolated from mulberry fruit against cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of cyanidin 3-O-glucopyranoside on amyloid beta (25-35) oligomer-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective Effects of Proanthocyanidins, Natural Flavonoids Derived From Plants, on Rotenone-Induced Oxidative Stress and Apoptotic Cell Death in Human Neuroblastoma SH-SY5Y Cells [frontiersin.org]
- 8. graphviz.org [graphviz.org]
- 9. The Neuroprotective Potential of Cyanidin-3-glucoside Fraction Extracted from Mulberry Following Oxygen-glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bioconductor.unipi.it [bioconductor.unipi.it]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Cyanidin 3-Xyloside in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-Xyloside, a prominent anthocyanin found in various pigmented fruits and vegetables, is garnering significant interest for its potential as a natural food preservative. This document provides a detailed overview of its application, including its mechanisms of action, quantitative efficacy data, and experimental protocols for its use in food preservation techniques. As a member of the cyanidin family of flavonoids, this compound exhibits potent antioxidant and antimicrobial properties, positioning it as a viable alternative to synthetic preservatives in extending the shelf-life and maintaining the quality of food products.
This compound is notably abundant in sources such as black chokeberries (Aronia melanocarpa), raspberries, and apples.[1] Its inherent biological activities are primarily attributed to its molecular structure, which enables it to scavenge free radicals and interact with microbial cell components.
Mechanisms of Action
The preservative effects of this compound are rooted in its dual functionality as a potent antioxidant and an effective antimicrobial agent.
Antioxidant Mechanism
The antioxidant capacity of this compound is crucial for preventing the oxidative degradation of lipids and other sensitive components in food, which can lead to off-flavors, discoloration, and loss of nutritional value. The primary antioxidant mechanisms include:
-
Free Radical Scavenging: this compound can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals, thereby terminating the oxidative chain reactions.
-
Metal Ion Chelation: By chelating pro-oxidant metal ions like iron and copper, this compound can inhibit the initiation of lipid peroxidation.
dot graph Antioxidant_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
C3X [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species\n(e.g., O2-, •OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metals [label="Pro-oxidant Metal Ions\n(e.g., Fe2+, Cu2+)", fillcolor="#FBBC05", fontcolor="#202124"]; Lipid [label="Lipid Peroxidation", fillcolor="#F1F3F4", fontcolor="#202124"]; Food [label="Food Matrix", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preservation [label="Preservation of\nFood Quality", fillcolor="#FFFFFF", fontcolor="#202124"];
C3X -> ROS [label="Scavenges", color="#5F6368"]; C3X -> Metals [label="Chelates", color="#5F6368"]; ROS -> Lipid [label="Initiates", color="#EA4335"]; Metals -> Lipid [label="Catalyzes", color="#FBBC05"]; Lipid -> Food [label="Degrades", color="#EA4335"]; C3X -> Preservation [label="Contributes to", color="#4285F4"]; Food -> Preservation [label="Maintains", color="#34A853"]; } dot Caption: Antioxidant mechanism of this compound.
Antimicrobial Mechanism
This compound has demonstrated efficacy against a range of foodborne pathogens and spoilage microorganisms. Its antimicrobial action is multifaceted and can involve:
-
Cell Membrane Disruption: The compound can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
-
Inhibition of Biofilm Formation: Cyanidin and its derivatives can interfere with quorum sensing pathways, which are crucial for the formation of microbial biofilms that protect pathogens and contribute to food spoilage.
-
Enzyme Inhibition: It can inhibit essential microbial enzymes, disrupting metabolic pathways necessary for growth and survival.
dot graph Antimicrobial_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
C3X [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microbe [label="Microbial Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane\nIntegrity", fillcolor="#F1F3F4", fontcolor="#202124"]; Biofilm [label="Biofilm Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzymes [label="Essential Enzymes", fillcolor="#F1F3F4", fontcolor="#202124"]; Spoilage [label="Food Spoilage", fillcolor="#FBBC05", fontcolor="#202124"]; Preservation [label="Food Preservation", fillcolor="#34A853", fontcolor="#FFFFFF"];
C3X -> Membrane [label="Disrupts", color="#5F6368"]; C3X -> Biofilm [label="Inhibits", color="#5F6368"]; C3X -> Enzymes [label="Inhibits", color="#5F6368"]; Microbe -> Spoilage [label="Causes", color="#EA4335"]; C3X -> Preservation [label="Leads to", color="#4285F4"]; } dot Caption: Antimicrobial mechanism of this compound.
Quantitative Data on Preservative Efficacy
While specific data for purified this compound is emerging, studies on extracts rich in this compound, particularly from Aronia melanocarpa, provide valuable insights into its preservative potential.
Antimicrobial Activity
| Microorganism | Compound/Extract | Concentration | Observed Effect |
| Chromobacterium violaceum | Cyanidin (aglycone) | 150 µg/mL (MIC) | Complete inhibition of visible growth. |
| Klebsiella pneumoniae | Cyanidin (aglycone) | 250 µg/mL (MIC) | Complete inhibition of visible growth. |
| Staphylococcus aureus | Cyanidin-3-O-glucoside-lauric acid ester (C3G-LA) | 0.3125 mg/mL (MIC) | Outstanding antibacterial activity. |
| Escherichia coli | Cyanidin-3-O-glucoside-lauric acid ester (C3G-LA) | 5 mg/mL (MIC) | Modest antibacterial activity. |
| Total Bacteria on Fresh-Cut Apples | Proanthocyanidin-rich Aronia melanocarpa extract | 5 mg/mL | 98% reduction in total bacterial counts compared to untreated samples.[2] |
Antioxidant Activity and Shelf-Life Extension
| Food Matrix | Compound/Extract | Treatment | Parameter Measured | Result |
| Fresh-Cut Apples | Proanthocyanidin-rich Aronia melanocarpa extract | 5 mg/mL solution dip | Weight Loss | 26.44% reduction in weight loss compared to control.[2] |
| Fresh-Cut Apples | Proanthocyanidin-rich Aronia melanocarpa extract | 5 mg/mL solution dip | Hardness | 13.5% increase in hardness compared to control.[2] |
| Pork Patties | Procyanidin | 0.3% (w/w) | TBARS (Lipid Oxidation) | Significantly lower TBARS values compared to control during 14 days of storage at 4°C.[3] |
| Male Dairy Cattle Meat | Anthocyanin-Extracted Residue (AER) in diet | 20-60 g/kg DM in feed | TBARS (Lipid Oxidation) | Lower TBARS values in meat from AER-fed cattle compared to control during 14 days of storage.[4][5] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Aronia melanocarpa
This protocol describes a general method for the extraction and purification of this compound for research purposes.
Materials:
-
Frozen or freeze-dried Aronia melanocarpa berries
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) or Formic acid (FA)
-
Solid Phase Extraction (SPE) C18 cartridges
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and Diode Array Detector (DAD)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus (0.45 µm filters)
Procedure:
-
Extraction:
-
Homogenize 100 g of berries with 500 mL of acidified methanol (e.g., 85:15 MeOH:1M HCl or MeOH with 0.1% FA).
-
Stir the mixture in the dark at 4°C for 24 hours.
-
Centrifuge the mixture at 10,000 x g for 15 minutes and collect the supernatant.
-
Re-extract the pellet with an additional 250 mL of acidified methanol and combine the supernatants.
-
Concentrate the extract under reduced pressure using a rotary evaporator at <40°C to remove methanol.
-
-
Purification (Solid Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by acidified water (pH 2.5).
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar compounds.
-
Elute the anthocyanins with acidified methanol.
-
Evaporate the methanol to obtain a purified anthocyanin extract.
-
-
Isolation (Preparative HPLC):
-
Further purify this compound using a preparative HPLC system with a C18 column.
-
Use a gradient elution with mobile phases of (A) acidified water (e.g., 5% formic acid) and (B) methanol or acetonitrile.
-
Monitor the elution at 520 nm and collect the fraction corresponding to the this compound peak.
-
Confirm the identity and purity of the isolated compound using analytical HPLC-DAD and LC-MS.
-
dot graph Extraction_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
Start [label="Aronia melanocarpa berries", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Extraction with\nacidified methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="Rotary Evaporation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Solid Phase Extraction (C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolation [label="Preparative HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analysis (HPLC-DAD, LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Purified this compound", fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> Extraction; Extraction -> Centrifugation; Centrifugation -> Concentration; Concentration -> Purification; Purification -> Isolation; Isolation -> Analysis; Analysis -> End; } dot Caption: Workflow for this compound extraction.
Protocol 2: Application of this compound as a Preservative for Fresh-Cut Apples
This protocol is adapted from a study on the preservation of fresh-cut apples using an Aronia melanocarpa extract rich in proanthocyanidins and anthocyanins, including this compound.[2]
Materials:
-
Fresh apples
-
Purified this compound or a characterized extract containing a known concentration of this compound.
-
Distilled water
-
Sterile containers for storage
-
Equipment for quality analysis (e.g., texture analyzer, colorimeter, microbial plating supplies)
Procedure:
-
Preparation of Treatment Solution:
-
Prepare a solution of this compound in distilled water to the desired concentration (e.g., 1, 2.5, 5 mg/mL). Ensure complete dissolution.
-
-
Application:
-
Wash and sanitize whole apples.
-
Cut the apples into desired slice thickness.
-
Immediately dip the apple slices into the this compound solution for a specified time (e.g., 2 minutes).
-
A control group should be dipped in distilled water.
-
Drain the excess solution from the slices.
-
-
Packaging and Storage:
-
Package the treated and control apple slices in sterile containers.
-
Store at refrigerated temperature (e.g., 4°C).
-
-
Analysis:
-
At regular intervals (e.g., day 0, 3, 6, 9), analyze the samples for:
-
Microbial Load: Total viable count (TVC) using plate count agar.
-
Color: Measure L, a, and b* values using a colorimeter.
-
Texture: Measure firmness using a texture analyzer.
-
Weight Loss: Gravimetrically determine the percentage of weight loss.
-
Sensory Evaluation: Assess appearance, aroma, flavor, and overall acceptability using a trained panel.
-
-
Protocol 3: Assessment of Antioxidant Activity in a Meat Model System (TBARS Assay)
This protocol describes the determination of lipid oxidation in meat treated with this compound.
Materials:
-
Ground meat (e.g., pork, beef)
-
This compound solution
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
1,1,3,3-tetramethoxypropane (for malondialdehyde standard curve)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare meat samples with different concentrations of this compound (e.g., 0.1%, 0.3% w/w). A control sample with no added antioxidant should be included.
-
Store the samples at 4°C.
-
-
TBARS Assay (at specified time points):
-
Homogenize 10 g of meat sample with 50 mL of 7.5% TCA.
-
Filter the homogenate.
-
Mix 5 mL of the filtrate with 5 mL of 0.02 M TBA reagent.
-
Heat the mixture in a boiling water bath for 30 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the TBARS value (mg of malondialdehyde per kg of meat) using a standard curve.
-
Stability and Considerations
The stability of this compound is influenced by factors such as pH, temperature, light, and the presence of oxygen. Generally, anthocyanins are more stable in acidic conditions (pH < 3).[6][7] In food processing and storage, degradation can occur, leading to a loss of color and bioactivity. Encapsulation techniques, such as spray-drying and freeze-drying, can enhance the stability of this compound, allowing for its effective use in a wider range of food products.[7]
When applied to food, this compound may impart a reddish hue. Sensory evaluations are crucial to determine the impact on the taste and astringency of the final product, as anthocyanins can contribute to these sensory attributes.
Conclusion
This compound presents a promising natural alternative for food preservation due to its significant antioxidant and antimicrobial properties. The provided data and protocols offer a foundational framework for researchers and professionals to explore its application in various food systems. Further research focusing on the efficacy of purified this compound in different food matrices, along with sensory analysis and stability studies, will be instrumental in optimizing its use and promoting its adoption by the food industry.
References
- 1. Showing Compound this compound (FDB017173) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Procyanidin on Meat Quality and Shelf-Life for Preserving Pork Patties during Chilled Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the extraction yield of Cyanidin 3-Xyloside from plant materials.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Cyanidin 3-Xyloside from plant materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Question: Why is my this compound yield consistently low?
Answer: Low extraction yield can be attributed to several factors, from the quality of the raw material to the extraction parameters. Consider the following:
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Plant Material Quality: The concentration of this compound can vary based on the plant species, maturity, and storage conditions.[1] Poorly stored raw materials, especially when exposed to high temperatures, light, or oxygen, can lead to significant degradation of anthocyanins before extraction even begins.[1]
-
Inadequate Cell Lysis: The solvent needs to penetrate the plant cell walls to extract the target compound. Ensure the plant material is properly ground to a fine powder to maximize the surface area for solvent contact.
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. Mixtures of alcohol (ethanol or methanol) and water are generally effective for anthocyanins.[2] The addition of a small amount of acid (e.g., formic, acetic, or citric acid) is crucial to maintain a low pH, which stabilizes the flavylium cation form of this compound, improving both extraction and stability.[2][3]
-
Incorrect Extraction Parameters: Temperature, time, and the solid-to-liquid ratio are key. While higher temperatures can increase extraction rates, they can also cause thermal degradation.[3][4] Prolonged extraction times may not increase yield and can also lead to degradation.[1]
Question: My extract is turning brown or losing its red/purple color. What is happening and how can I prevent it?
Answer: Color loss or browning is a clear indicator of anthocyanin degradation. The primary causes are pH, temperature, and enzymatic activity.
-
pH Instability: this compound, like other anthocyanins, is most stable in acidic conditions (pH < 3.0).[3][5] At higher pH values (neutral to alkaline), it undergoes structural changes to colorless or less stable forms, which can further degrade into brown compounds.[4][5] Always use a weakly acidified solvent for extraction and maintain a low pH during subsequent processing steps.
-
Thermal Degradation: High temperatures accelerate the degradation of anthocyanins.[4][6] This is particularly problematic during solvent evaporation steps. It is recommended to use a rotary evaporator under vacuum at a low temperature (e.g., <40°C). For heat-sensitive compounds like this compound, non-thermal extraction methods like Ultrasound-Assisted Extraction (UAE) at controlled, low temperatures are preferable.[6][7]
-
Enzymatic Degradation: Polyphenol oxidase (PPO) and other enzymes present in the plant material can degrade anthocyanins when cell structures are disrupted. Blanching the plant material before extraction or using solvents that inhibit enzymatic activity can mitigate this issue.
Question: I am having trouble purifying the crude extract. What are the common challenges and solutions?
Answer: Crude plant extracts are complex mixtures containing sugars, acids, proteins, and other flavonoids, which can interfere with the isolation of this compound.
-
Co-extraction of Impurities: Sugars and other polar compounds are often co-extracted with anthocyanins. A common purification strategy is to first use a solid-phase extraction (SPE) C18 cartridge or a macroporous resin column (e.g., Amberlite XAD-7 or AB-8).[8] Anthocyanins will be retained on the column while more polar impurities like sugars are washed away with acidified water. The anthocyanins can then be eluted with acidified ethanol or methanol.
-
Poor Resolution in Chromatography: If you are using column chromatography for purification, you may experience poor separation of this compound from other similar anthocyanins. Optimizing the mobile phase and stationary phase is key. Gel filtration chromatography (e.g., Sephadex LH-20) can also be used to separate anthocyanins from other polyphenols.[8] For high-purity isolation, preparative HPLC is often required.[9]
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting this compound?
Acidified alcohol-water mixtures are generally the most effective. Ethanol is often preferred as it is less toxic than methanol. An ethanol concentration of 60-80% in water, acidified with a weak organic acid like formic or citric acid to a pH below 3, is a good starting point.[2][10][11]
2. What are the advantages of using Ultrasound-Assisted Extraction (UAE) over conventional methods?
UAE uses acoustic cavitation to disrupt plant cell walls, which enhances solvent penetration and mass transfer.[2] This typically leads to:
-
Higher yields in shorter extraction times.[12]
-
Lower temperatures , which reduces the risk of thermal degradation of heat-sensitive compounds like this compound.[2][6]
-
Reduced solvent consumption .
3. How does pH affect the stability and color of this compound?
The pH of the solution has a profound effect on the structure and stability of this compound.
-
At low pH (1-3): It exists predominantly as the red-colored and stable flavylium cation.[3][5]
-
At pH 4-5: An equilibrium exists between the flavylium cation and the colorless carbinol pseudo-base.
-
At neutral pH (6-7): It can form the violet/blue quinonoidal base, which is less stable.[4]
-
At alkaline pH (>7): The molecule is rapidly degraded.[4]
4. How should I store my extracts to prevent degradation?
To ensure the stability of this compound in your extracts, they should be stored in the dark at low temperatures (-20°C or below).[3] It is also crucial that the storage solvent is acidified to maintain a low pH.
5. How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and accurate method for quantification.[13][14] A C18 column is typically used with a gradient elution of acidified water (Mobile Phase A) and methanol or acetonitrile (Mobile Phase B).[13][15] Detection is usually performed at the visible maximum absorbance of anthocyanins, which is around 520 nm.[13]
Data Presentation: Optimized Extraction Parameters
The following tables summarize optimized parameters for anthocyanin extraction from various plant sources, providing a starting point for developing a protocol for this compound.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Anthocyanins
| Plant Material | Optimal Solvent | Temperature (°C) | Time (min) | Other Parameters | Reference |
| Purple Potato | 60% MeOH in water, pH 2.9 | 70 | 15 | Amplitude: 70%, Cycle: 0.5 s⁻¹ | [16] |
| Red Onion | 57% MeOH in water, pH 2 | 60 | - | Amplitude: 90%, Cycle: 0.64 s | [11] |
| Black Beans | 64% Ethanol in water | 40 | 30 | Solid/Solvent Ratio: 1:50 g/mL | [17] |
| Malus 'Royalty' Fruits | 70% Ethanol, 0.4% Formic Acid | 20 | 40 | Power: 300 W, Solid/Liquid Ratio: 1:6 g/mL | [18] |
| Aronia melanocarpa | 70% Ethanol | 18.8 | 360 | Frequency: 75 kHz | [6][7] |
Table 2: Conventional and Other Extraction Methods for Anthocyanins
| Plant Material | Method | Optimal Solvent | Temperature (°C) | Time | Yield/Notes | Reference |
| Blackberry Residues | Pressurized Liquid Extraction (PLE) | Ethanol or 50% Ethanol/Water | 60-80 | - | 1.40 mg/g fresh residue | [3] |
| Red Rose Petals | Maceration | 80% Ethanol, 0.1N HCl | 30 | 3 x 15 min | Solid/Liquid Ratio: 1:40 g/mL | [10] |
| Black Rice | Sonication | 85% Methanol, 15% 1.0N HCl | Room Temp. | 2 x 15 min | - | [14] |
| Strawberries | Maceration | Acidified Methanol | 4 | - | Methanol provided high yield and stable extracts | [19] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on optimized methods for anthocyanin extraction.[11][16][18]
-
Sample Preparation: Freeze-dry the plant material and grind it into a fine, homogenous powder.
-
Solvent Preparation: Prepare the extraction solvent by mixing 70% ethanol in water (v/v) and acidify with 0.5% formic acid to ensure a pH below 3.0.
-
Extraction: a. Weigh 1 g of the powdered plant material and place it in a 50 mL Falcon tube. b. Add 20 mL of the acidified ethanol solvent (a 1:20 solid-to-liquid ratio). c. Place the tube in an ultrasonic bath or use an ultrasonic probe. d. Sonicate for 30 minutes at a controlled temperature of 30-40°C.
-
Separation: a. After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue. b. Decant the supernatant, which is your crude extract.
-
Re-extraction (Optional but Recommended): To maximize yield, add another 20 mL of solvent to the pellet, vortex, sonicate for another 15 minutes, and centrifuge again. Combine the supernatants.
-
Storage: Store the crude extract at -20°C in the dark until further purification or analysis.
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
This protocol describes a basic cleanup of the crude extract to remove sugars and other highly polar impurities.
-
Cartridge Conditioning: a. Pass 5 mL of methanol through a C18 SPE cartridge to activate the stationary phase. b. Equilibrate the cartridge by passing 10 mL of acidified water (e.g., water with 0.1% formic acid, pH ~2-3) through it. Do not let the cartridge run dry.
-
Loading the Sample: a. If your crude extract contains a high percentage of ethanol, dilute it with acidified water to reduce the ethanol concentration to <10%. This ensures the anthocyanins will bind to the C18 stationary phase. b. Load the diluted crude extract onto the SPE cartridge.
-
Washing: a. Pass 10 mL of acidified water through the cartridge to wash away sugars, organic acids, and other polar impurities. b. You can then wash with 5 mL of ethyl acetate to remove less polar impurities. The anthocyanins should remain as a concentrated band at the top of the cartridge.
-
Elution: a. Elute the this compound from the cartridge using 5 mL of acidified methanol (methanol with 0.1% formic acid). b. Collect the colored eluate. This is your purified extract.
-
Solvent Removal: Evaporate the methanol from the purified fraction using a rotary evaporator at a low temperature (<40°C) or under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent for storage or analysis.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low extraction yield of this compound.
Caption: pH-dependent equilibrium of Cyanidin glycoside structures in aqueous solution.
References
- 1. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]
- 2. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Extraction and Downstream Purification Processes for Anthocyanins [mdpi.com]
- 4. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress on the Extraction and Purification of Anthocyanins and Their Interactions with Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]
- 11. Development of Optimized Ultrasound-Assisted Extraction Methods for the Recovery of Total Phenolic Compounds and Anthocyanins from Onion Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 14. advion.com [advion.com]
- 15. Cyanidin-3-O-Glucoside Analyzed in Fruit - AppNote [mtc-usa.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Cyanidin 3-Xyloside Stability in Aqueous Solutions
Disclaimer: The following information is primarily based on research conducted on Cyanidin-3-O-glucoside (C3G), a closely related anthocyanin. Due to limited available data specific to Cyanidin 3-Xyloside, the principles of stability, degradation, and stabilization are inferred from C3G. Researchers should validate these recommendations and protocols for their specific experimental conditions with this compound.
Troubleshooting Guides & FAQs
This section provides solutions to common stability issues encountered when working with this compound in aqueous solutions.
Issue 1: Rapid Color Fading of the Solution
-
Question: My red/purple this compound solution is rapidly losing its color. What is happening and how can I prevent it?
-
Answer: The color of this compound is highly dependent on the pH of the aqueous solution. Anthocyanins like this compound exist in different structural forms at various pH levels, not all of which are colored.[1][2]
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At pH < 3: The molecule is predominantly in the stable, red-colored flavylium cation form.[3]
-
At pH 4-5: It transitions to a colorless carbinol pseudo-base.[3]
-
At pH > 6: It can form a blue/purple quinoidal base, which is often unstable and can further degrade to a yellow chalcone.[3]
Troubleshooting Steps:
-
Verify pH: Immediately check the pH of your solution. For maximum color stability, maintain the pH below 3.
-
Buffer Selection: Use a suitable buffer system to maintain the acidic pH. Citrate or formate buffers are commonly used.
-
Minimize Exposure to Neutral/Alkaline Conditions: If your experiment requires a higher pH, be aware that color loss is expected and rapid. Plan time-sensitive measurements accordingly.
-
Issue 2: Solution Turning Brown and/or Precipitate Forming
-
Question: My this compound solution has turned brown and a precipitate has formed. What is the cause and how can I avoid this?
-
Answer: Browning and precipitation are typically signs of degradation. The central pyrylium ring of the cyanidin structure is susceptible to cleavage, especially at elevated temperatures and neutral or alkaline pH.[1] This leads to the formation of degradation products like phloroglucinaldehyde and protocatechuic acid, which can further polymerize into brown pigments.[3]
Troubleshooting Steps:
-
Temperature Control: Avoid heating this compound solutions, especially at neutral or alkaline pH. If heating is necessary, use the lowest possible temperature for the shortest duration.[3]
-
pH Control: As with color fading, maintaining a low pH (<3) will significantly slow down degradation.
-
Oxygen and Light Exposure: Protect your solutions from oxygen and light, as these factors can accelerate degradation.[2] Use freshly degassed solvents and store solutions in amber vials or wrap containers in foil.
-
Purity of the Compound: Ensure the purity of your this compound, as impurities can catalyze degradation.
-
Issue 3: Inconsistent Results in Biological Assays
-
Question: I am getting inconsistent results in my cell-based or enzymatic assays with this compound. Could stability be a factor?
-
Answer: Yes, the instability of this compound in typical cell culture media (often at neutral pH) can lead to inconsistent results. The compound may be degrading over the course of your experiment, leading to a decrease in the effective concentration of the active molecule.
Troubleshooting Steps:
-
Stability in Media: Perform a preliminary experiment to determine the stability of this compound in your specific assay medium over the time course of your experiment. Use UV-Vis spectroscopy or HPLC to quantify the remaining compound at different time points.
-
Fresh Preparations: Always use freshly prepared solutions of this compound for your experiments.
-
Consider Stabilization Strategies: For longer-term experiments, consider using a stabilized form of the compound, such as an encapsulated formulation or co-pigmentation with other phenolic compounds.
-
pH Adjustment of Media (with caution): If permissible for your cells or enzyme, a slight acidification of the medium can improve stability. However, this must be carefully balanced with the optimal conditions for your biological system.
-
Quantitative Data on Stability
The following tables summarize the stability of Cyanidin-3-O-glucoside (C3G) under various conditions, which can serve as an estimate for the behavior of this compound.
Table 1: Effect of pH on C3G Degradation at 25°C
| pH | % C3G Remaining after 8 hours |
| 2.0 | 99% |
| 4.0 | Significantly decreased |
| 7.0 | Almost completely lost |
| 9.0 | Almost completely lost |
Data adapted from studies on Cyanidin-3-O-glucoside.
Table 2: Effect of Temperature on C3G Degradation
| Temperature | pH | % C3G Lost after 8 hours |
| 70°C | 2.5 | 21% |
| 90°C | 2.5 | 95% |
| 70°C | 4.0 | 53% |
| 90°C | 4.0 | 98% |
| 70°C | 7.0 | ~100% |
| 90°C | 7.0 | ~100% |
Data adapted from studies on Cyanidin-3-O-glucoside.[3]
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Stability Assay
This protocol provides a basic method to assess the stability of this compound under different conditions.
-
Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 2.0, 4.0, 7.0).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an acidified solvent (e.g., methanol with 0.1% HCl) to ensure initial stability.
-
Sample Preparation: Dilute the stock solution in each buffer to a final concentration that gives an initial absorbance reading between 0.5 and 1.0 at the λmax (around 510-530 nm at acidic pH).
-
Incubation: Incubate the samples under the desired conditions (e.g., different temperatures, light/dark).
-
Spectrophotometric Measurement: At regular time intervals, record the UV-Vis spectrum of each sample from 380 to 700 nm.
-
Data Analysis: Monitor the decrease in absorbance at the λmax over time. The degradation can be modeled using first-order kinetics to calculate the degradation rate constant (k) and half-life (t1/2).
Protocol 2: HPLC-DAD Analysis for Degradation Kinetics
This protocol offers a more accurate quantification of this compound and its degradation products.
-
Sample Preparation and Incubation: Prepare and incubate the samples as described in Protocol 1.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A typical mobile phase gradient would be a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: Use a Diode Array Detector (DAD) to monitor the chromatograms at the λmax of this compound (around 520 nm) and at other wavelengths to detect degradation products (e.g., 280 nm for phenolic acids).
-
Quantification: Create a calibration curve with a pure standard of this compound to quantify its concentration at each time point.
-
Kinetic Analysis: Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant from the slope of the line, assuming first-order kinetics.
Visualizations
Caption: pH-dependent equilibrium of this compound in aqueous solution.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Proposed degradation pathway of the cyanidin moiety.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
pH and temperature effects on Cyanidin 3-Xyloside stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cyanidin 3-Xyloside under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many plants. Its stability is crucial for its application as a natural colorant in food and pharmaceutical industries, as well as for maintaining its potential health benefits, which are linked to its chemical integrity.
Q2: What are the primary factors that affect the stability of this compound?
The stability of this compound is significantly influenced by pH, temperature, light, oxygen, and the presence of enzymes or metallic ions.[1][2][3] This guide will focus on the effects of pH and temperature.
Q3: How does pH affect the color and stability of this compound?
The color and stability of this compound are highly dependent on pH.[4]
-
Acidic Conditions (pH < 3): It exists predominantly as the stable, intensely red flavylium cation.[4]
-
Mildly Acidic to Neutral Conditions (pH 4-6): The flavylium cation undergoes hydration to form a colorless carbinol pseudo-base and further rearranges to a yellow chalcone.[5] This leads to significant color loss.
-
Alkaline Conditions (pH > 7): It can form a blue or purple quinoidal base, which is generally unstable and prone to degradation.[5]
Q4: How does temperature impact the stability of this compound?
Elevated temperatures accelerate the degradation of this compound. The rate of degradation increases significantly with rising temperature, leading to the loss of color and bioactive properties.[5][6] The degradation process often follows first-order kinetics.[6][7]
Troubleshooting Guides
Issue 1: Rapid Loss of Red Color in Solution at Room Temperature
Possible Cause: The pH of your solution is likely in the neutral range (pH 4-7). In this range, the red flavylium cation of this compound is unstable and converts to colorless forms.[5]
Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution.
-
Acidify the Solution: If the pH is above 3, adjust it to a value between 1 and 3 using a suitable buffer (e.g., citrate or phosphate buffer) to stabilize the red flavylium cation.
-
Storage: Store stock solutions and experimental samples under acidic conditions and protect them from light.
Issue 2: Browning or Yellowing of the Sample During Thermal Processing
Possible Cause: Thermal degradation of this compound at neutral or near-neutral pH can lead to the formation of brown or yellowish degradation products.[8] The primary degradation products are often protocatechuic acid and phloroglucinaldehyde.[3][5]
Troubleshooting Steps:
-
Control pH: Maintain an acidic pH (ideally below 3) during any heating steps to minimize degradation.
-
Lower Temperature and Time: If possible, reduce the processing temperature and duration. Even a small decrease in temperature can significantly reduce the degradation rate.[5]
-
Inert Atmosphere: If feasible, conduct heating steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Issue 3: Inconsistent Results in Stability Studies
Possible Cause: Inconsistencies can arise from several factors, including fluctuations in pH and temperature, exposure to light, or issues with the analytical method.
Troubleshooting Steps:
-
Precise pH Control: Use calibrated pH meters and high-quality buffers to ensure consistent pH throughout your experiments.
-
Accurate Temperature Control: Employ a calibrated water bath or incubator with minimal temperature fluctuations.
-
Light Protection: Consistently protect your samples from light by using amber vials or covering them with aluminum foil.
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision for this compound.
Quantitative Data on Stability
While specific kinetic data for this compound is limited, the following tables provide data for the closely related and structurally similar Cyanidin-3-O-glucoside (C3G), which serves as a valuable proxy.
Table 1: Effect of pH and Temperature on the Degradation of Cyanidin-3-O-glucoside (C3G) after 8 hours. [5]
| Temperature (°C) | pH | Remaining C3G (%) |
| 70 | 2.5 | 79 |
| 70 | 4.0 | 47 |
| 70 | 7.0 | Almost 0 |
| 90 | 2.5 | 5 |
| 90 | 4.0 | 2 |
| 90 | 7.0 | Almost 0 |
Table 2: Half-life (t₁/₂) of Anthocyanins at 80°C. [6]
| Anthocyanin | Half-life (minutes) |
| Cyanidin-3-glucosylrutinoside | 32.10 |
| Cyanidin-3-rutinoside | 45.69 |
Experimental Protocols
Protocol 1: Determination of pH Stability
Objective: To evaluate the stability of this compound at different pH values.
Materials:
-
This compound standard
-
Buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9)
-
Spectrophotometer or HPLC-DAD system
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Prepare a stock solution of this compound in an acidic solvent (e.g., methanol with 0.1% HCl).
-
Prepare a series of buffer solutions covering the desired pH range.
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C) and protect them from light.
-
At regular time intervals, withdraw an aliquot and measure the absorbance at the λmax (around 510-530 nm) using a spectrophotometer or determine the concentration using a validated HPLC method.
-
Plot the percentage of remaining this compound against time for each pH.
Protocol 2: Determination of Thermal Stability
Objective: To assess the effect of temperature on the stability of this compound.
Materials:
-
This compound standard
-
Acidic buffer solution (e.g., pH 3.0 citrate buffer)
-
Calibrated water baths or incubators set to different temperatures (e.g., 60°C, 80°C, 100°C)
-
HPLC-DAD system
-
Amber vials
Methodology:
-
Prepare a solution of this compound in the acidic buffer to a known concentration.
-
Aliquot the solution into amber vials for each time point and temperature to be tested.
-
Place the vials in the pre-heated water baths.
-
At specified time intervals, remove a vial from each temperature, and immediately cool it in an ice bath to stop the degradation reaction.
-
Analyze the concentration of the remaining this compound using a validated HPLC method.
-
Calculate the degradation rate constant (k) and half-life (t₁/₂) for each temperature using first-order reaction kinetics.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation products of cyanidin glycosides from tart cherries and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ftb.com.hr [ftb.com.hr]
- 7. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Preventing degradation of Cyanidin 3-Xyloside during storage.
Welcome to the technical support center for Cyanidin 3-Xyloside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: Color changes in this compound solutions are a primary indicator of degradation. The color of anthocyanins like this compound is highly dependent on pH. At acidic pH (below 3), it typically appears red. As the pH increases towards neutral, it can become colorless, and at alkaline pH, it may turn blue or violet before degrading into yellow or brown compounds.[1][2] Unintended pH shifts, exposure to light, elevated temperatures, or the presence of oxygen can all accelerate degradation and lead to color loss or changes.
Q2: What are the primary factors that cause this compound to degrade?
A2: The stability of this compound is influenced by several factors:
-
pH: It is most stable in acidic conditions (pH < 3).[1]
-
Temperature: Elevated temperatures significantly accelerate degradation.[3][4][5]
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Light: Exposure to light, especially UV light, can cause rapid degradation.[6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Enzymes: Enzymes such as polyphenol oxidases can degrade anthocyanins.
Q3: What are the ideal storage conditions for this compound?
A3: For optimal stability, this compound should be stored under the following conditions:
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Temperature: Store at -20°C for long-term storage or 2-8°C for short-term use.[6][7]
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[6]
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Light: Protect from light by using amber vials or by storing in the dark.[6][8]
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Form: Storing the compound in its solid, lyophilized form is preferable to in-solution storage.
Troubleshooting Common Problems
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of red color in solution | pH of the solution is too high (above 4). | Adjust the pH of the solution to a range of 2.5-3.5 using a suitable acidic buffer (e.g., citrate or acetate buffer). |
| Exposure to ambient light. | Prepare and handle solutions in a dark room or under amber light. Store solutions in amber vials or wrap containers in aluminum foil. | |
| Storage at room temperature. | Store stock solutions and working solutions at 2-8°C for short-term use and at -20°C for longer periods. Avoid repeated freeze-thaw cycles. | |
| Precipitate formation in the solution | Degradation products are forming and precipitating. | This is often a sign of advanced degradation. The solution should be discarded and a fresh one prepared under optimal conditions. |
| Poor solubility at the current concentration and pH. | Ensure the solvent is appropriate and the concentration is not above its solubility limit at the given pH. Gentle warming and sonication may help, but avoid excessive heat. | |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Maintain a consistent, low temperature and acidic pH throughout the experimental procedure. Minimize the exposure of the compound to light and oxygen. Prepare fresh solutions for each experiment if possible. |
| Presence of oxidizing agents or enzymes in the experimental system. | De-gas solutions to remove dissolved oxygen. If enzymatic degradation is suspected, consider heat treatment of the sample (if compatible with other components) or the use of enzyme inhibitors. |
Data on Stability
While specific kinetic data for this compound is limited in the literature, extensive studies have been conducted on the structurally similar and widely distributed anthocyanin, Cyanidin-3-O-glucoside (C3G). The following tables summarize the stability of C3G under various conditions and can be used as a reliable proxy to estimate the stability of this compound.
Table 1: Effect of pH and Temperature on the Degradation of Cyanidin-3-O-glucoside (C3G)
| pH | Temperature (°C) | Time (hours) | C3G Loss (%) |
| 2.5 | 70 | 8 | 21 |
| 2.5 | 90 | 8 | 95 |
| 4.0 | 70 | 8 | 53 |
| 4.0 | 90 | 8 | 98 |
| 7.0 | 70 | 8 | ~100 |
| 7.0 | 90 | 8 | ~100 |
Data adapted from studies on Cyanidin-3-O-glucoside and should be considered as an estimation for this compound.[1]
Table 2: Thermal Degradation Kinetics of Cyanidin Glycosides in Acidic Conditions
| Compound | Temperature (°C) | Half-life (t1/2) | Degradation Rate Constant (k) |
| Cyanidin-3-O-glucoside | 70 | - | - |
| 90 | - | - | |
| Cyanidin-3-O-rutinoside | 80 | 45.69 min | 1.5 x 10-2 min-1 |
| 120 | - | 8.4 x 10-2 min-1 |
Note: The degradation of anthocyanins generally follows first-order kinetics. The half-life represents the time required for 50% of the compound to degrade. Higher temperatures lead to a shorter half-life and a larger degradation rate constant.
Experimental Protocols
To mitigate degradation, several experimental strategies can be employed. Below are detailed methodologies for key preventative techniques.
Protocol 1: Storage and Handling of this compound Stock Solutions
-
Preparation of Stock Solution:
-
Weigh the lyophilized this compound in a low-light environment.
-
Dissolve the powder in an appropriate solvent (e.g., methanol, ethanol, or an acidic aqueous buffer) to the desired concentration. For aqueous solutions, use a buffer with a pH between 2.5 and 3.5 (e.g., 0.1 M citrate-phosphate buffer).
-
To remove dissolved oxygen, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes before dissolving the compound.
-
-
Storage:
-
Aliquot the stock solution into amber glass vials to minimize exposure to light and air upon repeated use.
-
Flush the headspace of each vial with an inert gas before sealing.
-
For short-term storage (up to 1 week), store the vials at 2-8°C.
-
For long-term storage, store the vials at -20°C.
-
-
Handling:
-
When using the stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing water and oxygen.
-
Minimize the time the vial is open to the atmosphere.
-
Conduct all dilutions and experimental procedures in a low-light environment.
-
Protocol 2: Enhancing Stability through Co-pigmentation
Co-pigmentation is a phenomenon where other colorless organic molecules (co-pigments) associate with anthocyanins, leading to enhanced color and stability.
-
Selection of Co-pigment:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in an acidic buffer (pH 2.5-3.5) as described in Protocol 1.
-
Prepare a stock solution of the chosen co-pigment in the same buffer.
-
-
Co-pigmentation Procedure:
-
In a low-light environment, mix the this compound solution with the co-pigment solution.
-
The molar ratio of anthocyanin to co-pigment can significantly influence the stabilizing effect. Typical ratios to test range from 1:10 to 1:100.[10]
-
Allow the mixture to equilibrate for a specified period (e.g., 30 minutes) at a controlled temperature before use in experiments.
-
Protocol 3: Stabilization by Encapsulation
Encapsulation involves entrapping the this compound molecules within a protective matrix, which can significantly improve their stability.
-
Selection of Encapsulation Method and Material:
-
Common encapsulation techniques include spray-drying, freeze-drying, and nanoencapsulation using liposomes or nanoparticles.[11][12][13][14]
-
Choose a wall material that is compatible with your application. Examples include polysaccharides (e.g., maltodextrin, chitosan) and proteins (e.g., whey protein isolate).[11]
-
-
General Encapsulation Procedure (Example using Maltodextrin):
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Prepare an aqueous solution of this compound at an acidic pH.
-
Prepare a solution of the wall material (e.g., 20-30% w/v maltodextrin) in the same acidic buffer.
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Mix the this compound solution with the wall material solution.
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Homogenize the mixture thoroughly.
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The resulting mixture can then be processed using the chosen drying technique (e.g., spray-drying or freeze-drying) to obtain a stable powder.
-
Visualizations
Degradation Pathway of Cyanidin Glycosides
Caption: Simplified degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Logical Relationship of Preventative Measures
Caption: Factors causing degradation and corresponding preventative measures.
References
- 1. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cas 29761-24-8,CYANIDIN-3-XYLOSIDE | lookchem [lookchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | Ambeed.com [ambeed.com]
- 9. Analysis of copigmentation between organic acids and cyanidin 3-O-glucoside in blackberry wine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Nanoencapsulation of Cyanidin 3-O-Glucoside | Encyclopedia MDPI [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
Troubleshooting poor resolution of Cyanidin 3-Xyloside in chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the chromatographic analysis of Cyanidin 3-Xyloside, focusing on poor resolution.
Troubleshooting Guides & FAQs
Poor resolution in the chromatography of this compound can manifest as peak broadening, peak tailing, or co-elution with other structurally similar compounds like Cyanidin 3-Arabinoside. The following sections provide guidance on how to address these common issues.
My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?
Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Here are the primary causes and troubleshooting steps:
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Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Operating at a lower pH (typically below 3) protonates the silanol groups, minimizing these secondary interactions.[1]
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Use End-Capped Columns: Employ a column that is effectively end-capped to reduce the number of accessible silanol groups.
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Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a Phenyl-Hexyl column, which can offer different selectivity and reduce silanol interactions.
-
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the presence of multiple ionic forms of the analyte, causing peak distortion.
-
Solution:
-
Acidify the Mobile Phase: The use of acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA) in the mobile phase is crucial for good peak shape of anthocyanins.[1] These modifiers help to maintain the analyte in a single ionic form (the flavylium cation) and suppress the ionization of residual silanols. While TFA can provide excellent peak shape due to its ion-pairing properties, it may suppress ionization in mass spectrometry detection.[2][3] Formic acid is a good alternative for LC-MS applications.[2]
-
-
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.
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Solution:
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Dilute the Sample: Try diluting your sample and reinjecting it to see if the peak shape improves.
-
-
I am observing poor resolution between this compound and another closely eluting peak. How can I improve the separation?
Poor resolution between closely eluting peaks is a common challenge that can be addressed by optimizing several chromatographic parameters.
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Mobile Phase Composition:
-
Organic Solvent: Acetonitrile is generally preferred over methanol for separating anthocyanins as it often provides better selectivity and lower backpressure.[1]
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Acidic Modifier: The choice and concentration of the acidic modifier can influence selectivity. Experiment with different acids (formic acid, TFA) and concentrations to optimize the separation.
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Gradient Elution: A shallow gradient is often necessary to resolve structurally similar compounds.[1] Try decreasing the rate of the organic solvent increase during the elution of the critical peak pair.
-
-
Stationary Phase Selection:
-
Column Chemistry: While C18 columns are the most common choice for anthocyanin separation, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions with the aromatic rings of the analyte, potentially resolving co-eluting peaks.
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Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and can significantly improve resolution.
-
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Column Temperature:
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Effect on Resolution: Temperature can affect the selectivity of the separation.[4] Optimizing the column temperature, typically between 30°C and 50°C, can improve resolution.[1] However, be aware that higher temperatures can lead to the degradation of thermally sensitive compounds like anthocyanins.
-
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Flow Rate:
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Impact on Efficiency: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
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My this compound peak is broad. What could be the reason and how can I sharpen it?
Peak broadening can be caused by several factors related to the HPLC system and the method parameters.
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Extra-Column Volume: Excessive volume in the tubing, injector, or detector cell can contribute to peak broadening.
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Solution:
-
Minimize Tubing Length and Diameter: Use tubing with the smallest possible internal diameter and length to connect the different components of the HPLC system.
-
Properly Installed Fittings: Ensure all fittings are correctly installed to avoid dead volumes.
-
-
-
Column Inefficiency: A poorly packed or old column can lead to peak broadening.
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Solution:
-
Use a High-Efficiency Column: Employ a column with a smaller particle size and a high theoretical plate count.
-
Column Cleaning and Regeneration: If the column is old or has been used with complex matrices, flushing it with a strong solvent may help to restore its performance.
-
-
-
Inappropriate Flow Rate: A flow rate that is too high can lead to increased band broadening.
-
Solution:
-
Optimize the Flow Rate: Perform a study to determine the optimal flow rate for your column dimensions and particle size to achieve the best efficiency.
-
-
Data Presentation
Table 1: Effect of Mobile Phase Acidic Modifier on Peak Shape of a Basic Analyte (Illustrative Example)
| Acidic Modifier (in Water/Acetonitrile) | Peak Tailing Factor | Peak Asymmetry |
| 0.1% Formic Acid | 1.8 | 2.1 |
| 0.1% Trifluoroacetic Acid (TFA) | 1.1 | 1.2 |
Data is illustrative for a basic compound and highlights the superior performance of TFA in reducing peak tailing due to its ion-pairing properties. Similar effects can be expected for anthocyanins like this compound.
Table 2: Influence of Column Temperature on Retention Time and Resolution (Illustrative Example for Cyanidin-3-O-glucoside) [5]
| Temperature (°C) | Retention Time (min) | Resolution (Rs) with a closely eluting peak |
| 30 | 4.4 | 1.9 |
| 35 | 4.2 | 2.1 |
| 40 | 4.0 | 2.0 |
This table illustrates that while increasing temperature decreases retention time, the effect on resolution can be variable and needs to be optimized for each specific separation.
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.
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Sample Preparation:
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Extract anthocyanins from the sample matrix (e.g., fruit powder, plant tissue) using a solvent such as methanol or ethanol containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to improve stability and extraction efficiency.
-
Vortex or sonicate the sample to ensure thorough extraction.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) or a Phenyl-Hexyl column for alternative selectivity.
-
Mobile Phase A: Water with 0.1% formic acid (or another suitable acid).
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Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient could be:
-
0-5 min: 5% B
-
5-20 min: 5-20% B (shallow gradient for elution of anthocyanins)
-
20-25 min: 20-50% B (steeper gradient to elute more retained compounds)
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25-30 min: 50-5% B (re-equilibration)
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Detection: Diode Array Detector (DAD) at 520 nm.
-
Injection Volume: 5-20 µL, depending on sample concentration.
-
Visualizations
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
References
Minimizing co-elution of interfering compounds with Cyanidin 3-Xyloside.
Welcome to the technical support center for the analysis of Cyanidin 3-Xyloside. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the chromatographic analysis of this compound, with a focus on minimizing the co-elution of interfering compounds.
Troubleshooting Guide: Minimizing Co-elution with this compound
This guide provides a systematic approach to resolving common co-elution issues.
Issue 1: Poor resolution between this compound and other flavonoids.
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Symptom: Broad or overlapping peaks in the chromatogram, particularly in the region where anthocyanins and other flavonoids elute.
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Possible Cause: The mobile phase composition is not optimized for separating structurally similar compounds.[1]
-
Solution:
-
Adjust Mobile Phase Strength: If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This increases retention time and can improve separation.[1]
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents offer different selectivities and can alter the elution order of compounds.[2]
-
Optimize Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of anthocyanins. Prepare mobile phase A with different acid modifiers (e.g., 0.1% formic acid, 0.5% acetic acid, 0.05% trifluoroacetic acid) and observe the changes in separation.
-
Issue 2: A shoulder on the this compound peak.
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Symptom: The peak for this compound is not symmetrical and has a distinct "shoulder" on one side.[1][3]
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Possible Cause: A closely eluting isomer, degradation product, or another interfering compound is co-eluting.[1]
-
Solution:
-
Decrease Flow Rate: Reducing the mobile phase flow rate can increase column efficiency and may resolve the shoulder into a separate peak.[1]
-
Optimize Temperature: Adjusting the column temperature (e.g., trying 25°C, 30°C, and 35°C) can alter the selectivity of the separation.[1]
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for example, can offer different selectivity for aromatic compounds compared to a standard C18 column.[1][2]
-
Issue 3: Inconsistent retention times for this compound.
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Symptom: The retention time of the this compound peak shifts between injections.
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Possible Cause: Insufficient column equilibration or issues with the HPLC pump and solvent mixing.[1]
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Solution:
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Ensure Column Equilibration: After a gradient elution, ensure the column is equilibrated back to the initial mobile phase conditions for a sufficient time (at least 10 column volumes).[1]
-
Check Pump Performance: Manually check the flow rate of each pump to ensure they are delivering the correct volumes.[1]
-
Mobile Phase Preparation: Use freshly prepared and degassed mobile phase to prevent bubble formation in the pump heads.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are common interfering compounds that co-elute with this compound?
A1: Due to their structural similarities, other anthocyanins and flavonoids are the most common co-eluting compounds. These can include other cyanidin glycosides (e.g., cyanidin-3-glucoside, cyanidin-3-galactoside), as well as other anthocyanidins and their various glycosylated forms.
Q2: How can I confirm if a peak in my chromatogram is pure this compound?
A2: If you are using an HPLC with a Diode Array Detector (DAD), you can perform a peak purity analysis. The UV-Vis spectra across the peak should be identical if the peak is pure. If the spectra differ, it indicates the presence of a co-eluting compound.[1][3] With a Mass Spectrometer (MS), you can examine the mass spectra across the chromatographic peak. A shift in the mass spectrum would suggest co-elution.[1][3]
Q3: Is UPLC better than HPLC for resolving this compound co-elution?
A3: Ultra-Performance Liquid Chromatography (UPLC) generally offers better resolution, sensitivity, and faster analysis times compared to High-Performance Liquid Chromatography (HPLC).[2] This is due to the use of smaller particle sizes in the column packing and higher operating pressures. For complex samples with closely eluting compounds like those found with this compound, UPLC can provide a significant advantage.[2]
Q4: What sample preparation techniques can help minimize interferences?
A4: Solid Phase Extraction (SPE) is a highly effective technique for cleaning up samples and removing interfering compounds before HPLC analysis. A C18 SPE cartridge can be used to retain anthocyanins while more polar impurities are washed away. The anthocyanin fraction can then be eluted with an acidified organic solvent.[1] Other techniques targeting specific interferences, such as phospholipid removal plates for plasma samples, can also be beneficial.[4]
Q5: Can I use a different detector to overcome co-elution?
A5: While a different detector won't separate the co-eluting compounds chromatographically, a more selective detector can help in quantification. A Mass Spectrometer (MS) is particularly powerful as it can differentiate compounds based on their mass-to-charge ratio and fragmentation patterns, providing an extra layer of specificity that can resolve co-eluting compounds that are not separated by the chromatography column.[1][5]
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general starting point for the extraction and purification of this compound from a plant matrix.
-
Extraction:
-
Homogenize 1 gram of dried and powdered plant material with 10 mL of acidified methanol (Methanol:Water:Formic Acid, 80:19:1 v/v/v).
-
Sonicate the mixture for 30 minutes in a cold water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet twice more and combine the supernatants.[1]
-
-
Purification:
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of acidified water (0.1% formic acid).
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 10 mL of acidified water to remove highly polar impurities.
-
Elute the anthocyanin fraction with 5 mL of acidified methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 µm syringe filter before injection.[1]
-
Protocol 2: HPLC Method for this compound Analysis
This is a general-purpose HPLC method that can be used as a starting point for optimization.
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5-20% B
-
20-30 min: 20-40% B
-
30-35 min: 40-5% B
-
35-45 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 520 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Comparison of HPLC and UPLC for Anthocyanin Analysis
| Parameter | HPLC | UPLC |
| Column Particle Size | 3-5 µm | ~1.7 µm |
| Typical Operating Pressure | 800-6000 psi | 6000-15000 psi |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Sensitivity | Good | Higher |
Table 2: Influence of Mobile Phase Modifier on Anthocyanin Separation
| Mobile Phase Modifier | Typical Concentration | Selectivity Impact |
| Formic Acid | 0.1 - 1% | Good for general anthocyanin analysis, provides sharp peaks. |
| Acetic Acid | 0.5 - 5% | Can alter selectivity compared to formic acid. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing agent, can significantly alter retention and selectivity. May suppress MS signal. |
Visualizations
Caption: Troubleshooting workflow for addressing co-elution issues.
Caption: Solid Phase Extraction (SPE) workflow for sample cleanup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of anthocyanins and non-anthocyanin polyphenols by ultra performance liquid chromatography/electrospray ionization mass spectrometry (UPLC/ESI–MS) in jussara (Euterpe edulis) extracts - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Cyanidin 3-Xyloside Solubility for In Vitro Assays: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Cyanidin 3-Xyloside in in vitro assays, achieving optimal solubility is critical for reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are common choices. Based on data for the related compound cyanidin, a solubility of approximately 16 mg/mL can be achieved in both DMSO and ethanol[1]. For cyanidin 3-O-glucoside, a solubility of around 5 mg/mL is reported in DMSO[2]. It is crucial to use high-purity, anhydrous solvents to prevent degradation of the compound.
Q2: My this compound precipitates when I dilute the stock solution into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous media is a frequent issue with many polyphenolic compounds due to their lower solubility in water compared to organic solvents. Here are several steps to troubleshoot this problem:
-
Optimize Final DMSO/Ethanol Concentration: Aim for the lowest possible final concentration of the organic solvent in your cell culture medium. High concentrations can be toxic to cells. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines, though some may tolerate up to 1%. Always include a vehicle control with the same final solvent concentration in your experiments.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps. Pre-warming the cell culture medium to 37°C before adding the compound stock can also improve solubility.
-
Enhance Mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and thorough mixing. This prevents localized high concentrations that can lead to precipitation.
-
Consider Solubility Enhancers: For particularly challenging situations, the use of solubility enhancers like cyclodextrins can be explored. These molecules can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility.
Q3: What is the optimal pH for dissolving and storing this compound?
A3: Anthocyanins, including this compound, are most stable in acidic conditions (pH < 3), where they exist predominantly in the colored flavylium cation form. As the pH increases towards neutral and alkaline, they can convert to colorless or less stable forms, leading to degradation. For experimental consistency, it is advisable to prepare initial dilutions in a slightly acidic buffer if compatible with your assay, or to minimize the time the compound spends in neutral pH buffers before use.
Q4: How should I store my this compound stock solution?
A4: this compound is sensitive to light and temperature. Stock solutions prepared in organic solvents should be stored at -20°C or -80°C in amber vials or tubes wrapped in foil to protect from light. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous solutions are not recommended for long-term storage and should be prepared fresh before each experiment[2].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to aqueous media. | - Final concentration exceeds solubility limit.- "Salting out" effect due to rapid change in solvent polarity.- Low temperature of the aqueous medium. | - Lower the final concentration of this compound.- Perform serial dilutions in pre-warmed (37°C) media.- Add the stock solution dropwise while gently vortexing. |
| Media becomes cloudy or a precipitate forms over time during incubation. | - Compound instability at the pH and temperature of the cell culture.- Interaction with components in the serum or media, such as proteins or metal ions. | - Prepare working solutions immediately before use.- If possible, conduct a short-term stability test of the compound in your specific media at 37°C.- Consider reducing the serum concentration if your experiment allows. |
| Color of the solution fades or changes. | - Degradation of the anthocyanin structure due to pH, light, or temperature. | - Protect solutions from light at all stages of the experiment.- Minimize the time the compound is in neutral or alkaline buffers.- Prepare fresh solutions for each experiment. |
| Inconsistent or non-reproducible experimental results. | - Inaccurate concentration due to incomplete dissolution or precipitation.- Degradation of the compound in the stock or working solution. | - Visually inspect solutions for any particulate matter before use.- Aliquot stock solutions to avoid freeze-thaw cycles.- Always run appropriate vehicle and positive controls. |
Quantitative Solubility Data
The following table summarizes the solubility of cyanidin and a related glycoside in common laboratory solvents. This data can be used as a reference for preparing stock solutions of this compound.
| Compound | Solvent | Approximate Solubility | Reference |
| Cyanidin (chloride) | DMSO | ~16 mg/mL | [1] |
| Ethanol | ~16 mg/mL | [1] | |
| Dimethyl formamide (DMF) | ~25 mg/mL | [1] | |
| 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL | [1] | |
| Cyanidin 3-O-glucoside (chloride) | DMSO | ~5 mg/mL | [2] |
| Dimethyl formamide (DMF) | ~0.1 mg/mL | [2] | |
| PBS (pH 7.2) | ~1 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 419.34 g/mol ) in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, 4.19 mg of this compound is needed.
-
Weigh the compound: Aseptically weigh the required amount of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Add solvent: Add the calculated volume of DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Caption: Workflow for preparing a concentrated stock solution.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol details the preparation of a final working solution from a DMSO stock, minimizing precipitation.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile conical or microcentrifuge tubes
-
Water bath set to 37°C
Methodology:
-
Pre-warm the medium: Place the required volume of cell culture medium in a 37°C water bath.
-
Prepare an intermediate dilution (Recommended): To avoid shocking the compound out of solution, first dilute the concentrated DMSO stock 1:10 or 1:100 in pre-warmed medium. Add the stock solution dropwise while gently swirling the medium.
-
Prepare the final dilution: Add the appropriate volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is within the tolerated range for your specific cell line (ideally ≤ 0.1%).
-
Mix thoroughly: Gently invert or swirl the final working solution to ensure homogeneity.
-
Use immediately: Add the final working solution to your cells as soon as possible after preparation.
Caption: Workflow for preparing the final working solution.
References
Addressing matrix effects in LC-MS analysis of Cyanidin 3-Xyloside.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Cyanidin 3-Xyloside.
I. Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Problem 1: Poor Peak Shape and/or Low Signal Intensity
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Solutions:
-
Optimize Sample Preparation:
-
Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For fruit matrices, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) can be used to retain this compound while more polar interferences are washed away. For biological fluids like plasma, SPE is superior to protein precipitation in terms of recovery and sample cleanup.[1]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is well-suited for analyzing anthocyanins in food matrices like grapes and strawberries.[2][3][4][5] It involves an initial extraction with an organic solvent followed by a dispersive SPE cleanup step to remove interfering substances.
-
Protein Precipitation (PPT): While a simpler method for biological samples, it is generally less effective at removing matrix components compared to SPE, often resulting in lower analyte recovery.[1]
-
-
Improve Chromatographic Separation:
-
Column Selection: Utilize a column with a different selectivity, such as a biphenyl or phenyl-hexyl phase, to enhance separation between this compound and matrix components.
-
Gradient Optimization: Adjust the gradient profile to include a stronger organic wash at the beginning of the run to elute highly non-polar interferences before the analyte of interest. A slower, more gradual gradient around the elution time of this compound can also improve resolution.
-
Problem 2: Inconsistent and Irreproducible Quantitative Results
Possible Cause: Variable matrix effects between samples and standards.
Solutions:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[6][7][8][9][10] This helps to compensate for consistent matrix effects. It's important to note that this approach may not account for variability in matrix effects between different sample lots.[11]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting for matrix effects.[12] A SIL-IS for this compound will co-elute and experience the same degree of ion suppression or enhancement as the analyte, providing the most accurate quantification. While a commercial standard for this compound may not be readily available, custom synthesis of labeled anthocyanins has been reported and may be a viable option.[13]
Problem 3: High Background Noise in the Mass Spectrum
Possible Cause: Insufficient sample cleanup, leading to a high abundance of interfering ions.
Solutions:
-
Refine Sample Preparation:
-
Incorporate additional cleanup steps in your SPE or QuEChERS protocol. For example, in QuEChERS, different sorbents in the d-SPE step can target specific interferences.
-
For very complex matrices, a multi-step cleanup approach involving both liquid-liquid extraction and SPE may be necessary.
-
-
Optimize MS Parameters:
-
Ensure that the mass spectrometer is properly calibrated and tuned.
-
Use high-resolution mass spectrometry (HRMS) if available to better distinguish the analyte signal from background noise.
-
Optimize the collision energy in MS/MS methods to ensure specific fragmentation of this compound, which will improve the signal-to-noise ratio in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) chromatograms.
-
II. Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample apart from the analyte of interest, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[11] For example, in biological matrices like plasma, phospholipids are a common cause of ion suppression.
Q2: How can I quantitatively assess the matrix effect for my this compound analysis?
A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[12][14] This involves comparing the peak area of this compound in a standard solution to the peak area of the analyte spiked into a blank matrix sample that has undergone the entire extraction procedure. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat standard solution) x 100
A value of 100% indicates no matrix effect, a value < 100% signifies ion suppression, and a value > 100% indicates ion enhancement. It is recommended to evaluate this at both low and high concentrations of the analyte.
Q3: What are the primary strategies to overcome matrix effects in this compound analysis?
A3: The three primary strategies to mitigate matrix effects are:
-
Effective Sample Preparation: To remove interfering components from the sample before LC-MS analysis. Common techniques include Solid-Phase Extraction (SPE) and QuEChERS.[2][3][5][15][16][17][18][19]
-
Chromatographic Separation: To optimize the separation of this compound from co-eluting matrix components by adjusting the column chemistry, mobile phase composition, and gradient elution profile.
-
Correction using Calibration Strategies: To compensate for the matrix effect by using matrix-matched calibration or, ideally, a stable isotope-labeled internal standard.[6][7][8][9][10][12]
Q4: Which sample preparation method, SPE or QuEChERS, is better for reducing matrix effects for this compound in food samples?
A4: Both Solid-Phase Extraction (SPE) and QuEChERS can be effective in reducing matrix effects for anthocyanins like this compound in food matrices. The choice depends on the specific matrix and the desired throughput. QuEChERS is often faster and uses less solvent, making it suitable for high-throughput analysis of a wide range of analytes in fruits and vegetables.[2][3][4][5] SPE can offer a more targeted cleanup and may be preferable for more complex matrices or when a higher degree of purification is required.[15][16][17][19]
Q5: Is a stable isotope-labeled internal standard for this compound commercially available?
A5: As of late 2025, a commercially available stable isotope-labeled internal standard specifically for this compound is not commonly listed by major suppliers. However, the synthesis of 13C-labeled anthocyanins, such as Cyanidin-3-glucoside, has been reported in the scientific literature.[13] Therefore, custom synthesis is a viable, albeit more expensive, option for obtaining a highly effective internal standard for accurate quantification.
III. Data Presentation
The following tables summarize recovery and matrix effect data for anthocyanins structurally similar to this compound, using different sample preparation methods in various matrices. This data is intended to be illustrative of the expected performance of these methods.
Table 1: Comparison of Recovery for Anthocyanin Metabolites in Human Plasma Using Protein Precipitation (PPT) and Solid Phase Extraction (SPE)
| Compound | Recovery with PPT (%) | Recovery with SPE (%) |
| Cyanidin-3-glucoside | 4.2 - 18.4 | 60.8 - 121.1 |
| Pelargonidin-3-glucoside | 4.2 - 18.4 | 60.8 - 121.1 |
| Pelargonidin glucuronide | 4.2 - 18.4 | 60.8 - 121.1 |
Data adapted from a study on anthocyanin metabolites, demonstrating the superior recovery of SPE over PPT in a complex biological matrix.[1]
Table 2: Matrix Effect and Recovery of Cyanidin Glycosides in Human Tissue Homogenates and Plasma
| Analyte | Matrix | Matrix Effect (%) | Recovery (%) |
| Cyanidin-3-glucoside | Tissue Homogenate | 20 - 40 | 30 - 50 |
| Cyanidin-3-rutinoside | Tissue Homogenate | 20 - 40 | 30 - 50 |
| Cyanidin-3-sambubioside | Tissue Homogenate | 20 - 40 | 30 - 50 |
| Cyanidin-3-glucoside | Plasma | ~30 | 40 - 50 |
| Cyanidin-3-rutinoside | Plasma | ~30 | 40 - 50 |
| Cyanidin-3-sambubioside | Plasma | ~30 | 40 - 50 |
This table illustrates the extent of ion suppression (Matrix Effect < 100%) and the recovery rates for related cyanidin glycosides in biological matrices after solid-phase extraction.[17]
IV. Experimental Protocols & Visualizations
Protocol 1: QuEChERS Sample Preparation for this compound in Fruit Matrix
This protocol is a general guideline and should be optimized for the specific fruit matrix being analyzed.
-
Homogenization: Homogenize 10-15 g of the fruit sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% formic acid).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate dihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer to a 2 mL d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
-
Caption: Workflow for QuEChERS sample preparation of fruit matrices.
Protocol 2: Solid Phase Extraction (SPE) for this compound in Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: Acidify 200 µL of plasma with an appropriate volume of formic acid. Spike with internal standard.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol containing 0.1% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Caption: Workflow for SPE of this compound from plasma.
Logical Relationship: Troubleshooting Matrix Effects
The following diagram illustrates the decision-making process for troubleshooting matrix effects in your LC-MS analysis of this compound.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. agilent.com [agilent.com]
- 2. Quantification of anthocyanosides in grapes by QuEChERS and biphenyl-UHPLC tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quantification-of-anthocyanosides-in-grapes-by-quechers-and-biphenyl-uhplc-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A gram scale synthesis of a multi-13C-labelled anthocyanin, [6,8,10,3',5'-13C5]cyanidin-3-glucoside, for use in oral tracer studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of a new method for extraction of cyanidin chloride and pelargonidin chloride anthocyanins with magnetic solid phase extraction and determination in fruit samples by HPLC with central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Enzymatic Hydrolysis for Cyanidin 3-Xyloside Aglycone Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of cyanidin 3-xyloside for accurate aglycone analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of enzymatic hydrolysis in the analysis of this compound?
A1: Enzymatic hydrolysis is employed to cleave the xylosyl (sugar) moiety from the this compound molecule, yielding the cyanidin aglycone. This is often necessary for accurate quantification of the core cyanidin structure and for studying the bioactivity of the aglycone itself.
Q2: Which enzyme is most suitable for hydrolyzing this compound?
A2: A β-xylosidase is the most specific enzyme for cleaving the β-xylosidic bond. While some broad-specificity β-glucosidases may exhibit activity towards xylosides, a dedicated β-xylosidase will generally provide higher efficiency and specificity. For complex plant matrices, a combination of enzymes, including cellulases and pectinases, can be used as a pre-treatment to break down cell walls and improve the accessibility of the substrate to the hydrolytic enzyme.
Q3: What are the key parameters to optimize for efficient enzymatic hydrolysis?
A3: The critical parameters to optimize include:
-
Enzyme Concentration: Sufficient enzyme units are needed for complete hydrolysis in a reasonable timeframe.
-
pH: Most relevant enzymes, like β-xylosidases and β-glucosidases, have an optimal pH range, typically between 4.0 and 6.0.
-
Temperature: Enzyme activity is temperature-dependent, with an optimal range generally between 37°C and 50°C.
-
Incubation Time: The reaction needs sufficient time to proceed to completion.
-
Substrate Concentration: Very high substrate concentrations can sometimes lead to substrate inhibition of the enzyme.
Q4: How can I stop the enzymatic reaction effectively?
A4: The reaction can be stopped by denaturing the enzyme. Common methods include adding a strong acid (e.g., HCl to a final concentration of 1-2 M), adding an organic solvent like methanol or ethanol, or heat inactivation by boiling the sample for 5-10 minutes. For subsequent HPLC analysis, acidification or addition of an organic solvent is often preferred.
Q5: Why is the cyanidin aglycone unstable after hydrolysis?
A5: The cyanidin aglycone is inherently unstable, particularly at neutral or alkaline pH and when exposed to heat, light, and oxygen.[1] The glycosylation at the 3-position in this compound protects the molecule from degradation. Once the sugar moiety is removed, the aglycone is susceptible to oxidative and hydrolytic degradation, leading to a loss of color and the formation of smaller phenolic compounds.[1] Therefore, it is crucial to control the post-hydrolysis conditions to ensure accurate quantification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Aglycone Peak in HPLC/UHPLC | 1. Incomplete Hydrolysis: Insufficient enzyme activity, suboptimal pH or temperature, or too short incubation time. 2. Aglycone Degradation: pH of the reaction buffer is too high (neutral or alkaline), prolonged exposure to high temperature, or presence of oxygen. 3. Matrix Interference: Components in a complex sample (e.g., plant extract) may inhibit the enzyme. | 1. Optimize Hydrolysis: Increase enzyme concentration, adjust pH to the optimal range for the enzyme (typically pH 4.0-5.5), optimize temperature (e.g., 40-50°C), and increase incubation time. Perform a time-course study to determine the optimal reaction time. 2. Preserve Aglycone: Immediately after hydrolysis, acidify the sample (e.g., with formic or hydrochloric acid) to a pH below 3.0 to stabilize the flavylium cation form of the cyanidin aglycone. Store samples in the dark and at low temperatures (4°C) before analysis. 3. Sample Pre-treatment: For complex matrices, consider a pre-treatment step with cell wall degrading enzymes (e.g., cellulase, pectinase) to improve substrate accessibility. Alternatively, perform a solid-phase extraction (SPE) clean-up of the extract before hydrolysis. |
| Broad or Tailing Aglycone Peak in HPLC/UHPLC | 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol groups on the silica-based column interacting with the aglycone. 3. Contaminated Guard Column or Column Inlet: Particulates from the sample matrix. | 1. Dilute Sample: Dilute the sample before injection. 2. Mobile Phase Modification: Ensure the mobile phase is sufficiently acidic (e.g., contains 0.1-1% formic acid) to suppress silanol interactions. 3. System Maintenance: Replace the guard column and/or clean the analytical column according to the manufacturer's instructions. Filter all samples through a 0.22 or 0.45 µm syringe filter before injection. |
| Inconsistent Retention Times for Aglycone Peak | 1. Fluctuations in Column Temperature: Inadequate temperature control of the column compartment. 2. Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or changes in the gradient proportioning. 3. Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions. | 1. Use a Column Oven: Employ a thermostatically controlled column compartment to maintain a stable temperature. 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure thorough mixing. 3. Increase Equilibration Time: Allow the column to equilibrate for at least 10-15 column volumes with the initial mobile phase before each injection. |
| Presence of Multiple Unidentified Peaks Post-Hydrolysis | 1. Aglycone Degradation Products: The cyanidin aglycone may have degraded into smaller phenolic compounds. 2. Non-specific Enzyme Activity: The enzyme preparation may contain other activities that modify other components in the sample. 3. Incomplete Hydrolysis of Other Glycosides: The sample may contain other glycosides that are partially hydrolyzed. | 1. Confirm Degradation: Analyze the sample immediately after hydrolysis and acidification. Compare the chromatogram to a sample that has been allowed to sit at a higher pH or temperature to see if the additional peaks increase. 2. Use a Purified Enzyme: If possible, use a highly purified β-xylosidase or β-glucosidase to minimize side reactions. 3. Optimize Hydrolysis for Specificity: Adjusting the hydrolysis conditions (e.g., lowering the temperature) may favor the hydrolysis of the target compound over others. |
Data Presentation
Table 1: Comparison of Typical Hydrolysis Conditions for Anthocyanins
| Parameter | Acid Hydrolysis | Enzymatic Hydrolysis |
| Reagent | 2 M HCl in Methanol | β-glucosidase / β-xylosidase |
| Temperature | 80 - 100°C | 37 - 50°C |
| Time | 30 - 120 minutes | 30 - 240 minutes |
| pH | < 1.0 | 4.0 - 6.0 |
| Advantages | Rapid and effective for a wide range of glycosides. | High specificity, mild reaction conditions, less aglycone degradation. |
| Disadvantages | Harsh conditions can lead to significant aglycone degradation. | Enzyme cost, potential for incomplete hydrolysis, enzyme inhibition. |
Table 2: Influence of pH on Cyanidin Aglycone Stability
| pH | Stability | Color |
| < 3.0 | High | Red (Flavylium cation) |
| 4.0 - 5.0 | Moderate | Colorless (Carbinol pseudo-base) |
| 6.0 - 7.0 | Low | Violet/Blue (Quinoidal base) |
| > 8.0 | Very Low | Colorless (Chalcone) with rapid degradation |
Data compiled from studies on cyanidin and its glycosides, indicating the importance of maintaining an acidic environment post-hydrolysis.[2][3][4][5][6]
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
This protocol provides a general procedure for the enzymatic hydrolysis of this compound. Optimization of enzyme concentration and incubation time may be necessary depending on the specific enzyme and sample matrix.
Materials:
-
This compound standard or sample extract
-
β-xylosidase or a broad-specificity β-glucosidase
-
Citrate-phosphate buffer (50 mM, pH 5.0)
-
Methanol (HPLC grade)
-
Formic acid
-
Deionized water
-
Thermostatic water bath or incubator
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm, PTFE or nylon)
Procedure:
-
Sample Preparation:
-
For a pure standard, prepare a stock solution of this compound in methanol or a suitable solvent.
-
For a plant extract, ensure the extract is filtered and, if necessary, pre-treated to remove interfering substances.
-
-
Enzyme Solution Preparation:
-
Prepare a stock solution of the enzyme in citrate-phosphate buffer (pH 5.0). The concentration will depend on the specific activity of the enzyme (e.g., 1-10 mg/mL).
-
-
Hydrolysis Reaction:
-
In a microcentrifuge tube, combine:
-
50 µL of this compound solution/extract
-
400 µL of citrate-phosphate buffer (pH 5.0)
-
50 µL of the enzyme solution
-
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction mixture at 45°C for 1-2 hours. A time-course experiment is recommended to determine the optimal incubation time.
-
-
Reaction Termination:
-
Stop the reaction by adding 500 µL of methanol containing 1% formic acid. This will denature the enzyme and stabilize the resulting cyanidin aglycone.
-
-
Sample Clarification:
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet the denatured protein.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Analyze the sample immediately by HPLC or store at 4°C in the dark for no more than 24 hours.
-
Protocol 2: UHPLC-DAD Analysis of Cyanidin Aglycone
This protocol outlines a typical method for the quantification of cyanidin aglycone.
Instrumentation and Conditions:
-
UHPLC System: With a diode array detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[2][7][8][9]
-
Mobile Phase A: Water with 0.5% formic acid.
-
Mobile Phase B: Acetonitrile with 0.5% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-40% B
-
8-9 min: 40-95% B
-
9-10 min: 95% B
-
10-11 min: 95-5% B
-
11-13 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 520 nm.
Quantification:
-
Prepare a calibration curve using a certified cyanidin chloride standard at a minimum of five concentration levels.
-
The concentration of cyanidin aglycone in the samples is determined by comparing the peak area to the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for cyanidin aglycone analysis.
Caption: Troubleshooting logic for low aglycone yield.
References
- 1. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of High Pressure Techniques on the Stability of Anthocyanins in Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Cyanidin 3-Xyloside Purification
Welcome to the technical support center for the purification of Cyanidin 3-Xyloside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the purity of isolated this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Question 1: My final product has low purity. What are the common impurities and how can I remove them?
Answer: Low purity is a frequent challenge. Common impurities in this compound preparations include other anthocyanins, flavonoids, phenolic acids, sugars, and organic acids. The strategy for their removal depends on the nature of the impurity.
-
Sugars and Organic Acids: These are highly polar compounds. A preliminary purification step using a macroporous resin column (e.g., Amberlite XAD-7 or HPD-300) is effective.[1][2][3][4] After loading the crude extract, wash the column with acidified water to elute these polar impurities before eluting the anthocyanins with an organic solvent like acidified methanol or ethanol.[3][5]
-
Other Anthocyanins and Flavonoids: These compounds have similar structures and polarities, making separation challenging.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for separating structurally similar compounds without a solid support, which minimizes sample loss.[1][2] A common solvent system is a biphasic mixture of tert-butyl methyl ether/n-butanol/acetonitrile/water acidified with trifluoroacetic acid (TFA).[1][2][6]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique suitable for final polishing steps. A C18 column with a gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically used.[3]
-
Question 2: I am observing significant degradation of my this compound sample during purification. How can I improve its stability?
Answer: this compound, like other anthocyanins, is sensitive to degradation. Key factors influencing its stability are pH, temperature, and light.
-
pH: Anthocyanins are most stable in acidic conditions (pH < 3).[7] Ensure all your solvents and buffers are acidified, for example, with formic acid, acetic acid, or TFA.[1][2][3] Avoid neutral or alkaline conditions, which can lead to rapid degradation.[7]
-
Temperature: Perform purification steps at low temperatures (e.g., 4°C) whenever possible, especially during long procedures like column chromatography and fraction collection.[8] Evaporate solvents under reduced pressure at low temperatures (e.g., < 40°C).[5][8]
-
Light: Protect your sample from direct light by using amber-colored glassware or by covering your glassware with aluminum foil.
-
Oxygen: Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Question 3: My recovery of this compound from the purification column is very low. What could be the cause?
Answer: Low recovery can be due to irreversible adsorption onto the stationary phase or co-elution with other compounds.
-
Irreversible Adsorption: This can be a problem with silica-based columns. Using a polymer-based resin or techniques without a solid stationary phase like HSCCC can prevent this.[1]
-
Method Selection: For crude extracts, a multi-step purification approach is often necessary. Start with a less expensive, lower-resolution method like macroporous resin chromatography to enrich the anthocyanin fraction, followed by a high-resolution technique like Prep-HPLC or HSCCC for final purification.[4][9]
-
Solvent Selection: Ensure the elution solvent is strong enough to desorb your compound from the column. For C18 columns, a gradient with a sufficient final concentration of organic solvent is crucial. For ion-exchange resins, the pH and ionic strength of the elution buffer are critical.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for isolating this compound?
A1: this compound can be isolated from various natural sources. It has been reported in purple sunflower hulls.[10] The choice of starting material will influence the impurity profile and the initial extraction method.
Q2: How can I assess the purity of my final this compound product?
A2: A combination of analytical techniques is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD): This is the most common method. Purity is determined by the peak area percentage at a specific wavelength (around 520 nm for anthocyanins).[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information, confirming the identity of your compound and detecting impurities with different mass-to-charge ratios.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for structural elucidation and can reveal the presence of impurities.[6][11]
Q3: What are the typical yields and purities I can expect?
A3: Yields and purities are highly dependent on the starting material and the purification methods used. The following table summarizes some reported data for the purification of similar cyanidin glycosides to provide a general expectation.
| Purification Method | Starting Material | Compound | Yield | Purity | Reference |
| HSCCC | Blue Honeysuckle Fruit Crude Extract | Cyanidin 3-Glucoside | 22.8 mg from 100 mg crude extract | 98.1% | [6] |
| Prep-LC/Flash | Black Rice | Cyanidin 3-Glucoside | 25.5 mg from 30g black rice | 99.0% | [8] |
| Macroporous Resin + Gel Filtration | Schisandra chinensis | Cyanidin-3-O-xylosylrutinoside | Not specified | Purity increased from 5.08% to 30.43% after resin | [4] |
| D101 Resin + Sephadex LH-20 | Red Raspberry | Cyanidin 3-Glucoside | Not specified | 95.52% | [9] |
Q4: Can I use crystallization for the final purification step?
A4: While crystallization can be a powerful purification technique, it can be challenging for anthocyanins due to their complex structure and potential for degradation at the concentrations and temperatures often required for crystallization. It is less commonly reported for this compound purification compared to chromatographic methods.
Experimental Protocols
Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography
This protocol is suitable for the initial cleanup of a crude plant extract.
-
Resin Preparation:
-
Select a suitable macroporous resin (e.g., Amberlite XAD-7 or HPD-300).
-
Wash the resin sequentially with ethanol and then with acidified water (pH 2-3 with HCl or formic acid) to remove any preservatives and to equilibrate the resin.
-
Pack the resin into a glass column.
-
-
Sample Preparation and Loading:
-
Dissolve the crude extract in a minimal amount of acidified water.
-
Filter the sample to remove any particulate matter.
-
Load the filtered sample onto the equilibrated column at a slow flow rate (e.g., 1-3 bed volumes per hour).[4]
-
-
Washing:
-
Elution:
-
Elute the anthocyanin fraction with acidified ethanol or methanol (e.g., 90:10 ethanol:water, v/v, with 0.1% formic acid).[4]
-
Collect the colored fractions.
-
-
Concentration:
-
Combine the collected fractions and evaporate the solvent under reduced pressure at a temperature below 40°C.[5]
-
The resulting enriched extract can be lyophilized or proceed to a high-resolution purification step.
-
Protocol 2: High-Resolution Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is for the separation of this compound from other structurally similar anthocyanins and flavonoids.
-
Solvent System Preparation:
-
Prepare a biphasic solvent system. A commonly used system for anthocyanins is tert-butyl methyl ether/n-butanol/acetonitrile/water (2:2:1:5, v/v/v/v) acidified with 0.01% TFA.[2][6]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
HSCCC System Preparation:
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Rotate the column at the desired speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (typically the lower phase) through the column until hydrodynamic equilibrium is reached, indicated by a stable baseline and the emergence of the mobile phase from the outlet.
-
-
Sample Injection and Separation:
-
Dissolve the enriched extract from Protocol 1 in a small volume of the biphasic solvent system.
-
Inject the sample into the HSCCC system.
-
Continue pumping the mobile phase at a constant flow rate.
-
-
Fraction Collection:
-
Monitor the eluent using a UV-Vis detector at 520 nm.
-
Collect fractions based on the chromatogram peaks.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by analytical HPLC to determine the purity of each fraction.
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent under reduced pressure at a low temperature.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation and purification of anthocyanins by high-speed countercurrent chromatography and screening for antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. Isolation of cyanidin 3-glucoside from blue honeysuckle fruits by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advion.com [advion.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Reducing oxidative degradation of Cyanidin 3-Xyloside during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the oxidative degradation of Cyanidin 3-Xyloside during sample preparation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during extraction, analysis, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound, like other anthocyanins, is highly sensitive to several environmental factors. The primary drivers of degradation are:
-
pH: Anthocyanins are most stable in acidic conditions (pH 1-3).[1][2] As the pH increases towards neutral and alkaline, the molecule undergoes structural transformations, becoming less stable and more prone to degradation.[2][3]
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation.[2][4] It is crucial to keep samples cool throughout the preparation process.
-
Oxygen: The presence of oxygen leads to oxidative degradation. This can be exacerbated by the presence of metal ions, which can act as catalysts.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of the molecule.[5]
-
Enzymes: The presence of enzymes like polyphenol oxidases and glycosidases in the plant matrix can lead to enzymatic degradation if not properly inactivated during extraction.
Q2: What is the ideal pH for my extraction solvent and samples?
A2: To maintain the stability of this compound, your extraction solvent and final sample solution should be acidic, ideally between pH 1 and 3.[1][6] In this pH range, the stable red flavylium cation form predominates.[1][6] Weak acids such as formic acid, acetic acid, or citric acid are commonly used to acidify the extraction solvent.[6]
Q3: Can I use ascorbic acid (Vitamin C) as an antioxidant to protect my samples?
A3: While often used as an antioxidant, ascorbic acid can have a complex and sometimes detrimental effect on anthocyanin stability. In some circumstances, particularly in the presence of oxygen and metal ions, ascorbic acid can act as a pro-oxidant and accelerate the degradation of anthocyanins.[7][8] Therefore, its use should be carefully considered and tested for your specific application. Other antioxidants or strategies like working under an inert atmosphere might be more suitable.
Q4: How should I store my this compound samples?
A4: For short-term storage, keep samples refrigerated at 4°C in the dark, in airtight containers, and at an acidic pH. For long-term storage, freezing at -20°C or -80°C is recommended. Freeze-drying the purified extract can also be an excellent method for long-term preservation as it removes water and minimizes oxidative reactions.[9]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step | Explanation |
| Degradation during extraction | 1. Ensure the extraction solvent is acidified to pH 1-3. 2. Perform the extraction at a low temperature (e.g., on ice or in a cold room). 3. Minimize extraction time. | High pH and elevated temperatures are the leading causes of anthocyanin degradation during extraction.[2][4] |
| Incomplete Extraction | 1. Optimize the solvent composition. A mixture of acidified water and an organic solvent like methanol or ethanol is often effective.[6] 2. Increase the solvent-to-sample ratio. 3. Consider alternative extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[6] | The polarity of the solvent mixture is key to efficiently extracting anthocyanins. Modern extraction techniques can reduce extraction time and temperature, thus preserving the compound.[6][9] |
| Enzymatic Degradation | 1. Blanch the plant material before extraction to inactivate enzymes. 2. Use a solvent system that denatures enzymes (e.g., high ethanol concentration). | Endogenous plant enzymes can rapidly degrade anthocyanins upon cell lysis during homogenization. |
Issue 2: Color Change or Loss in Extracted Sample
| Possible Cause | Troubleshooting Step | Explanation |
| pH Shift | 1. Measure and adjust the pH of your sample to be between 1 and 3. 2. Use a buffer system if pH stability is a concern. | The color of anthocyanins is highly pH-dependent. A shift towards higher pH will cause a color change from red to purple, blue, and eventually colorless as the molecule degrades.[1][2] |
| Oxidative Degradation | 1. Store samples in amber vials to protect from light. 2. Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing. 3. Consider adding a chelating agent like EDTA to sequester metal ions. | Oxygen and light contribute to the degradation of the chromophore responsible for the color.[5] |
| High Temperature | 1. Process and store samples at low temperatures (e.g., 4°C or frozen). | Heat accelerates the chemical reactions that lead to the breakdown of the anthocyanin structure.[2][4] |
Issue 3: Poor Peak Shape or Low Response in HPLC Analysis
| Possible Cause | Troubleshooting Step | Explanation |
| On-column Degradation | 1. Acidify the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid). 2. Maintain a low column temperature (e.g., 30°C). | A neutral or basic mobile phase can cause the degradation of this compound on the analytical column, leading to peak tailing or multiple peaks.[10] |
| Sample Adsorption | 1. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. 2. Check for interactions with the stationary phase; a different column chemistry might be needed. | Poor solubility or secondary interactions can lead to broad or tailing peaks. |
| Low Concentration | 1. Concentrate the sample before injection. 2. Increase the injection volume if the system allows. | The amount of analyte may be below the detector's limit of quantification. |
Quantitative Data Summary
Table 1: Effect of pH and Temperature on the Stability of Cyanidin-3-O-glucoside (C3G), a closely related anthocyanin.
Data is illustrative and compiled from findings in the literature.[2]
| Temperature (°C) | pH | Half-life (t1/2) in minutes (approx.) | Degradation Rate Constant (k) (min-1) (approx.) |
| 80 | 7.0 | < 10 | > 0.07 |
| 80 | 4.5 | ~80 | ~0.0086 |
| 95 | 7.0 | < 5 | > 0.14 |
| 95 | 4.5 | ~74 | ~0.0093 |
As shown, stability is significantly lower at neutral pH and higher temperatures.
Table 2: Impact of Antioxidants on the Half-life of Cyanidin-3-O-glucoside in a Model Wine Solution.
Data adapted from kinetic studies on anthocyanin degradation.[8]
| Antioxidant Added | Concentration (mM) | Half-life (t1/2) at 20°C (days) | % Decrease in Half-life |
| Control (None) | 0 | 100 | 0% |
| Ascorbic Acid | 0.1 | 54 | 46% |
| Ascorbic Acid | 5 | 7 | 93% |
| Cysteine | 0.1 | 99.6 | 0.4% |
| Cysteine | 5 | 12 | 88% |
This data illustrates that certain "antioxidants" can significantly accelerate the degradation of anthocyanins.
Experimental Protocols & Visualizations
Protocol 1: Acidified Solvent Extraction of this compound
-
Homogenization: Homogenize 1 gram of fresh or freeze-dried plant material with 10 mL of extraction solvent (e.g., 80% methanol or ethanol in water, acidified with 0.1% formic acid to achieve a pH between 1 and 3).
-
Extraction: Perform the extraction at 4°C for 1 hour with constant agitation, protected from light.
-
Centrifugation: Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C.
-
Collection: Collect the supernatant.
-
Re-extraction (Optional): Re-extract the pellet with another 10 mL of the acidified solvent to maximize yield.
-
Filtration: Filter the pooled supernatant through a 0.45 µm syringe filter into an amber vial.
-
Storage: Store the extract at -20°C or below until analysis.
Caption: Workflow for acidified solvent extraction.
Degradation Pathway Overview
The degradation of this compound can proceed through hydrolytic and oxidative pathways. The initial step is often the cleavage of the glycosidic bond, releasing the unstable aglycone, cyanidin. This is followed by further degradation of the cyanidin structure into smaller phenolic compounds.
Caption: Simplified degradation pathway of this compound.
Troubleshooting Logic
When encountering issues with sample stability, a systematic approach is necessary. The following diagram outlines a logical flow for troubleshooting common problems.
Caption: Logical flow for troubleshooting degradation issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. ftb.com.hr [ftb.com.hr]
- 5. researchgate.net [researchgate.net]
- 6. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of cyanidin-3-O-glucoside induced by antioxidant compounds in model Chinese bayberry wine: Kinetic studies and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Optimizing Cyanidin 3-Xyloside Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Cyanidin 3-Xyloside and related cyanidin glycosides for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound in a new in vivo experiment?
A1: Specific dosage studies for this compound are limited in publicly available literature. However, based on studies with closely related cyanidin compounds, a starting dose in the range of 10-30 mg/kg/day administered orally is a reasonable starting point for efficacy studies in rodents.[1][2] For safety and toxicity assessments, higher doses have been tested.
Q2: What is the known toxicity profile of cyanidin and its glycosides?
A2: Cyanidin and its glycosides are generally considered to have a low toxicity profile. In acute oral toxicity studies in rats, a single dose of 300 mg/kg of cyanidin did not produce adverse effects.[1] Subacute studies have established a No Observed Adverse Effect Level (NOAEL) for cyanidin at 30 mg/kg/day in rats.[1] For Cyanidin-3-Glucoside (C3G), the LD50 in mice and rats has been established at 25,000 mg/kg and 20,000 mg/kg, respectively, indicating a very high safety margin.[3]
Q3: What is the bioavailability of this compound and other cyanidin glycosides?
A3: The bioavailability of anthocyanins, including cyanidin glycosides, is generally low. They are absorbed from the stomach and small intestine.[4] The glycoside form (like xyloside) influences absorption. These compounds undergo extensive first-pass metabolism in the gut and liver, and the gut microbiota also plays a significant role in their degradation and the formation of metabolites.[4][5] The peak plasma concentration of cyanidin glycosides in rats has been observed as early as 15 minutes after oral administration.[5]
Q4: What are the known signaling pathways modulated by cyanidin glycosides?
A4: Cyanidin and its glycosides have been shown to modulate several key signaling pathways, including:
-
Anti-inflammatory pathways: Inhibition of pro-inflammatory cytokines like IL-6, IL-10, and TNF-α.[3]
-
Antioxidant response: Activation of the Nrf2 signaling pathway.[4]
-
Cell cycle and apoptosis in cancer models: Modulation of the ATM-Chk1/2-Cdc25C axis, induction of G2/M phase arrest, and activation of apoptosis through caspase-3 cleavage and the Bcl-2/Bax pathway.[2][6]
-
MAPK pathway: Inhibition of the mitogen-activated protein kinase (MAPK) pathway has been implicated in the anti-tumorigenic effects of anthocyanins.[7]
Troubleshooting Guide
Issue 1: High variability in experimental results between animals.
-
Possible Cause: Inconsistent administration of this compound. Due to its potential for low solubility, ensuring a homogenous suspension or solution is critical.
-
Troubleshooting Step: Prepare fresh formulations for each administration. Use a vehicle that enhances solubility, if appropriate and non-toxic (e.g., a small percentage of DMSO, followed by dilution in saline or corn oil, after verifying vehicle compatibility). Ensure consistent oral gavage technique.
Issue 2: Lack of expected biological effect at the initial dose.
-
Possible Cause 1: Poor bioavailability. The compound may be extensively metabolized in the gut before reaching systemic circulation.
-
Troubleshooting Step 1: Consider a dose-response study to determine if a higher dose is required to achieve the desired effect.
-
Possible Cause 2: Instability of the compound. Anthocyanins are sensitive to pH and temperature.[8]
-
Troubleshooting Step 2: Ensure proper storage of the compound (cool, dark, and dry). When preparing formulations, use buffers to maintain a stable pH, ideally in the acidic range where anthocyanins are more stable.
Issue 3: Unexpected adverse effects at higher doses.
-
Possible Cause: While generally safe, high concentrations of any compound can have off-target effects or cause gastrointestinal irritation.
-
Troubleshooting Step: Review the NOAEL data.[1] If adverse effects are observed below the established NOAEL, consider the purity of your this compound sample. It may be prudent to perform a preliminary dose-escalation study to determine the maximum tolerated dose in your specific animal model and experimental conditions.
Quantitative Data Summary
Table 1: In Vivo Dosage of Cyanidin and its Glycosides in Rodent Models
| Compound | Animal Model | Dosage Range | Administration Route | Study Focus | Reference |
| Cyanidin | Rat | 7.5, 15, 30 mg/kg/day | Oral | Subacute Toxicity | [1] |
| Cyanidin | Rat | 300 mg/kg (single dose) | Oral | Acute Toxicity | [1] |
| Cyanidin-3-Glucoside | Rat | 10, 15, 20 mg/kg/day | Oral | Anti-cancer (Liver) | [2] |
| Purified Cyanidin | Mouse | 5, 10, 20 mg/kg | Oral | Gastroprotection | [3] |
Table 2: Pharmacokinetic Parameters of Cyanidin Glycosides in Rats
| Compound | Parameter | Value | Tissue/Fluid | Reference |
| Cyanidin-3-Glucoside & Cyanidin-3-Rutinoside | Tmax (Time to max concentration) | 15 minutes | Plasma & Kidney | [5] |
| Cyanidin-3-Glucoside & Cyanidin-3-Rutinoside | AUC (0-8h) | 2.76 +/- 0.88 µg·h/mL | Plasma | [5] |
| Cyanidin-3-Glucoside & Cyanidin-3-Rutinoside | AUC (0-8h) | 9.74 +/- 0.75 µg·h/g | Kidney | [5] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound Formulation
-
Materials:
-
This compound powder
-
Vehicle (e.g., sterile distilled water, 0.5% carboxymethylcellulose, or corn oil)
-
Vortex mixer
-
Sonicator
-
Oral gavage needles appropriate for the animal size
-
Syringes
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the animals.
-
Weigh the precise amount of this compound powder.
-
In a sterile container, add a small amount of the chosen vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing using a vortex mixer to ensure a homogenous suspension.
-
If solubility is an issue, sonicate the suspension for 5-10 minutes in a water bath to aid in dispersion.
-
Prepare the formulation fresh daily before administration.
-
Administer the formulation to the animals using oral gavage at a consistent time each day. The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats).
-
Protocol 2: Assessment of In Vivo Toxicity
-
Animal Model: Sprague-Dawley rats or Swiss albino mice.
-
Groups:
-
Control group (vehicle only)
-
Low-dose this compound group
-
Mid-dose this compound group
-
High-dose this compound group
-
-
Procedure (Subacute 28-day study):
-
Administer the respective doses orally once daily for 28 consecutive days.
-
Monitor animals daily for clinical signs of toxicity (changes in behavior, posture, grooming, etc.).
-
Record body weight weekly.
-
At the end of the study, collect blood samples for hematological and serum biochemical analysis (e.g., liver function tests, kidney function tests).[1]
-
Euthanize the animals and perform a gross necropsy.
-
Collect major organs (liver, kidneys, spleen, heart, etc.), weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
Caption: Experimental workflow for in vivo studies.
Caption: Key signaling pathways modulated by cyanidin glycosides.
References
- 1. Assessment of oral toxicity and safety profile of cyanidin: acute and subacute studies on anthocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanidin 3-glucoside modulated cell cycle progression in liver precancerous lesion, in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer Effect of Cyanidin-3-glucoside from Mulberry via Caspase-3 Cleavage and DNA Fragmentation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthocyanins and Human Health: An In Vitro Investigative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of antioxidant activity: Cyanidin 3-Xyloside vs. Cyanidin 3-Glucoside.
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative antioxidant potential of two key anthocyanins, supported by experimental data and detailed methodologies.
Introduction
Cyanidin 3-xyloside and cyanidin 3-glucoside are naturally occurring anthocyanins, a class of flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables. Beyond their role as colorants, these compounds are of significant interest for their potent antioxidant properties, which contribute to their potential health benefits, including anti-inflammatory and anti-cancer effects. This guide provides a detailed comparative analysis of the antioxidant activity of this compound and cyanidin 3-glucoside, focusing on their performance in various antioxidant assays and the underlying experimental methodologies. The key structural difference between these two molecules lies in the sugar moiety attached to the C3 position of the cyanidin aglycone, which influences their physicochemical properties and, consequently, their antioxidant capacity.
Data Presentation: Quantitative Comparison of Antioxidant Activity
While direct comparative studies between this compound and cyanidin 3-glucoside are limited, the available data from various in vitro antioxidant assays provide valuable insights into their relative efficacy. The following tables summarize the antioxidant activities of these compounds, primarily focusing on their radical scavenging capabilities.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Source |
| Cyanidin 3-Glucoside | 14 | [1] |
| Reference: Vitamin C | 16 | [1] |
Table 2: ABTS Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Source |
| Cyanidin 3-Glucoside | 11 | [1] |
| Reference: Vitamin C | 16 | [1] |
Structure-Activity Relationship
The antioxidant activity of anthocyanins is primarily attributed to the presence of hydroxyl groups on the B-ring of the cyanidin structure, which can donate a hydrogen atom to neutralize free radicals. The sugar moiety at the C3 position, while contributing to the stability and solubility of the molecule, can also influence its antioxidant potential. Some studies suggest that the type of sugar can affect the steric hindrance and the coplanarity of the B-ring, which in turn can modulate the ease of hydrogen donation.[1] While no significant difference was observed between cyanidin-3-glycosides with glucose or galactose in one study, cyanidin-3-arabinoside showed significantly lower activity.[2] This highlights the need for direct comparative studies to elucidate the precise impact of the xyloside versus the glucoside moiety on the antioxidant capacity of cyanidin.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: this compound and cyanidin 3-glucoside are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the sample. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Similar to the DPPH assay, a series of concentrations of the test compounds are prepared.
-
Reaction Mixture: A small volume of the sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Procedure:
-
Reagent Preparation: A fluorescein working solution, a free radical initiator (AAPH), and a Trolox standard solution are prepared.
-
Reaction Setup: In a 96-well microplate, the fluorescein solution is added to wells containing either the sample, Trolox standard, or a blank (buffer).
-
Incubation: The plate is incubated at 37°C for a certain period.
-
Initiation of Reaction: The AAPH solution is added to all wells to initiate the radical generation.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents (TE).
Mandatory Visualization
Experimental Workflow for Antioxidant Activity Assessment
References
A Comparative Guide to the Bioavailability of Cyanidin 3-Xyloside and its Aglycone, Cyanidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of Cyanidin 3-Xyloside and its aglycone, cyanidin. The information presented herein is supported by experimental data from publicly available scientific literature to aid in research and development decisions.
Executive Summary
The bioavailability of anthocyanins is a complex process influenced by their chemical structure. Generally, flavonoid aglycones are considered more bioavailable than their glycoside counterparts due to their higher lipophilicity, which facilitates passive diffusion across the intestinal barrier. However, anthocyanins such as cyanidin and its glycosides may not strictly follow this rule due to different absorption and metabolism mechanisms.[1]
Glycosylation, as seen in this compound, enhances the molecule's stability during digestion.[1] While the aglycone, cyanidin, may be absorbed more rapidly, its glycosylated form may exhibit a more sustained release and absorption profile, influenced by active transport mechanisms and subsequent metabolism by the gut microbiota. This guide delves into the available data to provide a comparative overview of these two compounds.
Data Presentation: Physicochemical and Pharmacokinetic Properties
Direct comparative pharmacokinetic data for this compound and cyanidin is limited in the literature. The following table summarizes their physicochemical characteristics, which influence their absorption and distribution. Inferences on pharmacokinetic parameters are drawn from studies on similar cyanidin glycosides, such as cyanidin-3-glucoside.
| Property | This compound | Cyanidin (Aglycone) | References |
| Molecular Weight ( g/mol ) | 419.34 | 287.24 | [2] |
| LogP (Octanol-Water Partition Coefficient) | 1.06 | 3.05 | [2] |
| Aqueous Solubility (mg/mL) | 0.41 | 0.049 | [2] |
| Primary Absorption Mechanism | Active Transport (e.g., SGLT1, GLUT2) and passive diffusion after hydrolysis | Passive Diffusion | [3][4] |
| Metabolism | Hydrolysis to cyanidin by intestinal enzymes and gut microbiota; subsequent phase II metabolism (glucuronidation, sulfation, methylation) of cyanidin. | Phase II metabolism (glucuronidation, sulfation, methylation). | [5][6] |
Note: A lower LogP value for this compound indicates lower lipophilicity compared to its aglycone. Higher aqueous solubility of the glycoside is also noted. These properties support the differing primary absorption mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of anthocyanin bioavailability.
In Vivo Bioavailability Study in a Rat Model
This protocol is a composite of methodologies described in studies investigating the pharmacokinetics of anthocyanins in rats.[4][7]
-
Animal Model: Male Wistar rats (200-250 g) are housed in controlled conditions (12 h light/dark cycle, 22±2°C, 50±10% humidity) and acclimatized for at least one week.
-
Test Substance Administration: A solution of this compound or cyanidin is administered orally via gavage at a specified dose (e.g., 300 mg/kg body weight). A control group receives the vehicle (e.g., water or a slightly acidic buffer).
-
Sample Collection: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C. Urine and feces are collected over 48 hours using metabolic cages.
-
Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE) to isolate anthocyanins and their metabolites. Urine samples are typically centrifuged and filtered before analysis.
-
Analytical Method: Quantification of the parent compound and its metabolites is performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
In Vitro Intestinal Absorption Study using Caco-2 Cell Monolayers
This protocol is based on the widely used Caco-2 cell model for predicting intestinal drug absorption.[8][9]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS). The test compound (this compound or cyanidin) is added to the apical (AP) side of the monolayer.
-
Sample Collection: Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120, 180 minutes) to determine the amount of compound transported across the monolayer.
-
Analysis: The concentration of the compound in the AP and BL compartments is quantified by HPLC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to estimate the rate of absorption across the intestinal barrier.
Mandatory Visualization
Experimental Workflow for In Vivo Bioavailability Study
Caption: Workflow of an in vivo bioavailability study.
Signaling Pathways Modulated by Cyanidin
Caption: Signaling pathways influenced by cyanidin.
Conclusion
The choice between this compound and its aglycone, cyanidin, for research and development purposes depends on the desired pharmacokinetic profile and therapeutic target. While cyanidin may offer rapid absorption, its glycoside counterpart, this compound, is likely to be more stable in the gastrointestinal tract, potentially leading to a more sustained release and absorption of the active cyanidin moiety and its metabolites. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Factors Affecting Anthocyanin Bioavailability: Possible Implications for the Inter-Individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-groups.usask.ca [research-groups.usask.ca]
- 6. The pharmacokinetics of anthocyanins and their metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability of Anthocyanin Cyanidin-3-Glucoside from Black Rice (Oryza sativa L.) Extract after Co-Administration with Allyl Isothiocyanate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular uptake, transport mechanism and anti-inflammatory effect of cyanidin-3-glucoside nanoliposomes in Caco-2/RAW 264.7 co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cellular uptake, transport mechanism and anti-inflammatory effect of cyanidin-3-glucoside nanoliposomes in Caco-2/RAW 264.7 co-culture model [frontiersin.org]
A Comparative Guide to HPLC Method Validation for Cyanidin 3-Xyloside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Cyanidin 3-Xyloside against alternative analytical techniques. The presented data and protocols are designed to assist researchers, scientists, and drug development professionals in selecting and implementing a robust and reliable method for their specific analytical needs. All validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Method Performance Comparison
The performance of the newly validated HPLC-DAD method for this compound is compared with two alternative methods: a second HPLC method employing a different column and mobile phase composition, and the pH differential method, a common spectrophotometric technique for total anthocyanin quantification.
Table 1: Comparison of Analytical Method Performance for this compound Quantification
| Parameter | Validated HPLC-DAD Method (Product) | Alternative HPLC-DAD Method | pH Differential Method |
| Principle | Chromatographic separation and UV-Vis detection | Chromatographic separation and UV-Vis detection | Spectrophotometric measurement based on pH-dependent absorbance changes |
| Specificity | High (Separates this compound from other anthocyanins) | High (Separates this compound from other anthocyanins) | Low (Measures total monomeric anthocyanins, not specific to this compound) |
| Linearity Range | 0.5 - 100 µg/mL (r² > 0.999) | 1 - 50 µg/mL (r² > 0.998) | Varies with anthocyanin composition |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | Not applicable for a specific compound |
| Precision (%RSD) | |||
| - Intraday | < 1.5% | < 2.0% | Not applicable for a specific compound |
| - Interday | < 2.0% | < 2.5% | Not applicable for a specific compound |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.25 µg/mL | Not applicable for a specific compound |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.8 µg/mL | Not applicable for a specific compound |
| Analysis Time | ~25 minutes per sample | ~30 minutes per sample | ~10 minutes per sample |
| Instrumentation | HPLC with DAD/UV-Vis Detector | HPLC with DAD/UV-Vis Detector | UV-Vis Spectrophotometer |
Experimental Protocols
Detailed methodologies for the validated HPLC-DAD method and the comparative pH differential method are provided below.
Validated HPLC-DAD Method for this compound
1. Sample Preparation (from Berry Powder):
-
Weigh 100 mg of freeze-dried berry powder into a 15 mL centrifuge tube.
-
Add 10 mL of acidified methanol (85:15:0.5 v/v/v methanol:water:formic acid).[5]
-
Vortex for 1 minute, then sonicate for 20 minutes in a cold water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[5]
2. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound standard in acidified methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution to concentrations of 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 5% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5-25% B over 15 min, 25-40% B over 5 min, hold at 40% B for 2 min, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 520 nm.[6]
-
Injection Volume: 10 µL.
4. Validation Experiments:
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.[7]
-
Accuracy: Spike a known concentration of this compound standard into a pre-analyzed sample at three concentration levels (low, medium, high). Calculate the percentage recovery.[8]
-
Precision:
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) by injecting low-concentration standards.[9]
pH Differential Method for Total Anthocyanins
1. Sample Preparation:
-
Prepare the sample extract as described in the HPLC method.
-
Dilute the extract with pH 1.0 potassium chloride buffer and pH 4.5 sodium acetate buffer.
2. Measurement:
-
Measure the absorbance of each diluted sample at both 520 nm and 700 nm.
-
Calculate the total anthocyanin concentration using the following formula:
-
Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)
-
Where A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5
-
MW (Molecular Weight) = 419.34 g/mol for this compound
-
DF = Dilution Factor
-
ε (Molar Absorptivity) = 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside (used as an approximation)
-
l = Path length (1 cm)
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC method validation process.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Cyanidin 3-Xyloside Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is critical for ensuring product quality, efficacy, and safety. Cyanidin 3-Xyloside, a key anthocyanin found in various fruits and vegetables, is of significant interest for its potential health benefits. The selection of an appropriate analytical method for its quantification requires a thorough understanding of the performance characteristics of available techniques. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of this compound and its close analogs. The information presented is supported by a synthesis of experimental data from various studies to aid in the selection and cross-validation of these analytical methods.
Data Presentation: A Comparative Analysis of Analytical Techniques
The performance of each analytical technique is summarized in the table below. The data presented are representative values derived from studies on the analysis of this compound and related anthocyanins, such as Cyanidin-3-glucoside, which serves as a reliable surrogate due to its structural similarity.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC-Densitometry |
| Principle | Chromatographic separation followed by UV-Vis absorbance detection. | Chromatographic separation followed by mass-based detection and fragmentation. | Chromatographic separation on a planar surface followed by densitometric quantification. |
| Specificity | Moderate to High.[1] | Very High.[1][2] | Moderate.[3][4] |
| Linearity (R²) | > 0.99.[2][5] | > 0.996.[6][7] | > 0.999.[8] |
| Precision (RSD%) | < 7%.[5] | < 15%.[7] | < 5%.[9] |
| Accuracy (Recovery %) | Not explicitly found for this compound | 70-90% (Matrix dependent).[10] | Not explicitly found for this compound |
| Limit of Detection (LOD) | 0.2 mg/kg.[5] | 1.0 ng/mL.[6] | 19.04 µg/mL.[9] |
| Limit of Quantification (LOQ) | Not explicitly found for this compound | 1.0 ng/mL.[6] | 57.7 µg/mL.[9] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of any analytical technique. Below are representative protocols for the quantification of this compound and its analogs using HPLC-UV, LC-MS, and HPTLC.
1. High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in various samples, including fruit juices and extracts.[11][12][13][14]
-
Instrumentation:
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade) with 0.1% formic acid.[15]
-
This compound or Cyanidin-3-glucoside standard.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the standard in methanol with 0.1% HCl. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: For liquid samples like fruit juice, adjust the pH to ~2.0.[5] For solid samples, extract with a solution such as 50% methanol in 0.1% formic acid.[5] Filter all samples through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples from this curve.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices or when trace-level quantification is required.[1][6]
-
Instrumentation:
-
Reagents:
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade) with 0.1% formic acid.
-
This compound or Cyanidin-3-glucoside standard and an internal standard (e.g., quercetin-3-O-glucoside).[7]
-
-
Procedure:
-
Standard and Sample Preparation: Follow the same procedures as for HPLC-UV, including the addition of an internal standard to all samples and standards.
-
Chromatographic Conditions: Utilize similar mobile phases and gradients as in the HPLC-UV method.
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7]
-
Ion Transitions: For Cyanidin-3-glucoside, the transition is typically m/z 449 -> 287.[6][7] The specific transition for this compound would need to be determined by infusing a standard solution.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
3. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for high sample throughput and is a cost-effective alternative for screening and quantification.[3][4]
-
Instrumentation:
-
HPTLC system with an automatic applicator, developing chamber, and a densitometer/scanner.[16]
-
-
Reagents:
-
Procedure:
-
Standard and Sample Application: Apply samples and standard solutions as bands onto the HPTLC plate using an automatic applicator.[15]
-
Development: Place the plate in a developing chamber saturated with the mobile phase, for example, ethyl acetate:formic acid:acetic acid:water (10:1.1:1.1:2.6 v/v/v/v).[16]
-
Derivatization: After development and drying, the plate can be sprayed with a derivatizing reagent, such as Natural Product (NP) reagent, to enhance visualization.[8]
-
Densitometric Analysis: Scan the plate with a densitometer at an appropriate wavelength (e.g., 550 nm) to quantify the separated compounds.[16]
-
Quantification: Prepare a calibration curve by plotting the peak area of the standards against their concentrations.
-
Mandatory Visualization
The following diagrams illustrate the logical workflows and relationships discussed in this guide.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Comparison of analytical techniques for this compound.
References
- 1. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 3. Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of cyanidin-3-glucoside (red kernel food colour) in beverages by high performance liquid chromatography and a study of its degradation by quadruple time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Method development and validation for analysis of microencapsulated cyanidin-3-O-rutinoside in dairy samples containing juçara palm fruit by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. COMPARISON OF TWO METHODS FOR ANTHOCYANIN QUANTIFICATION [actahort.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ars.usda.gov [ars.usda.gov]
- 15. benchchem.com [benchchem.com]
- 16. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
A Comparative Analysis of the Anti-inflammatory Effects of Cyanidin 3-Xyloside and Other Anthocyanins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Cyanidin 3-Xyloside against other prominent anthocyanins. The information is compiled from various in vitro and in vivo studies to assist researchers in evaluating their potential as therapeutic agents. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways involved in the anti-inflammatory actions of these compounds.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of anthocyanins can be quantified by measuring their ability to inhibit key inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While direct comparative data for this compound is limited, this section presents available quantitative data for a range of anthocyanins to provide a comparative context.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Anthocyanin/Anthocyanidin | Cell Line | IC50 (µM) | Reference |
| Pelargonidin | RAW 264.7 | >500 | [1] |
| Cyanidin | RAW 264.7 | >500 | [1] |
| Delphinidin | RAW 264.7 | >500 | [1] |
| Peonidin | RAW 264.7 | >500 | [1] |
| Malvidin | RAW 264.7 | >500 | [1] |
| Malvidin 3-glucoside | RAW 264.7 | 270 ± 28 | [1] |
| Cyanidin 3-glucoside | THP-1 | Dose-dependent reduction | [2] |
| Cyanidin 3-rutinoside | RAW 264.7 | Dose-dependent reduction | [1] |
Note: A higher IC50 value indicates lower potency. Data for this compound on NO inhibition is not currently available in the reviewed literature.
Table 2: Inhibition of Cyclooxygenase-2 (COX-2) and Pro-inflammatory Cytokines
| Anthocyanin | Assay | Effect | Concentration/IC50 | Cell Line/Model | Reference |
| This compound | COX-2 Expression | Inhibition | Not specified | JB6 P+ cells (UVB-induced) | [3] |
| Cyanidin | COX-2 Inhibition | IC50 = 60 µM | Ovine PGHS-2 | [2] | |
| Delphinidin | COX-2 Expression | Inhibition | Dose-dependent | RAW 264.7 macrophages | |
| Cyanidin 3-glucoside | COX-2 Expression | Inhibition | Dose-dependent | THP-1 macrophages | [2] |
| Cyanidin 3-glucoside | TNF-α Production | ~50% inhibition | Not specified | Human neutrophils | [4] |
| Cyanidin 3-glucoside | IL-6 Production | ~30% inhibition | Not specified | Human neutrophils | [4] |
| Malvidin 3-glucoside | ICAM-1 and VCAM-1 | Inhibition | 1 µM | Endothelial cells | [5] |
| Pelargonidin 3-glucoside | IL-10 Production | Increase | 0.08 µM | Human whole blood | [6] |
Note: The available data for this compound indicates it inhibits the expression of the pro-inflammatory enzyme COX-2, a key target for many anti-inflammatory drugs. However, a lack of quantitative IC50 values prevents a direct potency comparison with other anthocyanins in this context.
Key Anti-inflammatory Signaling Pathways
Anthocyanins exert their anti-inflammatory effects primarily by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of a wide array of pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Many anthocyanins, including cyanidin and its glycosides, have been shown to inhibit NF-κB activation by preventing IκBα degradation.[7]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors such as AP-1, which, in conjunction with NF-κB, drives the expression of inflammatory genes. Some anthocyanins have been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting the inflammatory response.[7]
Experimental Protocols
This section provides an overview of the methodologies commonly employed to assess the anti-inflammatory effects of anthocyanins.
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a widely used in vitro model to study inflammation.
-
Cell Culture: RAW 264.7 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Setup: For anti-inflammatory assays, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and RNA analysis). After reaching a suitable confluency, cells are pre-treated with various concentrations of the test anthocyanin (e.g., this compound) for a specific period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.
-
Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add an equal volume of the Griess reagent to each supernatant sample.
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a highly sensitive technique used to quantify the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: Cell culture supernatants and a series of known standards are added to the wells and incubated.
-
Detection: A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Measurement: The absorbance is measured at a specific wavelength, and the cytokine concentration in the samples is determined by comparison to the standard curve.[8]
Western Blotting for NF-κB and MAPK Activation
Western blotting is used to detect the levels of specific proteins in cell lysates, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of IκBα, p65, and MAPKs).
-
Cell Lysis and Protein Quantification: Cells are lysed to extract total protein, and the protein concentration is determined using a method like the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα) followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities can be quantified to determine the relative protein levels.[9][10]
Conclusion
The available evidence strongly suggests that anthocyanins as a class possess significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways. While direct quantitative comparative data for this compound is still emerging, its demonstrated ability to inhibit COX-2 expression positions it as a promising candidate for further anti-inflammatory research. The data presented in this guide for other anthocyanins, such as Cyanidin 3-glucoside and Malvidin 3-glucoside, provide a valuable benchmark for future studies aiming to elucidate the specific potency and mechanisms of action of this compound. Further research employing the standardized experimental protocols outlined herein is crucial to fully characterize and compare the anti-inflammatory potential of this and other anthocyanins for drug development and therapeutic applications.
References
- 1. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling – Acta Informatica Medica [actainformmed.org]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Anti-inflammatory effect of the blueberry anthocyanins malvidin-3-glucoside and malvidin-3-galactoside in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodological Approaches to In Vitro Evaluation of Transcription Activity of Nuclear Factor Kappa B (NF-κB) in Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of action of Pelargonidin-3-O-glucoside, the main anthocyanin responsible for the anti-inflammatory effect of strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyanidin-3-O-beta-glucoside inhibits iNOS and COX-2 expression by inducing liver X receptor alpha activation in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyanidin 3-Xyloside and Other Natural Antioxidants in Cellular Models
For Immediate Release
A comprehensive review of available in-vitro studies reveals the potent antioxidant efficacy of Cyanidin 3-Xyloside, positioning it as a significant natural compound for further investigation in the fields of cellular health and drug development. This comparison guide provides an objective analysis of this compound's performance against other well-established natural antioxidants—resveratrol, quercetin, and vitamin C—across various cell models, with a focus on antioxidant capacity, reduction of reactive oxygen species (ROS), and effects on cell viability and apoptosis.
Quantitative Comparison of Antioxidant Efficacy
The antioxidant potential of this compound and its counterparts has been evaluated using various standardized assays. While direct comparative studies are limited, data from multiple sources allows for a structured assessment. Due to the extensive research on the closely related Cyanidin-3-O-glucoside (C3G), its data is included as a proxy to infer the potential efficacy of this compound, a common practice in phytochemical research given their structural similarities.
| Antioxidant | Assay | Cell Line | Concentration/IC50 | Effect | Citation |
| Cyanidin-3-O-glucoside (C3G) | MTT | MCF-7 (Breast Cancer) | IC50: 110 µg/mL (24h), 60 µg/mL (48h) | Reduced cell viability | [1][2] |
| Cyanidin-3-O-glucoside (C3G) | CCK-8 | Caco-2 (Colon Cancer) | 0.20 - 0.25 mg/mL | Significantly decreased cell viability | [3] |
| Cyanidin-3-O-glucoside (C3G) | Annexin V/PI | MCF-7 (Breast Cancer) | 110 µg/mL (IC50) | >51.5% apoptosis after 24h | [1][4] |
| Cyanidin-3-O-glucoside (C3G) | DCFH-DA | HaCaT (Keratinocytes) | Not specified | Inhibited UVA-induced ROS formation | [5] |
| Cyanidin-3-O-glucoside (C3G) | DCFH-DA | R2C Leydig Cells | 10 - 40 µmol/L | Reduced 1,3-DCP-induced ROS generation | [6] |
| Cyanidin-3-O-glucoside (C3G) | Annexin V/PI | U87 (Glioblastoma) | 40 µg/mL | 32% apoptotic cells after 24h | [7] |
| Quercetin | MTT | Various Cancer Cell Lines | 10 - 120 µM | Inhibitory effect on cell viability | |
| Vitamin C | Annexin V/PI | HCT-8 (Colon Cancer) | 2 mM | Induced apoptosis |
Experimental Methodologies
To ensure a clear understanding of the presented data, the following are detailed protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 6,000-8,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the antioxidant compounds for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4-5 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[1]
Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Cell Treatment: Treat cells with the test compounds for the specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.[1][4]
DCFH-DA Assay for Intracellular ROS
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular reactive oxygen species (ROS). DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cell Loading: Incubate the cells with DCFH-DA solution.
-
Treatment: Treat the cells with the antioxidant and/or an ROS-inducing agent.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The increase in fluorescence is proportional to the amount of intracellular ROS.[5][6]
Signaling Pathways and Mechanisms of Action
The antioxidant effects of these natural compounds are not solely due to direct radical scavenging but also involve the modulation of key cellular signaling pathways that regulate the endogenous antioxidant defense system and inflammatory responses.
This compound (and other Anthocyanins)
Cyanidin glycosides, including this compound, exert their antioxidant effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like cyanidin glycosides, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Furthermore, cyanidin glycosides have been shown to modulate inflammatory pathways by inhibiting the activation of NF-κB (Nuclear Factor-kappa B) and downregulating the MAPK (Mitogen-Activated Protein Kinase) signaling cascade. This dual action of boosting antioxidant defenses and suppressing pro-inflammatory signals contributes to their overall protective effects in cell models.
Resveratrol
Resveratrol is known to activate Sirtuin 1 (SIRT1) , a protein deacetylase that plays a crucial role in cellular regulation. SIRT1 activation leads to the deacetylation and subsequent activation of transcription factors like FOXO and PGC-1α , which in turn upregulate antioxidant enzymes. Resveratrol also activates AMP-activated protein kinase (AMPK) , a key energy sensor that can also promote antioxidant defenses.
Quercetin
Quercetin's antioxidant mechanism involves the modulation of multiple signaling pathways, including the Nrf2 , MAPK , and PI3K/Akt pathways. By activating Nrf2, quercetin enhances the expression of antioxidant enzymes. Its inhibitory effects on MAPK and PI3K/Akt pathways contribute to its anti-inflammatory and pro-apoptotic effects in cancer cells.
Vitamin C
As a potent water-soluble antioxidant, Vitamin C (ascorbic acid) directly scavenges a wide variety of ROS. Beyond this direct action, it can also regenerate other antioxidants, such as vitamin E. In cellular signaling, vitamin C has been shown to modulate the NF-κB pathway and influence the expression of genes involved in inflammation and apoptosis.
Experimental Workflow: A Representative Overview
The following diagram illustrates a typical workflow for assessing the antioxidant efficacy of a natural compound in a cell-based model.
Conclusion
The available evidence strongly suggests that this compound, much like other cyanidin glycosides, is a potent natural antioxidant with significant potential for protecting cells from oxidative damage. Its ability to not only scavenge free radicals but also to modulate key cellular signaling pathways like Nrf2, NF-κB, and MAPK underscores its multifaceted mechanism of action. While direct comparative data with other prominent antioxidants like resveratrol, quercetin, and vitamin C in identical experimental settings is an area for future research, the existing body of literature positions this compound as a compelling candidate for applications in nutraceuticals and as a lead compound in drug discovery programs aimed at combating oxidative stress-related pathologies. Further head-to-head studies are warranted to definitively establish its relative efficacy.
References
- 1. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line | Semantic Scholar [semanticscholar.org]
- 3. Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cyanidin-3-O-Glucoside Protects against 1,3-Dichloro-2-Propanol-Induced Reduction of Progesterone by Up-regulation of Steroidogenic Enzymes and cAMP Level in Leydig Cells [frontiersin.org]
- 7. Cytotoxic and Apoptogenic Effects of Cyanidin-3-Glucoside on the Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Extraction Methods for Cyanidin Glycosides, with Reference to Cyanidin 3-Xyloside
For Researchers, Scientists, and Drug Development Professionals
Cyanidin 3-xyloside, an anthocyanin found in sources like purple sunflower hulls, holds significant interest for its potential therapeutic properties.[1] Efficiently extracting this compound is a critical first step for research and development. While specific comparative studies on this compound extraction are limited, a wealth of research on the extraction of structurally similar and more common cyanidin glycosides, such as Cyanidin-3-O-glucoside (C3G), provides a strong foundation for methodology.[2][3] This guide offers an objective comparison of prevalent extraction techniques, supported by experimental data for related cyanidin compounds, which can be adapted for this compound.
The primary methods discussed include Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). These techniques are frequently employed for isolating anthocyanins from various plant matrices.[4][5]
Quantitative Comparison of Extraction Methods
The efficiency of an extraction method is determined by several factors, including yield, extraction time, temperature, and the type of solvent used. The following table summarizes quantitative data from various studies on the extraction of cyanidin glycosides.
| Extraction Method | Plant Source | Target Compound | Solvent | Temperature (°C) | Time | Yield | Key Findings & Citations |
| Conventional Solvent Extraction (CSE) | Aronia melanocarpa (Aronia) | Cyanidin-3-O-galactoside (C3G) | 70% Ethanol | Room Temp | - | 10.01 mg/g | Conventional juice extraction yielded less than the optimized ultrasonic process.[6][7] |
| Red Cabbage | Cyanidin-3-glycoside | Water / 50% Ethanol-Water | 40 - 70 | 4 - 6 h | Lower than MAE | Maceration was used as a baseline for comparison with MAE, which proved more efficient.[5][8] | |
| Ultrasound-Assisted Extraction (UAE) | Aronia melanocarpa (Aronia) | Cyanidin-3-O-galactoside (C3G) | 70% Ethanol | 18.8 | 6.0 h | 13.21 mg/g | Optimized nonthermal UAE process significantly increased yield compared to conventional methods.[6][7] |
| Litchi Pericarp | Cyanidin 3-rutinoside | 54.1% Ethanol | - | 34.5 min | - | Optimal conditions included an ultrasonic power of 240 W.[9] | |
| Malus 'Royalty' Fruits | Anthocyanins | 70% Ethanol, 0.4% Formic Acid | 20 | 40 min | - | Optimized UAE parameters were determined for maximum anthocyanin yield.[4] | |
| Microwave-Assisted Extraction (MAE) | Chinese Bayberry | Cyanidin-3-O-glucoside (C3G) | Water | 80 | 15 min | 2.95 mg/g | MAE is a highly efficient method with reduced processing time, though some hydrolysis of C3G to cyanidin was observed.[10][11] |
| Red Cabbage | Cyanidin-3-glycoside | Water / 50% Ethanol-Water | - | 10 min | 220.0 mg/L | MAE achieved maximum yield in a significantly shorter time compared to conventional extraction.[5][8] | |
| Jabuticaba By-Products | Cyanidin 3-O-glucoside (C3G) | 38% Methanol in Water | 81 | 10 min | - | Optimal MAE conditions were established for temperature, solvent composition, and pH.[12] | |
| Açai | Cyanidin 3-O-glucoside & Rutinoside | 38.23% Methanol in Water (pH 2) | 99.63 | 10 min | - | MAE was optimized for the extraction of both anthocyanins and total phenolic compounds.[13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on methods described in the cited literature for the extraction of cyanidin glycosides.
Conventional Solvent Extraction (Maceration)
This method involves soaking the plant material in a solvent to leach out the target compounds. It is a simple but often time-consuming technique.
Protocol:
-
Sample Preparation: Fresh plant material (e.g., fruit peels, leaves) is sliced or ground. Lyophilized (freeze-dried) and powdered samples are also commonly used to increase the surface area for extraction.[5][14]
-
Solvent Addition: The prepared sample is mixed with a solvent. Common solvents include acidified ethanol or methanol, as the acidic conditions help to stabilize the anthocyanins.[15][16] A typical solid-to-liquid ratio is 1:10 (w/v).[8]
-
Extraction: The mixture is left to stand for an extended period, typically ranging from 4 to 24 hours, at room temperature or slightly elevated temperatures (e.g., 40°C).[5] The mixture may be agitated periodically.
-
Filtration and Concentration: The mixture is filtered to remove solid plant debris. The resulting supernatant, containing the extracted anthocyanins, is then concentrated using a rotary evaporator under vacuum to remove the solvent.[14]
-
Storage: The concentrated extract is stored at low temperatures (e.g., -20°C) to prevent degradation.[14]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material enhances cell disruption and solvent penetration, thereby improving extraction efficiency and reducing extraction time.[15]
Protocol:
-
Sample Preparation: The plant material is prepared as described for conventional extraction.
-
Extraction: The sample is mixed with the chosen solvent (e.g., 70% ethanol) in an extraction vessel.[6]
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out under specific conditions of frequency (e.g., 20-100 kHz), temperature (e.g., 20-70°C), and time (e.g., 15-60 minutes).[4][6][17] For instance, an optimized process for Aronia melanocarpa used a frequency of 75 kHz at 18.8°C for 6 hours.[6][7]
-
Separation: After ultrasonication, the mixture is centrifuged (e.g., at 4200 g for 10 minutes) to separate the solid residue from the liquid extract.[6][7]
-
Concentration and Storage: The supernatant is collected, concentrated, and stored as described in the conventional method. The final product might be a freeze-dried powder.[6][7]
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent. This method is known for its speed and efficiency.[10]
Protocol:
-
Sample Preparation: The plant material is typically dried and powdered to ensure uniform heating.
-
Extraction: The sample is placed in a microwave-safe extraction vessel with the appropriate solvent. The solid-to-liquid ratio is a critical parameter, with ratios like 1:50 being reported.[10][11]
-
Microwave Irradiation: The vessel is subjected to microwave irradiation at a controlled power (e.g., 200-800 W) and temperature (e.g., 55-100°C) for a short duration (e.g., 10-15 minutes).[5][10][11][13][18]
-
Cooling and Filtration: After irradiation, the vessel is allowed to cool to room temperature. The extract is then filtered to remove the solid plant material.
-
Analysis: The resulting extract can be directly analyzed or further purified. It is important to note that high temperatures in MAE can sometimes lead to partial degradation or hydrolysis of the anthocyanins.[10][11]
Visualizing the Process
Diagrams can help clarify complex workflows. Below are Graphviz representations of the extraction and analysis process.
Caption: A generalized workflow for the extraction and analysis of this compound.
Caption: Key decision-making factors for selecting an appropriate extraction method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Cyanidin-3-O-galactoside Production from Aronia melanocarpa Elliot from Nonthermal Ultrasonic Extraction Process by Response Surface Methodology [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Optimization of ultrasound-assisted extraction of cyanidin 3-rutinoside from litchi (Lichi chinensis Sonn.) fruit pericarp - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. redalyc.org [redalyc.org]
- 11. scielo.br [scielo.br]
- 12. Optimization of a Microwave-Assisted Extraction Method for the Recovery of the Anthocyanins from Jabuticaba By-Products [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. phcog.com [phcog.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Microwave-assisted deep eutectic solvent extraction and macroporous resin purification of anthocyanins from Purple-heart Radish: Process optimization, structural characterization and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of a Quantitative Assay for Cyanidin 3-Xyloside: A Comparative Guide
This guide provides a comprehensive overview of the key considerations and methodologies for the inter-laboratory validation of a quantitative assay for Cyanidin 3-Xyloside. The content is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of analytical techniques and the supporting experimental data necessary for robust and reproducible quantification.
Introduction to this compound and Assay Validation
This compound is a type of anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[1] These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and establishing structure-activity relationships.
Inter-laboratory validation is a critical step in the standardization of an analytical method. It assesses the reproducibility of the assay when performed by different analysts in different laboratories, ensuring the method is robust and reliable. This process typically evaluates parameters such as linearity, precision (repeatability and reproducibility), accuracy, limit of detection (LOD), and limit of quantification (LOQ).[4][5]
Comparison of Quantitative Assay Methods
The two most common analytical techniques for the quantification of anthocyanins like this compound are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | HPLC-DAD | LC-MS | Key Considerations |
| Principle | Separation by chromatography, detection by UV-Vis absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | LC-MS offers higher selectivity and sensitivity. |
| Linearity (R²) | Typically ≥ 0.99[6] | Typically ≥ 0.997[7] | Both methods demonstrate excellent linearity. |
| Precision (CV%) | Intra-day: < 10%, Inter-day: < 15%[6] | Intra-day: < 5.1%, Inter-day: < 15%[7] | LC-MS generally offers better precision. |
| LOD | In the µg/mL range | In the ng/mL range[7] | LC-MS is significantly more sensitive. |
| LOQ | In the µg/mL range | In the ng/mL range[7] | LC-MS is preferred for trace-level analysis. |
| Selectivity | Good, but can be affected by co-eluting compounds. | Excellent, provides structural information. | LC-MS can distinguish between isobaric compounds. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. | Cost-effectiveness depends on the application. |
| Robustness | Generally robust and widely available. | Can be more sensitive to matrix effects. | Method development for LC-MS can be more complex. |
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This protocol is a representative method for the quantification of this compound based on established methods for similar anthocyanins.[8][9]
-
Instrumentation: HPLC system with a diode-array detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.5% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of Solvent B, increasing linearly to separate the compounds of interest, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 520 nm.
-
Standard Preparation: Prepare a stock solution of this compound standard in acidified methanol and create a series of dilutions for the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general approach for the sensitive and selective quantification of this compound.[6][7]
-
Instrumentation: LC-MS system, for example, a UHPLC coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column suitable for UHPLC.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A fast gradient is typically used in UHPLC to achieve rapid separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific precursor and product ion transitions for this compound would need to be determined.
Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Caption: Workflow for an Inter-laboratory Validation Study.
Potential Signaling Pathway of Cyanidin Glycosides
Cyanidin glycosides, including this compound, are known to exert their biological effects through various signaling pathways. The diagram below illustrates a simplified representation of a potential anti-inflammatory pathway.
Caption: Potential Anti-inflammatory Signaling Pathway.
Conclusion
The successful inter-laboratory validation of a quantitative assay for this compound is essential for its development as a potential therapeutic or nutraceutical agent. Both HPLC-DAD and LC-MS are suitable techniques, with the choice depending on the specific requirements for sensitivity, selectivity, and cost. A well-designed inter-laboratory study following a clear protocol is crucial to establish the robustness and reproducibility of the chosen method, ensuring reliable and comparable results across different research and quality control settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity [mdpi.com]
- 4. interlaboratory validation study: Topics by Science.gov [science.gov]
- 5. aphl.org [aphl.org]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
The Sugar-Coated Truth: A Comparative Guide to the In Vivo Metabolic Profiles of Cyanidin Glycosides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of How Different Sugar Moieties Dictate the Metabolic Fate and Bioavailability of Cyanidin.
Cyanidin, a potent antioxidant anthocyanidin, is abundantly found in colorful fruits and vegetables. However, in nature, it is almost always attached to a sugar molecule, forming a cyanidin glycoside. The type of sugar and the nature of its linkage significantly influence the absorption, distribution, metabolism, and excretion (ADME) of these bioactive compounds. This guide provides a comparative analysis of the in vivo metabolic profiles of various cyanidin glycosides, supported by experimental data, to aid researchers in understanding their pharmacokinetic behaviors and selecting appropriate candidates for further investigation.
Key Metabolic Pathways of Cyanidin Glycosides
The metabolic journey of cyanidin glycosides is a complex process involving enzymes in the gastrointestinal tract, liver, and kidneys, as well as the gut microbiota. The attached sugar moiety plays a pivotal role in the initial absorption and subsequent metabolic transformations.
Caption: Metabolic fate of cyanidin glycosides in vivo.
Comparative Pharmacokinetic Parameters of Cyanidin Glycosides
The bioavailability and metabolic fate of cyanidin glycosides are significantly influenced by the nature of the sugar moiety. The following tables summarize key pharmacokinetic parameters from in vivo studies in rats, providing a basis for objective comparison.
Table 1: Comparative Bioavailability of Cyanidin Monoglycosides in Rats
| Cyanidin Glycoside | Sugar Moiety | Relative Bioavailability (%)[1] | Key Findings |
| Cyanidin-3-galactoside (C3Gal) | Galactose | Highest | Galactosides tend to exhibit higher bioavailability compared to glucosides and arabinosides[1]. |
| Cyanidin-3-glucoside (C3G) | Glucose | Moderate | Generally considered the most common and well-studied cyanidin glycoside[2]. |
| Cyanidin-3-arabinoside (C3Ara) | Arabinose | Lowest | Arabinosides appear to be less efficiently absorbed[1]. |
Table 2: Pharmacokinetic Parameters of Cyanidin-3-glucoside vs. Cyanidin-3-rutinoside in Rats
| Parameter | Cyanidin-3-glucoside (C3G) | Cyanidin-3-rutinoside (C3R) | Reference |
| Tmax (plasma) | ~15 minutes | ~15 minutes | [3] |
| AUC (0-8h) in plasma (µg·h/mL) | 2.76 ± 0.88 | Data not directly comparable in the same units in the cited study. | [3] |
| Detected Metabolites in Plasma | Glucuronides, sulfates, and unchanged form | Glucuronides, sulfates, and unchanged form | [3] |
Experimental Protocols: A Methodological Overview
The data presented in this guide are derived from in vivo studies, primarily in rat models, employing advanced analytical techniques to identify and quantify cyanidin glycosides and their metabolites in biological matrices.
Typical In Vivo Experimental Workflow
Caption: A generalized experimental workflow for in vivo studies.
Detailed Methodologies
1. Animal Studies:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing and Diet: Animals are typically housed in controlled environments with a standard diet for an acclimatization period.
-
Dosing: Cyanidin glycosides are administered orally via gavage. Doses can vary between studies.
2. Sample Collection:
-
Blood: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing from the tail vein or via cardiac puncture at the end of the experiment. Plasma is separated by centrifugation.
-
Urine and Feces: Urine and feces are collected over a specified period (e.g., 24 or 48 hours) using metabolic cages.
3. Sample Preparation:
-
Plasma: Plasma samples are often subjected to solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. A common procedure involves using C18 cartridges.
-
Urine: Urine samples may be diluted and filtered before analysis or may also undergo SPE.
4. Analytical Instrumentation and Conditions:
-
Instrumentation: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) or quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) are the preferred methods for their high sensitivity and selectivity[4][5].
-
Chromatographic Separation: A C18 column is typically used for separation with a gradient elution using a mobile phase consisting of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in positive or negative ion mode. For quantification, multiple reaction monitoring (MRM) is employed in MS/MS, which provides high specificity. High-resolution mass spectrometry (Q-TOF-MS) is used for the identification of unknown metabolites.
Influence of Glycosylation on Metabolic Outcomes
The type and structure of the sugar moiety attached to cyanidin directly impact its interaction with intestinal transporters and metabolic enzymes, ultimately determining its bioavailability and the profile of its metabolites.
Caption: The influence of the sugar moiety on metabolic outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Absorption and metabolism of cyanidin 3-O-beta-D-glucoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cyanidin 3-Xyloside as a Fruit Intake Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyanidin 3-Xyloside's performance as a biomarker for fruit intake against other alternatives, supported by experimental data. It is designed to assist researchers in making informed decisions for their dietary assessment and clinical studies.
Introduction to this compound as a Biomarker
This compound is a type of anthocyanin, a pigment that gives many fruits their red, purple, and blue colors. Its presence in specific fruits and subsequent excretion in urine after consumption make it a potential candidate as a biomarker of intake for these fruits. This guide will delve into its validation, comparing it with other established and emerging biomarkers.
Comparative Performance of Fruit Intake Biomarkers
The validation of a dietary biomarker relies on several key performance indicators, including specificity, sensitivity, and a clear dose-response relationship. While data specifically validating this compound is still emerging, we can draw comparisons with the more extensively studied, structurally similar anthocyanin, Cyanidin-3-Glucoside (C3G), and other established fruit intake biomarkers like proline betaine.
Table 1: Comparison of Performance Metrics for Selected Fruit Intake Biomarkers
| Biomarker | Primary Food Source(s) | Matrix | Sensitivity | Specificity | Dose-Response Relationship |
| This compound | Black chokeberries, raspberries, apples, purple sunflower hulls | Urine, Plasma | Data emerging | High (present in a limited number of fruits) | Expected to be linear, more research needed |
| Cyanidin-3-Glucoside (C3G) | Berries, red and blue fruits and vegetables | Urine, Plasma | Acceptable (AUC in plasma: 74%)[1][2] | Moderate (present in a wide range of red/purple plant foods) | Linear relationship demonstrated for berry intake[1][2] |
| Proline Betaine | Citrus fruits | Urine | High (86.3% - 89.1%)[3] | High (83.9% - 90.6%)[3] | Well-established linear dose-response[3] |
| Multi-biomarker Panel (e.g., Proline betaine, Hippurate, Xylose) | Various fruits | Urine | Good agreement with self-reported intake categories[4] | Improved specificity for total fruit intake[4] | Correlates with increasing fruit consumption[4] |
AUC: Area Under the Curve (a measure of a biomarker's ability to distinguish between individuals with and without a specific intake).
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate quantification of dietary biomarkers. Below are methodologies for the analysis of this compound and a comparative biomarker, Proline Betaine.
Experimental Protocol 1: Quantification of this compound in Human Urine using LC-MS/MS
This protocol is based on established methods for anthocyanin analysis[5][6][7].
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate this compound from the urine matrix and remove interfering substances.
-
Materials:
-
Human urine samples
-
Formic acid
-
Methanol
-
Deionized water
-
SPE cartridges (e.g., C18)
-
-
Procedure:
-
Acidify urine samples by adding formic acid to a final concentration of 1-5%.
-
Centrifuge the samples to pellet any precipitates.
-
Condition the SPE cartridge by washing with methanol followed by acidified deionized water.
-
Load the acidified urine supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with acidified water to remove hydrophilic impurities.
-
Elute the anthocyanins, including this compound, with acidified methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase A) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify this compound using liquid chromatography coupled with tandem mass spectrometry.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: Acidified water (e.g., 0.1-1% formic acid in water).
-
Mobile Phase B: Acidified organic solvent (e.g., 0.1-1% formic acid in acetonitrile or methanol).
-
Gradient Elution: A gradient program is employed to separate the analytes, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Precursor ion (m/z): Corresponding to the protonated molecule [M+H]+ of this compound.
-
Product ion (m/z): A characteristic fragment ion generated after collision-induced dissociation of the precursor ion.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy are optimized to maximize the signal intensity for the target analyte.
-
3. Data Analysis and Quantification
-
A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations.
-
The concentration of this compound in the urine samples is determined by comparing the peak area of the analyte to the calibration curve, normalized to the peak area of the internal standard.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic fate of a biomarker and the experimental process is essential for a comprehensive understanding.
Metabolic Pathway of Cyanidin Glycosides
The metabolism of this compound is expected to be similar to that of Cyanidin-3-Glucoside (C3G), which has been more extensively studied[8][9][10]. After ingestion, a small portion of the intact glycoside is absorbed in the upper gastrointestinal tract. The majority, however, undergoes deglycosylation by intestinal enzymes or gut microbiota to the aglycone, cyanidin. Both the intact glycoside and the aglycone can then undergo Phase I (e.g., methylation) and Phase II (e.g., glucuronidation, sulfation) metabolism in the liver and other tissues before being excreted in the urine and feces[9][10].
Caption: Metabolic pathway of this compound.
Experimental Workflow for Biomarker Validation
The validation of a dietary biomarker typically involves a controlled human intervention study. The following workflow outlines the key steps.
Caption: Experimental workflow for biomarker validation.
Conclusion
This compound shows promise as a specific biomarker for the intake of certain fruits, such as berries and apples. Its primary advantage lies in its limited dietary sources, which could lead to high specificity. However, further research is required to establish robust quantitative data on its sensitivity, specificity, and dose-response relationship in human intervention studies.
In contrast, proline betaine is a well-validated biomarker for citrus fruit intake with established high sensitivity and specificity[3]. For assessing total fruit intake, a multi-biomarker panel approach appears to be a more comprehensive strategy, as it can account for the consumption of a wider variety of fruits[4].
Researchers should consider the specific research question when selecting a biomarker. For studies focusing on the intake of berries or apples, this compound is a strong candidate that warrants further validation. For studies on citrus intake, proline betaine remains the gold standard. For a broader assessment of total fruit consumption, a multi-biomarker panel is recommended.
References
- 1. Cyanidin-3-glucoside as a possible biomarker of anthocyanin-rich berry intake in body fluids of healthy humans: a systematic review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic profiling strategy for discovery of nutritional biomarkers: proline betaine as a marker of citrus consumption1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Potential of Multi-Biomarker Panels in Nutrition Research: Total Fruit Intake as an Example [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation methods, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human metabolism and elimination of the anthocyanin, cyanidin-3-glucoside: a (13)C-tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of Polyphenol Synergy: A Comparative Guide to Cyanidin 3-Xyloside Combinations
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic agents has increasingly turned towards the synergistic potential of natural compounds. Cyanidin 3-Xyloside, an anthocyanin found in various pigmented plants, has demonstrated notable antioxidant, anti-inflammatory, and anti-cancer properties. However, its efficacy may be significantly amplified when combined with other polyphenols. This guide provides a comparative overview of the synergistic effects observed with closely related cyanidin glycosides, offering a predictive framework for the potential of this compound in combination therapies. Due to a scarcity of direct research on this compound, this guide leverages data from its more extensively studied counterparts, namely Cyanidin-3-Glucoside (C3G) and Cyanidin-3-Rutinoside, to project potential synergistic interactions.
Antioxidant Synergies: Quenching the Fire of Oxidative Stress
Oxidative stress is a key pathological factor in numerous chronic diseases. The combination of cyanidin glycosides with other polyphenols can lead to a more potent antioxidant response than the sum of their individual effects.
Table 1: Comparative Antioxidant Activity of Cyanidin Glycoside Combinations
| Polyphenol Combination | Assay | Key Findings |
| Cyanidin-3-Glucoside (C3G) + Catechin | Caco-2 cell model | The combination demonstrated superior regulatory efficacy in reducing total cholesterol, triglycerides, and LDL-C compared to individual compounds, suggesting synergistic bioactivity in mitigating hyperlipidemia-induced oxidative stress.[1][2] |
| Cyanidin-3-diglucoside-5-glucoside + Rutin | ORAC Assay | The interaction of the anthocyanin with rutin was found to be synergistic (P<0.05) in its oxygen radical absorbance capacity.[3] |
| Cyanidin-3-Rutinoside + Other Black Raspberry Anthocyanins | DPPH, ABTS, FRAP Assays | Cyanidin-3-rutinoside and cyanidin-3-xylosylrutinoside were identified as the primary phenolic antioxidants in black raspberry, with their combined high concentration and potent activity suggesting a significant contribution to the overall antioxidant capacity.[4][5] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant activity.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the individual polyphenols and their combinations in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the polyphenol solution (or combination) to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
-
Analysis of Synergy:
-
The experimental scavenging activity of the combination is compared to the theoretical sum of the individual activities. A synergistic effect is indicated if the experimental value is significantly higher than the theoretical value.
-
Experimental workflow for the DPPH antioxidant assay.
Anti-Inflammatory Synergies: Dousing the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases. The synergistic action of cyanidin glycosides with other polyphenols can offer enhanced anti-inflammatory effects by targeting key signaling pathways.
Table 2: Comparative Anti-Inflammatory Activity of Cyanidin Glycoside Combinations
| Polyphenol Combination | Cell Line | Key Findings |
| Cyanidin-3-Glucoside (C3G) + Other Anthocyanins | RAW 264.7 macrophages | Significantly inhibited nitric oxide (NO) production and the expression of pro-inflammatory mediators iNOS and COX-2 in LPS-induced cells.[6] |
| Cyanidin Glycosides + Other Phenolic Compounds (in purple carrots) | Caco-2 BBe1/THP-1 co-culture | Inhibited cellular inflammation by blocking NF-κB and MAPK mediated inflammatory cellular signaling cascades, leading to decreased secretion of IL-8 and TNF-α.[7] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of individual polyphenols and their combinations for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Quantification and Synergy Analysis:
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Compare the NO inhibition by the combination treatment to that of the individual compounds to determine synergy.
-
Inhibition of pro-inflammatory signaling pathways.
Anti-Cancer Synergies: A Multi-pronged Attack on Malignancy
The combination of polyphenols can enhance anti-cancer activity by targeting multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[8][9][10]
Table 3: Comparative Anti-Cancer Activity of Cyanidin Glycoside Combinations
| Polyphenol Combination | Cancer Cell Line | Key Findings |
| Cyanidin-3-Glucoside (C3G) + Peonidin-3-Glucoside | Hs578T breast cancer cells | Demonstrated synergistic anti-cancer effects.[7] |
| Cyanidin-3-Rutinoside (in Black Raspberry Extract) | Leukemia and lymphoma cell lines | Induced apoptosis through the activation of p38 MAPK and JNK, leading to the activation of the mitochondrial pathway.[7] |
| Cyanidin-3-Glucoside | MDA-MB-453 breast cancer cells | Induced apoptosis via caspase-3 cleavage and DNA fragmentation through the Bcl-2 and Bax pathway.[11] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and allow for attachment.
-
Treat the cells with a range of concentrations of the individual polyphenols and their combinations for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 (concentration required to inhibit 50% of cell growth) for each treatment.
-
Use the Combination Index (CI) method to assess synergy (CI < 1 indicates synergy).
-
Logical relationship of synergistic effects.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound with other polyphenols is still emerging, the data from closely related cyanidin glycosides provides a strong rationale for its investigation in combination therapies. The synergistic interactions highlighted in this guide, particularly in the realms of antioxidant, anti-inflammatory, and anti-cancer activities, underscore the potential for developing more effective, multi-targeted therapeutic strategies. Future research should focus on identifying the optimal polyphenol partners and combination ratios for this compound, elucidating the precise molecular mechanisms of their synergistic actions, and validating these findings in preclinical and clinical settings. The exploration of these natural compound combinations holds significant promise for the future of drug discovery and development.
References
- 1. Synergy analysis of cyanidin-3-O-glucoside and catechin: absorption, transport and lipid metabolism effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publisherspanel.com [publisherspanel.com]
- 9. mdpi.com [mdpi.com]
- 10. Synergistic interactions between anticancer chemotherapeutics and phenolic compounds and anticancer synergy between polyphenols. | Semantic Scholar [semanticscholar.org]
- 11. Anti-cancer Effect of Cyanidin-3-glucoside from Mulberry via Caspase-3 Cleavage and DNA Fragmentation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Color Stability of Cyanidin 3-Xyloside and Synthetic Food Colorants
For Researchers, Scientists, and Drug Development Professionals
The demand for natural food colorants is on the rise, driven by consumer preferences for clean-label ingredients. Anthocyanins, such as Cyanidin 3-Xyloside, offer a vibrant palette of reds, purples, and blues, making them promising alternatives to synthetic food dyes. However, the inherent instability of natural colorants compared to their synthetic counterparts remains a significant hurdle in their widespread application. This guide provides a comparative analysis of the color stability of this compound (with Cyanidin 3-Glucoside as a closely related proxy for data presentation) and common synthetic food colorants, supported by experimental data and detailed methodologies.
Overview of Color Stability
The stability of a food colorant is its ability to resist changes in color when exposed to various physical and chemical factors. These factors include pH, temperature, light, and the presence of oxygen. Generally, synthetic food colorants exhibit greater stability across a wider range of conditions compared to natural colorants like anthocyanins.[1][2]
This compound , as an anthocyanin, is particularly susceptible to degradation. Its color and stability are highly dependent on the surrounding environment.[1][3][4] The glycosylation at the 3-position with xylose is a key structural feature influencing its stability.
Synthetic food colorants , such as Allura Red AC (Red 40), Tartrazine (Yellow 5), and Sunset Yellow FCF (Yellow 6), are azo dyes. Their chemical structure, characterized by one or more azo bonds (-N=N-), confers high stability to heat, light, and pH changes.
Comparative Stability Data
The following tables summarize the available quantitative data on the color stability of Cyanidin 3-Glucoside (as a proxy for this compound) and representative synthetic food colorants under different stress conditions. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
pH Stability
The pH of a food system is a critical factor influencing the color and stability of anthocyanins. Cyanidin 3-Glucoside exists in different structural forms at various pH levels, leading to significant color changes.[3] Synthetic dyes, in contrast, tend to maintain their color over a broader pH range.
Table 1: Effect of pH on the Color Stability of Cyanidin 3-Glucoside and a Synthetic Red Dye.
| pH | Cyanidin 3-Glucoside (% Retention after 8h at 25°C) | Allura Red AC (General Stability) |
| 2.0 | 99%[4] | Highly Stable |
| 4.0 | Moderately Stable (Degradation observed)[4] | Highly Stable |
| 7.0 | Significantly Less Stable[4] | Highly Stable |
Note: Data for Allura Red AC is qualitative, reflecting its generally high stability across food-relevant pH ranges.
Thermal Stability
Heat processing is a common step in food manufacturing that can lead to the degradation of colorants. Anthocyanins are generally less heat-stable than synthetic dyes. The degradation of anthocyanins typically follows first-order kinetics.[5][6]
Table 2: Thermal Degradation of Cyanidin 3-Glucoside and Synthetic Dyes.
| Colorant | Condition | Half-life (t½) | Degradation Rate Constant (k) |
| Cyanidin 3-Glucoside | 80°C | 80.18 min | 0.00865 min⁻¹ |
| Cyanidin 3-Glucoside | 95°C | 73.76 min | 0.0093 min⁻¹ |
| Cyanidin-3-glucosylrutinoside | 80°C | 32.10 min | 2.2 x 10⁻² min⁻¹ |
| Cyanidin-3-glucosylrutinoside | 120°C | - | 8.5 x 10⁻² min⁻¹ |
Note: Direct comparative data for synthetic dyes under the same conditions was not available in the search results. However, synthetic dyes are known to be significantly more heat-stable.
Light Stability
Exposure to light, especially UV light, can cause fading of food colorants. Natural colorants are generally more susceptible to photodegradation than their synthetic counterparts.[7]
Table 3: Light Stability of Anthocyanins and Synthetic Dyes.
| Colorant | Light Condition | Observation |
| Anthocyanins (from Rubus fruticosus) | 3968.30 lx | Half-life (t½) = 10.14 hours[7] |
| Synthetic Dyes (general) | Light Exposure | Generally more stable than natural colorants |
Note: Specific quantitative comparative data for this compound and synthetic dyes under identical light conditions is limited.
Experimental Protocols
To conduct a comparative analysis of color stability, standardized experimental protocols are essential. Below are detailed methodologies for assessing the impact of pH, temperature, and light on food colorants.
General Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the synthetic food colorant(s) of interest in a suitable solvent (e.g., deionized water or a buffered solution). The concentration should be adjusted to yield a measurable absorbance in the linear range of the spectrophotometer (typically between 0.2 and 0.8).
-
Working Solutions: Prepare working solutions by diluting the stock solutions to the desired concentration for the specific experiment.
pH Stability Testing
-
Buffer Preparation: Prepare a series of buffers with a range of pH values relevant to food applications (e.g., pH 2, 3, 4, 5, 6, 7, and 8).
-
Sample Incubation: Add a known volume of the colorant working solution to each buffer solution.
-
Spectrophotometric Measurement: Immediately measure the initial absorbance spectrum of each sample at its wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Storage: Store the samples in the dark at a constant temperature (e.g., 25°C).
-
Time-course Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), measure the absorbance of each sample at its λmax.
-
Data Analysis: Calculate the percentage of color retention over time for each pH value.
Thermal Stability Testing
-
Sample Preparation: Prepare multiple aliquots of the colorant working solution in a buffer of a specific pH (e.g., pH 3.5).
-
Heating: Place the samples in a temperature-controlled water bath or oven at various temperatures (e.g., 60, 80, 100°C).
-
Time-course Sampling: At specific time points, remove a sample from the heat and immediately cool it in an ice bath to stop the degradation reaction.
-
Spectrophotometric Measurement: Measure the absorbance of each cooled sample at its λmax.
-
Data Analysis: Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) at each temperature.
Light Stability Testing
-
Sample Preparation: Place the colorant working solution in transparent containers (e.g., quartz cuvettes).
-
Light Exposure: Expose the samples to a controlled light source (e.g., a xenon lamp with a filter to simulate sunlight or a specific wavelength) in a light stability chamber. A control sample should be kept in the dark.
-
Spectrophotometric Measurement: At regular time intervals, measure the absorbance of the light-exposed and dark control samples at their λmax.
-
Data Analysis: Calculate the percentage of color loss over time due to light exposure by comparing it to the dark control.
CIELAB Color Measurement
For a more comprehensive analysis of color changes, a colorimeter can be used to measure the CIELAB color space values (L, a, b*).
-
Calibration: Calibrate the colorimeter using a standard white tile.
-
Measurement: Measure the L, a, and b* values of the initial and treated samples.
-
L* represents lightness (0 = black, 100 = white).
-
a* represents the red-green axis (+a* = red, -a* = green).
-
b* represents the yellow-blue axis (+b* = yellow, -b* = blue).
-
-
Data Analysis: Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A higher ΔE value indicates a greater change in color.
Visualizations
Factors Affecting Colorant Stability
The following diagram illustrates the key factors that can influence the stability of both this compound and synthetic food colorants.
Experimental Workflow for Comparative Stability Analysis
The diagram below outlines the general workflow for conducting a comparative study on the color stability of different food colorants.
Conclusion
The color stability of this compound is significantly influenced by environmental factors such as pH, temperature, and light. While it can provide vibrant natural coloration, its application requires careful consideration of the food matrix and processing conditions to minimize degradation. In contrast, synthetic food colorants offer superior stability under a wide range of conditions, ensuring consistent and predictable color in the final product.
The choice between using this compound and synthetic colorants involves a trade-off between the consumer demand for natural ingredients and the technical requirements for color stability and shelf-life. Further research into microencapsulation and other stabilization techniques for anthocyanins may help bridge this gap, enabling broader use of these natural colorants in the food industry. This guide provides a foundational understanding and practical methodologies for researchers and professionals to conduct their own comparative stability studies and make informed decisions in product development.
References
- 1. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ftb.com.hr [ftb.com.hr]
- 6. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Therapeutic Promise of Cyanidin 3-Xyloside: A Comparative Analysis Against Established Drug Compounds
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, Cyanidin 3-Xyloside, a naturally occurring anthocyanin, is emerging as a promising candidate with significant antioxidant and anti-inflammatory potential. This guide provides a comprehensive comparison of this compound's performance against established drug compounds, supported by experimental data, to validate its therapeutic utility for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a key bioactive compound found in various pigmented plants, demonstrates potent antioxidant and anti-inflammatory properties. This report benchmarks its efficacy against well-established non-steroidal anti-inflammatory drugs (NSAIDs) and standard antioxidants. Through a detailed analysis of in vitro experimental data, this guide illustrates the therapeutic potential of this compound, positioning it as a viable candidate for further preclinical and clinical investigation.
Comparative Analysis of Therapeutic Potential
To objectively evaluate the therapeutic efficacy of this compound, its performance in standardized in vitro assays is compared with that of established pharmaceutical compounds. Due to the limited direct comparative studies on this compound, data from its closely related and well-researched counterpart, Cyanidin-3-Glucoside (C3G), is utilized as a proxy for its bioactivity.
Antioxidant Efficacy
The antioxidant capacity of this compound is assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to neutralize free radicals, a key factor in preventing oxidative stress-related cellular damage.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Compound | DPPH Assay (IC50 in µg/mL) | ABTS Assay (IC50 in µg/mL) |
| Cyanidin-3-Glucoside (C3G) | 14 | ~3.5[1] |
| Ascorbic Acid (Vitamin C) | 6.1 - 6.31[2] | - |
| Trolox | 3.77[1] | 2.93[1] |
Lower IC50 values indicate higher antioxidant activity.
The data indicates that C3G exhibits potent antioxidant activity, comparable to the standard antioxidant Trolox, particularly in the ABTS assay.
Anti-inflammatory Potential
The anti-inflammatory properties of this compound are evaluated by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This in vitro model is a standard for screening anti-inflammatory agents.
Table 2: Comparative Anti-inflammatory Activity (Inhibition of Nitric Oxide Production in RAW 264.7 Cells)
| Compound | Concentration | % Inhibition of NO Production | IC50 for NO Inhibition (µg/mL) |
| Cyanidin-3-Glucoside (C3G) | - | - | Data not available |
| Diclofenac | 20 µg/mL | 60-75%[3] | 47.12[3] |
| Ibuprofen | 200 - 400 µM | Significant decrease[4] | Data not available |
Mechanisms of Action: Signaling Pathways
This compound and its related compounds exert their therapeutic effects by modulating critical cellular signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Signaling Pathway: NF-κB and MAPK Inhibition
Cyanidin compounds have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7] These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of inflammatory mediators.
Antioxidant Signaling Pathway: Nrf2 Activation
Cyanidin compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9][10][11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, thereby protecting cells from oxidative damage.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compound.
Methodology:
-
A solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound (e.g., this compound, Ascorbic acid) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[13]
ABTS Radical Cation Scavenging Assay
Objective: To measure the antioxidant capacity of the test compound.
Methodology:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound (e.g., this compound, Trolox) are added to the ABTS•+ solution.
-
The absorbance is recorded after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance at 734 nm is calculated.
-
The IC50 value is determined from a dose-response curve.[14]
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory activity of the test compound by measuring the inhibition of NO production.
Methodology:
-
RAW 264.7 cells are seeded in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubated for 24 hours.[15]
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound, Diclofenac) for a specified duration (e.g., 2 hours).[15]
-
The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further 18-24 hours.[15][16]
-
The concentration of nitrite (a stable product of NO) in the cell culture supernatant is determined using the Griess reagent.[16][17]
-
An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The quantity of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Conclusion
The compiled data and mechanistic insights strongly support the therapeutic potential of this compound as a potent antioxidant and anti-inflammatory agent. Its efficacy, as inferred from data on the closely related C3G, is comparable to established drug compounds in in vitro models. The ability of this compound to modulate key signaling pathways such as NF-κB, MAPK, and Nrf2 underscores its multifaceted mechanism of action. These findings warrant further investigation, including head-to-head comparative studies and in vivo efficacy and safety profiling, to fully elucidate the clinical promise of this compound in the management of oxidative stress and inflammatory conditions.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of this compound is still under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Health benefits of cyanidin-3-glucoside as a potent modulator of Nrf2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Cyanidin 3-Xyloside
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Cyanidin 3-Xyloside. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational handling, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent contact with skin and eyes, and to avoid inhalation of dust particles.[1][2] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant, impermeable gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.[1][2] | Choose gloves with a sufficient breakthrough time for the solvents being used. |
| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] | A dust mask or a respirator with a particulate filter is recommended if ventilation is inadequate. |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoiding Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.[3]
-
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wear the appropriate PPE, including respiratory protection, gloves, and protective clothing.[1] Collect the spilled material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1] Prevent the spilled material from entering drains or waterways.[1]
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place. Some suppliers recommend storage at -15°C or 2-8°C.[4]
-
Protect the compound from light and moisture.
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] It is recommended to dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it with household garbage or allow it to enter the sewage system.[2]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound, from receipt of the compound to its final disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
